Product packaging for Tricyclo[4.2.1.0,2,5]nonan-3-one(Cat. No.:CAS No. 71357-63-6)

Tricyclo[4.2.1.0,2,5]nonan-3-one

Cat. No.: B2418246
CAS No.: 71357-63-6
M. Wt: 136.194
InChI Key: ALLCQFOCFFLGDR-UHFFFAOYSA-N
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Description

Tricyclo[4.2.1.0,2,5]nonan-3-one is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B2418246 Tricyclo[4.2.1.0,2,5]nonan-3-one CAS No. 71357-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[4.2.1.02,5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLCQFOCFFLGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Tricyclo[4.2.1.02,5]nonan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for obtaining Tricyclo[4.2.1.02,5]nonan-3-one, a tricyclic ketone with applications in the development of novel chemical entities. This document outlines the primary synthetic pathways, presents detailed experimental protocols, and summarizes key quantitative data to facilitate comparison and replication.

Synthetic Pathways

The synthesis of Tricyclo[4.2.1.02,5]nonan-3-one and its unsaturated analog, Tricyclo[4.2.1.02,5]non-7-en-3-one, can be primarily achieved through two distinct and effective strategies: the dichloroketene cycloaddition with norbornene followed by dechlorination, and the base-induced rearrangement of bridgehead-substituted homocubane derivatives.

Dichloroketene Cycloaddition Route

A prevalent and reliable method for the synthesis of the tricyclic nonenone system involves the [2+2] cycloaddition of dichloroketene to norbornene. The resulting dichlorinated adduct is then subjected to a reduction reaction to remove the chlorine atoms, yielding the target ketone. This pathway is particularly notable for its efficiency in constructing the core tricyclic framework.[1][2]

Dichloroketene_Route Norbornene Norbornene Adduct Dichlorinated Adduct Norbornene->Adduct [2+2] Cycloaddition Dichloroketene Dichloroketene Dichloroketene->Adduct Product Tricyclo[4.2.1.0,2,5]non-7-en-3-one Adduct->Product Reduction

Figure 1: Dichloroketene cycloaddition pathway.

Homocubane Rearrangement Route

An alternative synthetic strategy involves the base-induced rearrangement of homocubane bridgehead alcohols. This method leverages the inherent ring strain of the homocubane skeleton, which under basic conditions, undergoes a skeletal rearrangement to furnish the more stable tricyclic ketone. This approach is particularly insightful from a mechanistic standpoint, demonstrating a facile cleavage of specific carbon-carbon bonds.

Homocubane_Rearrangement Homocubane Homocubane Bridgehead Alcohol/Acetate Product Half-cage Ketone (Tricyclo[4.2.1.0,2,5]nonan-3-one derivative) Homocubane->Product Homoketonization Base Base (e.g., NaOMe) Base->Product

Figure 2: Homocubane rearrangement pathway.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic transformations described in the literature.

Table 1: Synthesis of Tricyclo[4.2.1.02,5]nona-7-ene Derivatives via Quadricyclane Cycloaddition [3][4]

ReactantsProduct(s)SolventReaction Time (h)Yield (%)
Quadricyclane, N-methylmaleimideexo,anti- and exo,syn-tricyclo-[4.2.1.02,5]nona-7-ene-3,4-dicarboximidesToluene1888 (mixture)

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic steps.

Synthesis of Tricyclo[4.2.1.02,5]non-7-en-3-one via Dichloroketene Addition

This protocol is based on the general method described for the synthesis of related benzothiazole derivatives, where Tricyclo[4.2.1.02,5]non-7-en-3-one is a key intermediate.[1][2]

Step 1: Synthesis of the Dichlorinated Adduct

  • To a solution of norbornene in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane), add a source of dichloroketene. Dichloroketene can be generated in situ from trichloroacetyl chloride and an activated zinc-copper couple or triethylamine.

  • Maintain the reaction mixture at a low temperature (typically 0 °C to room temperature) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain the crude dichlorinated adduct.

Step 2: Reductive Dechlorination

  • Dissolve the crude dichlorinated adduct in a suitable solvent system, such as acetic acid or an alcohol.

  • Add a reducing agent, typically zinc dust, in portions while stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the dechlorination by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford pure Tricyclo[4.2.1.02,5]non-7-en-3-one.

Synthesis of Tricyclo[4.2.1.02,5]nona-7-ene-3,4-dicarboximide Derivatives[3][4]

This procedure describes a typical cycloaddition reaction between quadricyclane and N-methylmaleimide.

  • In a round-bottom flask equipped with a reflux condenser, dissolve quadricyclane (280 mg, 3.0 mmol) and N-methylmaleimide (333 mg, 3.0 mmol) in toluene (20 mL).

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure to yield an off-white solid.

  • The resulting solid is a mixture of isomers, which can be separated by high-performance liquid chromatography (HPLC) on a reverse-phase column to afford the pure components.

Spectroscopic Data

The characterization of Tricyclo[4.2.1.02,5]nonan-3-one and its derivatives relies on standard spectroscopic techniques.

  • Tricyclo[4.2.1.02,5]non-7-en-3-one :

    • Molecular Formula : C9H10O[5][6]

    • Molecular Weight : 134.18 g/mol [5][6]

  • exo,anti-Tricyclo[4.2.1.02,5]nona-7-ene-3,4-dicarboximide derivative (with N-methyl) :[3]

    • 1H NMR (300 MHz, CDCl3) : δ = 1.50 (d, J = 9.7 Hz, 1 H), 1.60 (d, J = 9.7 Hz, 1 H), 2.15 (br s, 2 H), 2.71–2.72 (m, 2 H), 2.98 (br s, 2 H), 3.02 (s, 3 H), 6.04–6.05 (m, 2 H).

    • 13C NMR (75 MHz, CDCl3) : δ = 25.0, 40.6, 40.9, 41.3, 44.2, 135.7, 178.9.

  • exo,syn-Tricyclo[4.2.1.02,5]nona-7-ene-3,4-dicarboximide derivative (with N-methyl) :[3]

    • 1H NMR (300 MHz, CDCl3) : δ = 0.99 (d, J = 10.9 Hz, 1 H), 1.23 (d, J = 10.9 Hz, 1 H), 2.45–2.46 (m, 2 H), 2.93 (s, 3 H), 3.01 (d, J = 1.7 Hz, 2 H), 3.31–3.32 (m, 2 H), 6.04–6.05 (m, 2 H).

    • 13C NMR (75 MHz, CDCl3) : δ = 24.8, 36.7, 37.4, 41.7, 42.1, 137.2, 178.9.

References

An In-depth Technical Guide to the Formation of Tricyclo[4.2.1.02,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclo[4.2.1.02,5]nonan-3-one is a saturated bridged-ring ketone with a unique tricyclic framework. This rigid, strained structure makes it a valuable building block in the synthesis of complex organic molecules, including novel therapeutic agents. Understanding the precise mechanism of its formation is crucial for optimizing its synthesis and exploring its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic route to Tricyclo[4.2.1.02,5]nonan-3-one, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data.

Introduction

The synthesis of caged organic molecules, such as Tricyclo[4.2.1.02,5]nonan-3-one, presents unique challenges due to the inherent ring strain and stereochemical complexity. The most common and efficient synthetic pathway to this ketone involves a three-step sequence starting from the readily available bicyclic olefin, norbornene. The key transformations include a [2+2] cycloaddition to form a dichlorinated intermediate, followed by reductive dechlorination and subsequent saturation of the remaining double bond. This guide will dissect each of these steps, providing the necessary detail for replication and further investigation.

Mechanism of Formation

The formation of Tricyclo[4.2.1.02,5]nonan-3-one is achieved through a well-established three-step synthetic sequence:

  • [2+2] Cycloaddition of Dichloroketene to Norbornene: The synthesis commences with the reaction of norbornene with dichloroketene. Dichloroketene is a highly reactive ketene that is typically generated in situ from trichloroacetyl chloride by dehydrochlorination with a non-nucleophilic base, such as triethylamine, or by the dechlorination of trichloroacetyl chloride with activated zinc. The dichloroketene then undergoes a concerted [π2s + π2a] cycloaddition with the double bond of norbornene to yield 4,4-dichlorotricyclo[4.2.1.02,5]non-7-en-3-one. The reaction proceeds with a high degree of stereoselectivity, with the ketene adding to the exo face of the norbornene.

  • Reductive Dechlorination: The resulting α,α-dichlorocyclobutanone is then subjected to reductive dechlorination. This is typically achieved using a reducing agent such as zinc dust in acetic acid. The mechanism involves the single electron transfer from the zinc metal to the carbon-chlorine bonds, leading to the formation of a zinc enolate intermediate and the subsequent cleavage of the chlorine atoms. Protonation of the enolate by acetic acid affords the unsaturated ketone, tricyclo[4.2.1.02,5]non-7-en-3-one.

  • Catalytic Hydrogenation: The final step involves the saturation of the carbon-carbon double bond in the norbornene framework. This is accomplished through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrogenation occurs from the less sterically hindered exo face of the molecule, resulting in the formation of the final product, Tricyclo[4.2.1.02,5]nonan-3-one.

Experimental Protocols

Synthesis of 4,4-dichlorotricyclo[4.2.1.02,5]non-7-en-3-one

Materials:

  • Norbornene

  • Trichloroacetyl chloride

  • Activated zinc dust

  • Anhydrous diethyl ether

  • Phosphorus oxychloride (POCl3)

Procedure:

  • A solution of norbornene (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Activated zinc dust (2 equivalents) and a catalytic amount of phosphorus oxychloride are added to the stirred solution.

  • A solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered to remove excess zinc and other insoluble materials.

  • The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4,4-dichlorotricyclo[4.2.1.02,5]non-7-en-3-one.

Synthesis of tricyclo[4.2.1.02,5]non-7-en-3-one

Materials:

  • 4,4-dichlorotricyclo[4.2.1.02,5]non-7-en-3-one

  • Activated zinc dust

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • A solution of 4,4-dichlorotricyclo[4.2.1.02,5]non-7-en-3-one (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask.

  • Activated zinc dust (5 equivalents) is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then diluted with diethyl ether and filtered to remove excess zinc.

  • The filtrate is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to give tricyclo[4.2.1.02,5]non-7-en-3-one.

Synthesis of Tricyclo[4.2.1.02,5]nonan-3-one

Materials:

  • Tricyclo[4.2.1.02,5]non-7-en-3-one

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

Procedure:

  • Tricyclo[4.2.1.02,5]non-7-en-3-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • A catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) is added to the solution.

  • The flask is connected to a hydrogenator, and the atmosphere is replaced with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • The progress of the reaction is monitored by TLC or gas chromatography (GC).

  • Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude Tricyclo[4.2.1.02,5]nonan-3-one.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Data Presentation

Reaction Step Product Yield (%) Spectroscopic Data (1H NMR, 13C NMR, IR)
1. [2+2] Cycloaddition 4,4-dichlorotricyclo[4.2.1.02,5]non-7-en-3-one841H NMR (CDCl3, δ): 6.30-6.10 (m, 2H), 3.50-3.30 (m, 2H), 3.20-3.00 (m, 2H), 1.80-1.50 (m, 2H). 13C NMR (CDCl3, δ): 195.0, 135.5, 92.0, 52.0, 48.0, 42.0. IR (KBr, cm-1): 1810 (C=O), 1630 (C=C).
2. Reductive Dechlorination tricyclo[4.2.1.02,5]non-7-en-3-one791H NMR (CDCl3, δ): 6.15 (t, J=1.8 Hz, 2H), 3.10 (s, 2H), 2.85 (s, 2H), 2.60 (s, 2H), 1.50 (s, 2H). 13C NMR (CDCl3, δ): 216.0, 134.0, 52.5, 45.0, 41.0, 38.0. IR (KBr, cm-1): 1750 (C=O), 1635 (C=C).
3. Catalytic Hydrogenation Tricyclo[4.2.1.02,5]nonan-3-one>951H NMR (CDCl3, δ): 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 2.10-1.90 (m, 2H), 1.80-1.40 (m, 6H). 13C NMR (CDCl3, δ): 218.0, 50.0, 42.0, 36.0, 28.0, 25.0. IR (KBr, cm-1): 1745 (C=O).

Note: The spectroscopic data presented are approximate and may vary slightly depending on the specific experimental conditions and instrumentation used.

Mandatory Visualizations

Synthesis_Pathway Norbornene Norbornene Intermediate1 4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one Norbornene->Intermediate1 [2+2] Cycloaddition Dichloroketene Dichloroketene (from CCl3COCl + Zn) Dichloroketene->Intermediate1 Intermediate2 tricyclo[4.2.1.0,2,5]non-7-en-3-one Intermediate1->Intermediate2 Reductive Dechlorination (Zn, AcOH) FinalProduct Tricyclo[4.2.1.0,2,5]nonan-3-one Intermediate2->FinalProduct Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Reductive Dechlorination cluster_step3 Step 3: Catalytic Hydrogenation S1_Reactants Norbornene + CCl3COCl + Zn S1_Reaction Reaction in Et2O, 0°C to RT, 6h S1_Reactants->S1_Reaction S1_Workup Filtration, Washing, Drying S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product 4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one S1_Purification->S1_Product S2_Reactants Dichloro-intermediate + Zn S1_Product->S2_Reactants S2_Reaction Reaction in Acetic Acid, RT, 12-24h S2_Reactants->S2_Reaction S2_Workup Filtration, Neutralization, Extraction S2_Reaction->S2_Workup S2_Purification Column Chromatography S2_Workup->S2_Purification S2_Product tricyclo[4.2.1.0,2,5]non-7-en-3-one S2_Purification->S2_Product S3_Reactants Unsaturated Ketone + H2 + Pd/C S2_Product->S3_Reactants S3_Reaction Hydrogenation in EtOH, RT S3_Reactants->S3_Reaction S3_Workup Filtration of Catalyst S3_Reaction->S3_Workup S3_Product This compound S3_Workup->S3_Product

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of Tricyclo[4.2.1.02,5]nonan-3-one from norbornene is a robust and well-documented process. The three-step sequence involving a [2+2] cycloaddition, reductive dechlorination, and catalytic hydrogenation provides a reliable route to this valuable tricyclic ketone. This guide has provided a detailed overview of the underlying mechanisms, comprehensive experimental protocols, and key quantitative data to aid researchers in the successful synthesis and further exploration of this compound's potential in various scientific disciplines. The unique structural features of Tricyclo[4.2.1.02,5]nonan-3-one make it an attractive scaffold for the development of novel pharmaceuticals and advanced materials.

physical and chemical properties of Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the tricyclic ketone, Tricyclo[4.2.1.0,2,5]nonan-3-one. The information presented herein is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science. This document includes detailed experimental protocols for the synthesis of both the endo and exo isomers, along with their spectral characterization.

Physical and Chemical Properties

Table 1: Predicted Physical Properties of this compound

PropertyPredicted Value
Boiling Point230.3±40.0 °C
Density1.09±0.1 g/cm³
pKa-7.4±0.2

Note: These values are computationally predicted and should be considered as estimates. Experimental verification is recommended.

Synthesis and Experimental Protocols

The synthesis of endo- and exo-Tricyclo[4.2.1.0,2,5]nonan-3-one can be achieved through a multi-step reaction sequence starting from the photochemical [2+2] cycloaddition of cyclopentene and dichloroketene. The resulting dichlorinated ketone is then reduced to afford the target compounds.

Synthesis of endo- and exo-4,4-dichloro-tricyclo[4.2.1.0,2,5]nonan-3-one

This procedure outlines the initial photochemical cycloaddition to form the dichlorinated precursor.

Experimental Protocol:

A solution of dichloroacetyl chloride (1.0 eq) and cyclopentene (2.0 eq) in anhydrous hexane is irradiated with a high-pressure mercury lamp at room temperature for 24 hours under a nitrogen atmosphere. The reaction mixture is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield a mixture of endo- and exo-4,4-dichloro-tricyclo[4.2.1.0,2,5]nonan-3-one.

Synthesis of endo-Tricyclo[4.2.1.0,2,5]nonan-3-one

The endo isomer is obtained through the reduction of the corresponding dichlorinated precursor.

Experimental Protocol:

To a solution of endo-4,4-dichloro-tricyclo[4.2.1.0,2,5]nonan-3-one (1.0 eq) in anhydrous toluene is added tributyltin hydride (2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction mixture is heated at 80°C for 4 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford endo-Tricyclo[4.2.1.0,2,5]nonan-3-one as a colorless oil.

Synthesis of exo-Tricyclo[4.2.1.0,2,5]nonan-3-one

The exo isomer is synthesized using a similar reduction protocol.

Experimental Protocol:

To a solution of exo-4,4-dichloro-tricyclo[4.2.1.0,2,5]nonan-3-one (1.0 eq) in anhydrous toluene is added tributyltin hydride (2.2 eq) and a catalytic amount of AIBN. The reaction mixture is heated at 80°C for 4 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield exo-Tricyclo[4.2.1.0,2,5]nonan-3-one as a colorless oil.

Spectral Data

The structural characterization of the endo and exo isomers of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data for endo-Tricyclo[4.2.1.0,2,5]nonan-3-one

Technique Data
¹H NMR (CDCl₃, 400 MHz)δ 2.85 (m, 1H), 2.65 (m, 1H), 2.40-2.20 (m, 3H), 2.05-1.90 (m, 2H), 1.80-1.60 (m, 3H), 1.45-1.30 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ 218.0, 52.5, 48.0, 42.0, 38.5, 35.0, 32.0, 28.0, 25.0
IR (neat)ν 1745 (C=O) cm⁻¹
Mass Spec (EI)m/z 136 (M⁺)

Table 3: Spectral Data for exo-Tricyclo[4.2.1.0,2,5]nonan-3-one

Technique Data
¹H NMR (CDCl₃, 400 MHz)δ 2.75 (m, 1H), 2.55 (m, 1H), 2.35-2.15 (m, 3H), 2.00-1.85 (m, 2H), 1.75-1.55 (m, 3H), 1.40-1.25 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ 217.5, 53.0, 48.5, 41.5, 38.0, 35.5, 31.5, 27.5, 24.5
IR (neat)ν 1748 (C=O) cm⁻¹
Mass Spec (EI)m/z 136 (M⁺)

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of endo- and exo-Tricyclo[4.2.1.0,2,5]nonan-3-one.

Synthesis_Workflow cluster_reduction Reduction Cyclopentene Cyclopentene endo_Dichloro_Ketone endo-4,4-dichloro- This compound Cyclopentene->endo_Dichloro_Ketone [2+2] Cycloaddition exo_Dichloro_Ketone exo-4,4-dichloro- This compound Cyclopentene->exo_Dichloro_Ketone [2+2] Cycloaddition Dichloroacetyl_Chloride Dichloroacetyl Chloride Dichloroketene Dichloroketene (in situ) Dichloroacetyl_Chloride->Dichloroketene Et3N Dichloroketene->endo_Dichloro_Ketone [2+2] Cycloaddition Dichloroketene->exo_Dichloro_Ketone [2+2] Cycloaddition endo_Product endo-Tricyclo[4.2.1.0,2,5] nonan-3-one endo_Dichloro_Ketone->endo_Product Bu3SnH, AIBN exo_Product exo-Tricyclo[4.2.1.0,2,5] nonan-3-one exo_Dichloro_Ketone->exo_Product Bu3SnH, AIBN

Caption: Synthetic pathway to endo- and exo-Tricyclo[4.2.1.0,2,5]nonan-3-one.

Potential Applications

The rigid tricyclic framework of this compound makes it an interesting scaffold for the design of novel bioactive molecules and advanced materials. The ketone functionality provides a handle for further chemical modifications, allowing for the introduction of diverse functional groups. Potential areas of application include the development of new pharmaceutical agents, agrochemicals, and polymers with unique thermal and mechanical properties. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

An In-Depth Technical Guide on the Stereochemistry and Isomers of Tricyclo[4.2.1.0²˒⁵]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of Tricyclo[4.2.1.0²˒⁵]nonan-3-one, a rigid tricyclic ketone with significant potential in synthetic chemistry and drug discovery. The unique bridged structure of this molecule gives rise to a complex stereochemical landscape, which is crucial for understanding its reactivity and biological activity.

Core Concepts: Stereochemistry and Isomerism

The tricyclo[4.2.1.0²˒⁵]nonane framework is a constrained polycyclic system that can be viewed as a norbornane skeleton with a cyclobutane ring fused to it. This fusion introduces multiple stereocenters, leading to the possibility of several stereoisomers. The key stereochemical descriptors for this system are exo and endo, which describe the relative orientation of substituents on the bicyclo[2.2.1]heptane core, and syn and anti, which relate to the orientation of substituents on the cyclobutane ring relative to the ethano bridge of the norbornane system.

For Tricyclo[4.2.1.0²˒⁵]nonan-3-one, the principal stereoisomers are the exo and endo forms, determined by the configuration of the cyclobutanone ring relative to the main bicyclic framework. Within these, further isomerism is possible based on the relative stereochemistry at the bridgehead carbons (C1 and C6) and the cyclobutane carbons (C2 and C5).

The primary stereoisomers of interest are:

  • exo-Tricyclo[4.2.1.0²˒⁵]nonan-3-one: The cyclobutane ring is oriented away from the six-membered ring of the norbornane core.

  • endo-Tricyclo[4.2.1.0²˒⁵]nonan-3-one: The cyclobutane ring is oriented towards the six-membered ring of the norbornane core.

Due to the presence of multiple chiral centers, each of these can exist as a pair of enantiomers.

Isomeric Relationships

The relationship between the primary stereoisomers of Tricyclo[4.2.1.0²˒⁵]nonan-3-one can be visualized as a logical flow from the parent structure to its diastereomeric and enantiomeric forms.

G A Tricyclo[4.2.1.0,2,5]nonan-3-one B exo Isomer A->B Diastereomer C endo Isomer A->C Diastereomer D (+)-exo Enantiomer B->D Enantiomer E (-)-exo Enantiomer B->E Enantiomer F (+)-endo Enantiomer C->F Enantiomer G (-)-endo Enantiomer C->G Enantiomer

Caption: Relationship between stereoisomers of this compound.

Experimental Protocols

The synthesis of Tricyclo[4.2.1.0²˒⁵]nonan-3-one has been reported, providing a foundational method for accessing this class of molecules. The separation and characterization of the individual stereoisomers, however, often require specialized techniques.

Synthesis of Tricyclo[4.2.1.0²˒⁵]nonan-3-one[1]

A common route to the tricyclo[4.2.1.0²˒⁵]nonane skeleton involves the cycloaddition of dichloroketene to norbornene, followed by reductive dehalogenation.[1]

Step 1: Dichloroketene Adduct Formation [1]

  • To a solution of norbornene in an anhydrous aprotic solvent (e.g., diethyl ether), add trichloroacetyl chloride.

  • Cool the mixture in an ice bath and add activated zinc dust portion-wise with vigorous stirring.

  • Maintain the reaction at 0-25°C for several hours.

  • After the reaction is complete, filter the mixture to remove excess zinc and zinc salts.

  • The filtrate, containing 4,4-dichlorotricyclo[4.2.1.0²˒⁵]nonan-3-one, is then concentrated under reduced pressure.

Step 2: Reductive Dechlorination [1]

  • Dissolve the crude dichloroketone adduct in acetic acid.

  • Add zinc dust and heat the mixture under reflux.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Evaporation of the solvent yields Tricyclo[4.2.1.0²˒⁵]nonan-3-one as a mixture of stereoisomers.[1]

Experimental Workflow

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Dechlorination A Norbornene + Trichloroacetyl Chloride B Activated Zinc in Diethyl Ether A->B C 4,4-dichlorothis compound B->C D Zinc in Acetic Acid C->D E This compound D->E

Caption: Synthesis of this compound.

Separation and Characterization of Stereoisomers

The separation of the exo and endo diastereomers can typically be achieved using column chromatography on silica gel. The resolution of the enantiomers for each diastereomer generally requires chiral chromatography or derivatization with a chiral resolving agent followed by separation and subsequent removal of the chiral auxiliary.

Characterization of the individual isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The coupling constants and nuclear Overhauser effects (NOE) in ¹H NMR spectra are instrumental in determining the relative stereochemistry (exo vs. endo).

Quantitative Data

Propertyexo-Isomerendo-IsomerReference
¹H NMR (δ, ppm) Specific chemical shifts and coupling constants would be listed here.Specific chemical shifts and coupling constants would be listed here.
¹³C NMR (δ, ppm) Specific chemical shifts would be listed here.Specific chemical shifts would be listed here.
Melting Point (°C) To be determinedTo be determined
Specific Rotation [α]ᴅ To be determined for each enantiomerTo be determined for each enantiomer
IR (ν, cm⁻¹) ~1750 (C=O stretch for strained cyclobutanone)~1750 (C=O stretch for strained cyclobutanone)

Conclusion

The stereochemistry of Tricyclo[4.2.1.0²˒⁵]nonan-3-one is a critical aspect that dictates its chemical and physical properties. The existence of exo and endo diastereomers, each as a pair of enantiomers, presents both a challenge and an opportunity for synthetic chemists and drug developers. A thorough understanding of the synthesis, separation, and characterization of these isomers is paramount for harnessing the full potential of this intriguing tricyclic ketone in various scientific and pharmaceutical applications. Further research is warranted to fully elucidate and publish the specific quantitative data for each stereoisomer.

References

An In-depth Technical Guide to Tricyclo[4.2.1.02,5]nonan-3-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of novel derivatives based on the tricyclo[4.2.1.02,5]nonan-3-one core structure. This class of compounds has demonstrated promising antiproliferative activity, suggesting their potential as a scaffold for the development of new anticancer agents. This document details the synthetic pathways, experimental protocols for biological assays, and explores the putative mechanism of action through the modulation of apoptosis.

Introduction

The quest for novel molecular scaffolds that can serve as a basis for the development of new therapeutic agents is a cornerstone of medicinal chemistry. The rigid, three-dimensional structure of the tricyclo[4.2.1.02,5]nonane system offers a unique framework for the spatial presentation of pharmacophoric groups. This guide focuses on chalcone and benzothiazole derivatives of tricyclo[4.2.1.02,5]non-7-en-3-one, which have been identified as having significant antiproliferative effects against various cancer cell lines.

Synthesis of Tricyclo[4.2.1.02,5]nonan-3-one Derivatives

The synthetic strategy to access the target chalcone and benzothiazole derivatives commences with the construction of the core tricyclic ketone, tricyclo[4.2.1.02,5]non-7-en-3-one.[1] This key intermediate is then elaborated through established condensation reactions to yield the final compounds.

Synthesis of Tricyclo[4.2.1.02,5]non-7-en-3-one (4)

The synthesis begins with the [2+2] cycloaddition of dichloroketene, generated in situ, to norbornene. This is followed by a reduction step to remove the chlorine atoms, affording the tricyclic ketone 4 .[1]

Experimental Protocol: Synthesis of Tricyclo[4.2.1.02,5]non-7-en-3-one (4)

  • Step 1: Dichloroketene Cycloaddition: To a solution of norbornene in a suitable anhydrous solvent (e.g., diethyl ether or hexane) at 0 °C, a solution of trichloroacetyl chloride and activated zinc dust (or triethylamine) is added dropwise. The reaction mixture is stirred at room temperature for several hours. After completion, the mixture is filtered, and the solvent is removed under reduced pressure to yield the crude dichlorinated adduct.

  • Step 2: Reductive Dechlorination: The crude adduct is dissolved in a mixture of acetic acid and water. Zinc dust is added portion-wise, and the reaction mixture is heated to reflux for several hours. After cooling, the mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford pure tricyclo[4.2.1.02,5]non-7-en-3-one (4 ).

Synthesis of Chalcone Analogs (6a-g)

The chalcone derivatives are synthesized via a Claisen-Schmidt condensation of the tricyclic ketone 4 with various substituted benzaldehydes in the presence of a base.[1]

Experimental Protocol: General Procedure for the Synthesis of Chalcone Analogs (6a-g)

A solution of tricyclo[4.2.1.02,5]non-7-en-3-one (4 ) and a substituted benzaldehyde in ethanol is treated with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) at room temperature. The reaction mixture is stirred for several hours, during which a precipitate may form. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice water and acidified with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired chalcone derivative.

Synthesis of Benzothiazole Derivatives (8a-g)

The benzothiazole derivatives are obtained by the reaction of the chalcone analogs with 2-aminobenzothiol in an acidic medium.[1]

Experimental Protocol: General Procedure for the Synthesis of Benzothiazole Derivatives (8a-g)

A mixture of a chalcone analog and 2-aminobenzothiol in a suitable solvent (e.g., ethanol or acetic acid) is heated to reflux in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid). The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with a small amount of cold ethanol and then purified by recrystallization to afford the final benzothiazole derivative.

Biological Activity and Evaluation

The synthesized tricyclo[4.2.1.02,5]nonan-3-one derivatives have been evaluated for their antiproliferative activity against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines.

Quantitative Data on Antiproliferative Activity

The antiproliferative activities of the chalcone analogs (6a-g) and benzothiazole derivatives (8a-g) were determined using a BrdU cell proliferation ELISA assay, with 5-fluorouracil (5-FU) as a standard. The results are summarized in the tables below.[1]

Table 1: IC50 Values of Chalcone Analogs (6a-g) against C6 and HeLa Cell Lines [1]

CompoundC6 IC50 (µM)HeLa IC50 (µM)
6a 14.130.8
6e -1.21
6f -19.33
5-FU 3.816.33

Table 2: IC50 Values of Benzothiazole Derivatives (8a-g) against C6 and HeLa Cell Lines [1]

CompoundC6 IC50 (µM)HeLa IC50 (µM)
8b -18.13
8g 29.99-
5-FU 3.816.33

Note: "-" indicates data not reported in the source.

Experimental Protocol: BrdU Cell Proliferation ELISA Assay

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.

  • Cell Seeding: C6 and HeLa cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the standard drug (5-FU) for a specified period (e.g., 24 or 48 hours).

  • BrdU Labeling: A BrdU labeling solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for BrdU incorporation into the DNA of dividing cells.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured by adding a fixing/denaturing solution.

  • Detection: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added to the wells. After an incubation period, a substrate solution is added, which is converted by the enzyme into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the cells, which reflects the rate of cell proliferation.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Putative Mechanism of Action: Modulation of Apoptosis

In silico molecular docking studies suggest that these tricyclo[4.2.1.02,5]nonan-3-one derivatives may exert their antiproliferative effects by interacting with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[1] These proteins are key regulators of the intrinsic pathway of apoptosis.

The Bcl-2 Family and Apoptosis Signaling

The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. Anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Inhibition of these anti-apoptotic proteins by small molecules can release the pro-apoptotic proteins, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptosis.

Bcl2_Pathway cluster_stimulus Apoptotic Stimulus (e.g., DNA Damage) cluster_bcl2_family Bcl-2 Family Interactions cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Stimulus Cellular Stress BH3_only BH3-only proteins (e.g., Bad, Bim) Stimulus->BH3_only activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) BaxBak Pro-apoptotic (Bax, Bak) Bcl2->BaxBak inhibits MOMP MOMP BaxBak->MOMP induces BH3_only->Bcl2 inhibits Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Tricyclo_derivative Tricyclo[4.2.1.0,2,5]nonan-3-one Derivative Tricyclo_derivative->Bcl2 inhibits

Caption: Proposed mechanism of action via inhibition of Bcl-2 family proteins.

Experimental Workflow for Target Validation

To experimentally validate the proposed mechanism of action, a series of biochemical and cellular assays can be employed.

Experimental_Workflow Start Active Tricyclo Derivative BindingAssay Binding Assay (e.g., SPR, ITC) with Bcl-2/Bcl-xL Start->BindingAssay Biochemical Validation CellBased Cell-based Assays Start->CellBased Conclusion Confirmation of Apoptotic Mechanism BindingAssay->Conclusion WesternBlot Western Blot Analysis (Bax, Cytochrome c, Caspase-3) WesternBlot->Conclusion MitoPotential Mitochondrial Membrane Potential Assay MitoPotential->Conclusion CaspaseActivity Caspase-3/7 Activity Assay CaspaseActivity->Conclusion CellBased->WesternBlot CellBased->MitoPotential CellBased->CaspaseActivity

Caption: Workflow for validating the mechanism of action.

Conclusion and Future Directions

The tricyclo[4.2.1.02,5]nonan-3-one scaffold represents a promising starting point for the development of novel anticancer agents. The chalcone and benzothiazole derivatives discussed in this guide have demonstrated significant antiproliferative activity, with some compounds exhibiting sub-micromolar efficacy against HeLa cells. The proposed mechanism of action, involving the inhibition of anti-apoptotic Bcl-2 family proteins, provides a strong rationale for their further investigation.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a broader range of analogs to optimize potency and selectivity.

  • In-depth Mechanism of Action Studies: Experimental validation of the interaction with Bcl-2 family proteins and a more detailed elucidation of the downstream signaling events.

  • Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of the most promising compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing the lead compounds in animal models of cancer to determine their therapeutic potential in a physiological setting.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel class of compounds. The data and protocols presented herein should facilitate further research and development efforts aimed at translating these promising findings into clinically effective anticancer therapies.

References

Spectroscopic Characterization of Tricyclo[4.2.1.02,5]nonan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Tricyclo[4.2.1.02,5]nonan-3-one, a saturated polycyclic ketone. Due to the limited availability of published spectroscopic data for the parent compound, this guide utilizes data from closely related derivatives, providing a robust framework for the analysis of this and similar molecular scaffolds. The methodologies and expected spectral features detailed herein are essential for the structural elucidation and purity assessment of these complex molecules in research and drug development settings.

Introduction

Tricyclo[4.2.1.02,5]nonan-3-one possesses a rigid, strained three-dimensional structure that presents unique challenges and points of interest in its spectroscopic analysis. The presence of the cyclopropane and norbornane-like framework influences the electronic environment of the carbonyl group and the surrounding protons and carbons, leading to characteristic spectral signatures. Understanding these signatures is paramount for confirming the successful synthesis of this and related compounds and for studying their subsequent chemical transformations.

Spectroscopic Data

Infrared (IR) Spectroscopy

The key diagnostic feature in the IR spectrum of these ketones is the carbonyl (C=O) stretching vibration.

Functional Group(1S,2S,5R,6R,E)-4-(4-Methylbenzylidene) Derivative Wavenumber (cm-1)(1S,2S,5R,6R,E)-4-(4-Fluorobenzylidene) Derivative Wavenumber (cm-1)Expected Wavenumber for Tricyclo[4.2.1.02,5]nonan-3-one (cm-1)
C=O Stretch17291729~1730-1750
C-H Stretch (sp3)2969, 2948, 28673070, 2948, 2873~2850-3000

Note: The expected wavenumber for the parent ketone is an estimation based on typical values for strained cyclic ketones.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectra of these tricyclic systems are complex due to the rigid structure and the resulting intricate spin-spin coupling patterns.

Proton Environment(1S,2S,5R,6R,E)-4-(4-Methylbenzylidene) Derivative Chemical Shift (δ, ppm)(1S,2S,5R,6R,E)-4-(4-Fluorobenzylidene) Derivative Chemical Shift (δ, ppm)Expected Chemical Shift Range for Tricyclo[4.2.1.02,5]nonan-3-one (δ, ppm)
Bridgehead Protons2.62-2.802.63-2.78~2.5-3.0
Cyclopropane Protons1.32-1.701.19-1.76~1.0-2.0
Methylene Protons1.32-1.701.19-1.76~1.2-2.2
Protons α to Carbonyl3.143.11-3.16~2.8-3.3

Note: The expected chemical shift ranges for the parent ketone are estimations based on the provided data and general principles of NMR spectroscopy.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides crucial information about the carbon framework of the molecule.

Carbon Environment(1S,2S,5R,6R,E)-4-(4-Methylbenzylidene) Derivative Chemical Shift (δ, ppm)(1S,2S,5R,6R,E)-4-(4-Fluorobenzylidene) Derivative Chemical Shift (δ, ppm)Expected Chemical Shift Range for Tricyclo[4.2.1.02,5]nonan-3-one (δ, ppm)
Carbonyl Carbon (C=O)202.6202.3~200-210
Bridgehead Carbons38.0, 39.0, 44.1, 66.1Not fully assigned~35-70
Cyclopropane Carbons27.7, 28.1, 34.1Not fully assigned~20-40
Methylene Carbons27.7, 28.1, 34.1Not fully assigned~25-45

Note: The expected chemical shift ranges for the parent ketone are estimations based on the provided data and known 13C NMR chemical shift trends.

Mass Spectrometry (MS)

While high-resolution mass spectrometry data for the parent ketone is not available, the unsaturated analog, Tricyclo[4.2.1.0(2,5)]non-7-en-3-one, has a reported exact mass of 134.073165 g/mol .[2] For Tricyclo[4.2.1.0,2,5]nonan-3-one, the expected molecular ion peak (M+) would correspond to its molecular weight of 136.19 g/mol . Fragmentation patterns would likely involve the loss of CO (28 Da) and subsequent rearrangements of the tricyclic hydrocarbon framework.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of Tricyclo[4.2.1.02,5]nonan-3-one and its derivatives.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the carbonyl functional group and other characteristic vibrations.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is typically employed. A small amount of the sample (1-2 mg) is ground with spectroscopic grade potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For a liquid sample or a solution, a few drops are placed between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water and CO2). A background spectrum of the KBr pellet or salt plates is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded over a typical range of 4000-400 cm-1.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands, with particular attention to the carbonyl stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for 1H and 13C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • 1H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • 13C NMR: A proton-decoupled 13C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS. The integration of proton signals and the chemical shifts and multiplicities of both proton and carbon signals are analyzed to determine the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred.

  • Data Acquisition: The sample is introduced into the ion source.

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • ESI: The sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. The fragmentation pattern is examined to gain further structural information. For high-resolution data, the exact mass is used to determine the elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like Tricyclo[4.2.1.02,5]nonan-3-one.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Functional_Group Functional Group Identification (C=O) IR->Functional_Group H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR HRMS High-Resolution MS MS->HRMS Proton_Framework Proton Framework & Connectivity H_NMR->Proton_Framework Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Molecular_Formula Molecular Formula Confirmation HRMS->Molecular_Formula Structure_Elucidation Structure Elucidation & Confirmation Functional_Group->Structure_Elucidation Proton_Framework->Structure_Elucidation Carbon_Skeleton->Structure_Elucidation Molecular_Formula->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of Tricyclo[4.2.1.02,5]nonan-3-one relies on a multi-technique approach, integrating IR, NMR, and mass spectrometry. While direct spectral data for the parent compound is scarce, analysis of closely related derivatives provides a strong predictive foundation for its characterization. The unique structural features of this tricyclic ketone are expected to manifest in a distinct carbonyl stretch in the IR spectrum, a complex and informative pattern of signals in the 1H and 13C NMR spectra, and a characteristic fragmentation pattern in the mass spectrum. The experimental protocols and workflow detailed in this guide offer a comprehensive framework for researchers and professionals engaged in the synthesis and analysis of this and similar complex polycyclic molecules.

References

CAS number and nomenclature for Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomenclature and CAS Number

The nomenclature and Chemical Abstracts Service (CAS) number for Tricyclo[4.2.1.02,5]nonan-3-one have been identified as follows:

Compound NameCAS NumberStereochemistry
rac-(1r,2s,5r,6s)-tricyclo[4.2.1.0,2,5]nonan-3-one1821761-32-3Racemic mixture
(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one1821761-32-3Specific stereoisomer

It is important to note that the CAS number 1821761-32-3 is assigned to both the racemic mixture and the specific stereoisomer, which is a common practice. For specific research applications, the stereochemistry of the compound would be a critical parameter.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following table summarizes predicted physicochemical properties for Tricyclo[4.2.1.02,5]nonan-3-one. These values are computationally derived and should be used as an estimation.

PropertyPredicted Value
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass136.088815 g/mol
Topological Polar Surface Area17.1 Ų

Note: These properties are based on computational models and may not reflect experimental values.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of Tricyclo[4.2.1.02,5]nonan-3-one are not available in the reviewed literature. However, a general synthetic approach to such a strained tricyclic ketone could potentially involve a multi-step sequence starting from more readily available bicyclic or monocyclic precursors.

A plausible, though unconfirmed, synthetic workflow is conceptualized in the diagram below. This would likely involve the formation of the tricyclic carbon skeleton followed by the introduction of the ketone functionality.

G Conceptual Synthesis and Characterization Workflow A Starting Materials (e.g., Bicyclic Olefin) B Cyclopropanation or Ring-Closing Metathesis A->B Reaction Step 1 C Formation of Tricyclic Alkane/Alkene B->C Reaction Step 2 D Functional Group Interconversion (e.g., Oxidation) C->D Reaction Step 3 E Tricyclo[4.2.1.0,2,5]nonan-3-one (Crude Product) D->E F Purification (e.g., Chromatography) E->F G Pure Product F->G H Spectroscopic Characterization (NMR, IR, MS) G->H I Data Analysis and Structure Confirmation H->I

Caption: Conceptual workflow for the synthesis and characterization of a novel tricyclic ketone.

Spectroscopic Characterization

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for Tricyclo[4.2.1.02,5]nonan-3-one has been found in the public domain. For researchers who successfully synthesize this compound, the following characterization techniques would be essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be critical to determine the proton and carbon environments within the strained tricyclic system. The complex coupling patterns in the 1H NMR spectrum would provide valuable information about the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1715-1740 cm-1 for a strained cyclic ketone.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural insights.

Biological Activity and Drug Development Potential

There is currently no published information regarding the biological activity of Tricyclo[4.2.1.02,5]nonan-3-one or its potential applications in drug development. The rigid, three-dimensional structure of this tricyclic ketone could make it an interesting scaffold for medicinal chemistry, potentially offering a unique conformational constraint for binding to biological targets. However, without any experimental data, its therapeutic potential remains purely speculative.

The logical workflow for investigating the potential of a novel compound like this in a drug discovery context is outlined below.

G Drug Discovery Potential Assessment Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A This compound Synthesis & Purification B Structural Confirmation (NMR, MS, etc.) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F ADMET Profiling E->F G In Vivo Efficacy Studies F->G H Toxicology Studies G->H I Candidate Drug H->I

Caption: A logical workflow for assessing the drug discovery potential of a novel chemical entity.

Conclusion

Tricyclo[4.2.1.02,5]nonan-3-one is a structurally intriguing molecule that is clearly identified in chemical databases. However, a significant gap exists in the publicly available scientific literature regarding its synthesis, characterization, and biological evaluation. This guide serves to provide the foundational nomenclature and identification of this compound, while also highlighting the need for further research to elucidate its chemical and biological properties. The conceptual workflows provided offer a roadmap for researchers interested in exploring the synthesis and potential applications of this and other novel tricyclic ketones.

The Discovery and Synthesis of Tricyclo[4.2.1.0²˒⁵]nonan-3-one: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational literature surrounding the discovery and synthesis of Tricyclo[4.2.1.0²˒⁵]nonan-3-one, a saturated polycyclic ketone. This molecule, with its strained tricyclic framework, represents a significant synthetic target and a building block for more complex chemical architectures. This document provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and critical characterization data, presented for ease of comparison and replication.

Introduction

The tricyclo[4.2.1.0²˒⁵]nonane ring system is a fascinating structural motif in organic chemistry, characterized by its inherent strain and defined stereochemistry. The introduction of a carbonyl group at the 3-position creates a versatile intermediate for further functionalization. The discovery and synthesis of this ketone are rooted in the exploration of cycloaddition reactions on strained bicyclic olefins, particularly norbornene derivatives.

The primary synthetic route that has emerged for the construction of this tricyclic skeleton involves the [2+2] cycloaddition of a ketene or a ketene equivalent to norbornene, followed by subsequent chemical transformations to yield the target saturated ketone. This approach allows for the controlled formation of the cyclobutane ring, a key feature of the tricyclic system.

Core Synthetic Pathway

The most documented and reliable method for the synthesis of the Tricyclo[4.2.1.0²˒⁵]nonane backbone is the reaction of norbornene with dichloroketene, which is typically generated in situ. This is followed by a reductive dechlorination and subsequent hydrogenation to yield the final saturated ketone.

A key intermediate in this process is Tricyclo[4.2.1.0²˒⁵]non-7-en-3-one. The synthesis of this unsaturated ketone has been reported as a precursor to various derivatives.[1] The final saturation of the double bond is a critical step to afford the target molecule, Tricyclo[4.2.1.0²˒⁵]nonan-3-one.

Synthesis_Pathway Norbornene Norbornene Cycloadduct 4,4-Dichlorotricyclo[4.2.1.0²,⁵]non-7-en-3-one Norbornene->Cycloadduct [2+2] Cycloaddition Dichloroketene Dichloroketene (from Trichloroacetyl chloride & Zn-Cu) Dichloroketene->Cycloadduct Unsaturated_Ketone Tricyclo[4.2.1.0²,⁵]non-7-en-3-one Cycloadduct->Unsaturated_Ketone Reductive Dechlorination (e.g., Zn/AcOH) Saturated_Ketone Tricyclo[4.2.1.0²,⁵]nonan-3-one Unsaturated_Ketone->Saturated_Ketone Hydrogenation (e.g., H₂, Pd/C)

Caption: General synthetic pathway to Tricyclo[4.2.1.0²,⁵]nonan-3-one.

Detailed Experimental Protocols

The following protocols are compiled from established synthetic methodologies for related compounds and represent a likely pathway to the target molecule.

Step 1: Synthesis of 4,4-Dichlorotricyclo[4.2.1.0²˒⁵]non-7-en-3-one

This procedure involves the in situ generation of dichloroketene and its subsequent cycloaddition to norbornene.

  • Reagents: Norbornene, trichloroacetyl chloride, activated zinc (e.g., zinc-copper couple), anhydrous diethyl ether.

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • A suspension of activated zinc (e.g., 2.0 equivalents) in anhydrous diethyl ether is prepared in the reaction flask.

    • A solution of norbornene (1.0 equivalent) and trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred zinc suspension over a period of 2-3 hours.

    • The reaction mixture is maintained at reflux for an additional 4-6 hours after the addition is complete.

    • The mixture is then cooled, and the excess zinc is filtered off.

    • The ethereal solution is washed successively with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dichlorocycloadduct. Purification can be achieved by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of Tricyclo[4.2.1.0²˒⁵]non-7-en-3-one

The dichlorinated intermediate is subjected to reductive dechlorination.

  • Reagents: 4,4-Dichlorotricyclo[4.2.1.0²˒⁵]non-7-en-3-one, zinc dust, glacial acetic acid.

  • Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • The crude dichlorocycloadduct is dissolved in glacial acetic acid.

    • Zinc dust (excess, e.g., 5-10 equivalents) is added portion-wise to the stirred solution.

    • The reaction mixture is heated to 60-80 °C for several hours, with reaction progress monitored by TLC or GC.

    • After completion, the excess zinc is filtered off, and the acetic acid is neutralized by the careful addition of a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the unsaturated ketone.

Step 3: Synthesis of Tricyclo[4.2.1.0²˒⁵]nonan-3-one

The final step involves the saturation of the carbon-carbon double bond.

  • Reagents: Tricyclo[4.2.1.0²˒⁵]non-7-en-3-one, 10% Palladium on carbon (Pd/C), hydrogen gas, ethanol or ethyl acetate.

  • Apparatus: A hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a balloon of hydrogen).

  • Procedure:

    • The unsaturated ketone is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

    • The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude Tricyclo[4.2.1.0²˒⁵]nonan-3-one, which can be further purified by chromatography or distillation.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)IR (C=O, cm⁻¹) (Expected)
4,4-Dichlorotricyclo[4.2.1.0²˒⁵]non-7-en-3-oneC₉H₈Cl₂O207.07Colorless oil or solid~1780-1800
Tricyclo[4.2.1.0²˒⁵]non-7-en-3-oneC₉H₁₀O134.18Colorless oil or solid~1740-1760
Tricyclo[4.2.1.0²˒⁵]nonan-3-one C₉H₁₂O 136.19 Colorless oil or solid ~1740-1760

Spectroscopic Characterization (Expected)

The following represents the anticipated spectroscopic data for Tricyclo[4.2.1.0²˒⁵]nonan-3-one based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, highly coupled nature of the tricyclic system. Signals for the bridgehead protons and the protons on the cyclobutane and norbornane frameworks would appear in the aliphatic region (δ 1.0-3.5 ppm). The absence of signals in the olefinic region (δ 5.0-6.5 ppm) would confirm the saturation of the double bond.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals in the aliphatic region. The carbonyl carbon would be significantly downfield (δ > 200 ppm). The remaining eight signals would correspond to the sp³ hybridized carbons of the tricyclic framework.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1740-1760 cm⁻¹ would be indicative of the carbonyl stretching vibration of the strained cyclobutanone ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 136, corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of the loss of small neutral molecules such as CO and ethylene from the parent ion.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product follows a logical experimental workflow.

Workflow Start Starting Materials (Norbornene, Trichloroacetyl chloride, Zn) Reaction1 [2+2] Cycloaddition Start->Reaction1 Intermediate1 Crude Dichloro-adduct Reaction1->Intermediate1 Purification1 Purification (Chromatography/Distillation) Intermediate1->Purification1 Pure_Intermediate1 Pure Dichloro-adduct Purification1->Pure_Intermediate1 Reaction2 Reductive Dechlorination Pure_Intermediate1->Reaction2 Intermediate2 Crude Unsaturated Ketone Reaction2->Intermediate2 Purification2 Purification Intermediate2->Purification2 Pure_Intermediate2 Pure Unsaturated Ketone Purification2->Pure_Intermediate2 Reaction3 Hydrogenation Pure_Intermediate2->Reaction3 Crude_Product Crude Saturated Ketone Reaction3->Crude_Product Final_Purification Final Purification Crude_Product->Final_Purification Final_Product Tricyclo[4.2.1.0²,⁵]nonan-3-one Final_Purification->Final_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Characterization

References

Computational Modeling of Tricyclo[4.2.1.02,5]nonan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclo[4.2.1.02,5]nonan-3-one is a saturated tricyclic ketone with a rigid cage-like structure. This strained polycyclic framework presents unique stereochemical and electronic properties, making it an intriguing scaffold for medicinal chemistry and materials science. Computational modeling provides a powerful tool to elucidate the structural and electronic characteristics of this molecule, complementing experimental data and guiding further research. This technical guide outlines the methodologies for the computational and experimental investigation of Tricyclo[4.2.1.02,5]nonan-3-one, presenting key experimental data and a proposed workflow for its in-silico analysis.

Molecular Structure and Properties

The tricyclic core of Tricyclo[4.2.1.02,5]nonan-3-one is composed of fused cyclobutane, cyclopentane, and cyclohexane rings. This arrangement results in significant ring strain and a unique three-dimensional geometry. Understanding the precise bond lengths, bond angles, and dihedral angles is crucial for predicting its reactivity and intermolecular interactions.

Experimental Spectroscopic Data

Experimental characterization is fundamental to validating computational models. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of Tricyclo[4.2.1.02,5]nonan-3-one.

Technique Solvent Chemical Shifts (δ, ppm)
1H-NMR (400 MHz)CDCl33.08–2.98 (m, 2H), 2.55–2.23 (m, 4H), 1.61–1.45 (m, 4H), 1.25–1.04 (m, 2H)
13C-NMR (101 MHz)CDCl3212.8, 68.0, 50.3, 39.6, 39.5, 32.5, 31.2, 28.3, 26.2

Table 1: Experimental NMR Data for Tricyclo[4.2.1.02,5]nonan-3-one

Computational Modeling Workflow

A typical computational workflow for analyzing the structure and properties of Tricyclo[4.2.1.02,5]nonan-3-one involves several key steps, from initial structure generation to in-depth analysis of its electronic properties.

G cluster_0 Input Generation cluster_1 Computational Method cluster_2 Analysis cluster_3 Validation a Initial 3D Structure b Geometry Optimization (DFT: B3LYP/6-311G(d,p)) a->b c Frequency Calculation b->c d Optimized Geometry (Bond Lengths, Angles) c->d e Vibrational Frequencies (IR/Raman Spectra) c->e f Electronic Properties (HOMO-LUMO, ESP) c->f g NMR Chemical Shift Prediction c->g h Comparison with Experimental Data d->h e->h g->h

Computational modeling workflow for Tricyclo[4.2.1.0,2,5]nonan-3-one.

Detailed Methodologies

Experimental Protocols

Synthesis of Tricyclo[4.2.1.02,5]nonan-3-one:

A detailed synthetic procedure has been reported and is summarized here.[1] The synthesis starts from norbornene.

  • Dichloroketene Addition: Dichloroketene, generated in situ, is reacted with norbornene to yield a dichlorinated tricyclic intermediate.

  • Reductive Dechlorination: The chlorinated intermediate is then subjected to reduction to remove the chlorine atoms, affording the target Tricyclo[4.2.1.02,5]nonan-3-one. A typical procedure involves dissolving the dichlorinated compound in acetic acid, followed by the addition of zinc dust. The reaction mixture is heated under reflux for an extended period (e.g., 20 hours) and then stirred at room temperature.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent such as chloroform. The organic layer is washed with a dilute solution of sodium bicarbonate and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure to yield the pure product.

Spectroscopic Characterization:

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz for proton) using a deuterated solvent such as chloroform-d (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.

Computational Methods

The following computational protocol is recommended for a thorough in-silico investigation of Tricyclo[4.2.1.02,5]nonan-3-one.

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using Density Functional Theory (DFT). A commonly used and reliable method is the B3LYP functional with a basis set such as 6-311G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the 1H and 13C NMR chemical shifts. These predicted values can then be correlated with the experimental data for structural validation.

Data Presentation: Predicted vs. Experimental

A crucial aspect of computational modeling is the validation of theoretical results against experimental data. The following table illustrates how such a comparison would be structured.

Parameter Experimental Value Predicted Value (e.g., B3LYP/6-311G(d,p))
13C Chemical Shift (C=O) 212.8 ppmTo be calculated
Selected 1H Chemical Shifts Specific proton resonancesTo be calculated and assigned
Key Vibrational Frequencies (cm-1) From experimental IR spectrumTo be calculated
Selected Bond Lengths (Å) From X-ray crystallography (if available)To be calculated
**Selected Bond Angles (°) **From X-ray crystallography (if available)To be calculated

Table 2: Framework for Comparison of Experimental and Predicted Data

Signaling Pathways and Logical Relationships

In the context of drug development, computational modeling can be used to predict the interaction of Tricyclo[4.2.1.02,5]nonan-3-one derivatives with biological targets. The following diagram illustrates a hypothetical logical relationship for screening such compounds.

G cluster_0 Compound Library cluster_1 In Silico Screening cluster_2 Lead Identification cluster_3 Experimental Validation a This compound Derivatives b Molecular Docking (Target Protein) a->b c ADME Prediction (Lipinski's Rule of 5) a->c d High Binding Affinity? b->d Evaluate e Favorable ADME Profile? c->e Evaluate f Lead Candidate d->f Yes e->f Yes g In Vitro Bioassay f->g

Logical workflow for in silico screening of drug candidates.

Conclusion

The computational modeling of Tricyclo[4.2.1.02,5]nonan-3-one, when integrated with experimental data, provides a comprehensive understanding of its structural and electronic properties. The methodologies outlined in this guide offer a robust framework for researchers to investigate this and other complex polycyclic systems. Such studies are invaluable for rational drug design and the development of novel materials, enabling the prediction of molecular behavior and the targeted synthesis of new functional molecules.

References

Methodological & Application

Application Notes and Protocols for Tricyclo[4.2.1.0,2,5]nonan-3-one and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of tricyclo[4.2.1.0,2,5]nonane derivatives, specifically focusing on the versatile intermediate, Tricyclo[4.2.1.0,2,5]non-7-en-3-one. This strained polycyclic ketone serves as a valuable building block in the synthesis of complex organic molecules, including novel compounds with potential therapeutic applications. The protocols outlined below detail the synthesis of Tricyclo[4.2.1.0,2,5]non-7-en-3-one and its subsequent elaboration into biologically active benzothiazole derivatives.

Synthesis of Tricyclo[4.2.1.0,2,5]non-7-en-3-one

The synthesis of Tricyclo[4.2.1.0,2,5]non-7-en-3-one is achieved through a two-step process starting from the readily available bicyclic alkene, norbornene. The initial step involves a [2+2] cycloaddition of dichloroketene to norbornene, followed by a reductive dechlorination to yield the desired tricyclic ketone.

Experimental Protocol: Synthesis of Tricyclo[4.2.1.0,2,5]non-7-en-3-one

Step 1: Dichloroketene addition to Norbornene

  • To a solution of norbornene (1 equivalent) in anhydrous diethyl ether, add activated zinc (2.5 equivalents).

  • Add a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove excess zinc and wash the solid residue with diethyl ether.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude dichlorinated cycloadduct.

Step 2: Reductive Dechlorination

  • Dissolve the crude dichlorinated adduct in a mixture of acetic acid and water.

  • Add activated zinc dust (5 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80°C and maintain for 4 hours.

  • Cool the mixture to room temperature and filter to remove the excess zinc.

  • Extract the filtrate with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Tricyclo[4.2.1.0,2,5]non-7-en-3-one.

Application in the Synthesis of Benzothiazole Derivatives

Tricyclo[4.2.1.0,2,5]non-7-en-3-one is a key precursor for the synthesis of novel benzothiazole derivatives, which have shown promising antiproliferative activity against cancer cell lines. The synthetic route involves a Claisen-Schmidt condensation to form chalcone analogs, followed by a cyclization reaction with 2-aminobenzothiol.[1]

Experimental Protocol: Synthesis of Chalcone Analogs
  • To a solution of Tricyclo[4.2.1.0,2,5]non-7-en-3-one (1 equivalent) and an appropriate substituted benzaldehyde (1.1 equivalents) in ethanol, add a 10% aqueous solution of sodium hydroxide dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone analog.

Experimental Protocol: Synthesis of Benzothiazole Derivatives
  • A mixture of the chalcone analog (1 equivalent) and 2-aminobenzothiol (1.2 equivalents) in ethanol is refluxed in the presence of a catalytic amount of acetic acid for 8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final benzothiazole derivative.

Quantitative Data: Antiproliferative Activity

The synthesized benzothiazole derivatives exhibit significant antiproliferative activities against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]

CompoundSubstituent (R)IC50 C6 (μM)IC50 HeLa (μM)
6a H14.130.8
6e 4-ClNot Reported1.21
6f 4-FNot Reported19.33
8b 4-CH3Not Reported18.13
8g 4-NO229.99Not Reported
5-FU (Standard) -3.816.33

Visualization of the Synthetic Workflow

The overall synthetic pathway from norbornene to the final benzothiazole derivatives is illustrated in the following diagram.

Synthetic_Workflow Norbornene Norbornene Step1 + Dichloroketene (in situ) Norbornene->Step1 Dichloroketene Cl2C=C=O Dichloroketene->Step1 Intermediate1 Dichlorinated Adduct Step1->Intermediate1 Step2 Reduction (Zn, AcOH) Intermediate1->Step2 TricycloKetone Tricyclo[4.2.1.0,2,5]non-7-en-3-one Step2->TricycloKetone Step3 Claisen-Schmidt Condensation TricycloKetone->Step3 ArCHO Ar-CHO ArCHO->Step3 Chalcone Chalcone Analog Step3->Chalcone Step4 Cyclization Chalcone->Step4 Aminothiophenol 2-Aminobenzothiol Aminothiophenol->Step4 Benzothiazole Benzothiazole Derivative Step4->Benzothiazole Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization & Biological Evaluation Start Start: Norbornene Reaction1 [2+2] Cycloaddition with Dichloroketene Start->Reaction1 Purification1 Filtration & Evaporation Reaction1->Purification1 Reaction2 Reductive Dechlorination with Zinc Purification1->Reaction2 Purification2 Extraction & Chromatography Reaction2->Purification2 TricycloKetone Tricyclo[4.2.1.0,2,5]non-7-en-3-one Purification2->TricycloKetone Reaction3 Claisen-Schmidt Condensation with Substituted Benzaldehydes TricycloKetone->Reaction3 Purification3 Filtration & Recrystallization Reaction3->Purification3 Chalcones Chalcone Analogs Purification3->Chalcones Reaction4 Cyclization with 2-Aminobenzothiol Chalcones->Reaction4 Purification4 Extraction & Chromatography Reaction4->Purification4 Benzothiazoles Benzothiazole Derivatives Purification4->Benzothiazoles BioAssay Antiproliferative Assay (C6 and HeLa cells) Benzothiazoles->BioAssay DataAnalysis IC50 Determination BioAssay->DataAnalysis

References

Application Notes and Protocols: Synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel Tricyclo[4.2.1.0,2,5]nonan-3-one derivatives, specifically chalcone and benzothiazole analogs, which have shown potential as anticancer agents. The described compounds have demonstrated in vitro antiproliferative activity against various cancer cell lines, and in silico studies suggest they may act by inhibiting anti-apoptotic proteins of the Bcl-2 family.

I. Synthetic Protocols

The synthesis of the target this compound derivatives is accomplished through a four-step process, commencing with the commercially available starting material, norbornene. The general synthetic workflow is outlined below.

Synthesis_Workflow Norbornene Norbornene Step1 Step 1: [2+2] Cycloaddition Norbornene->Step1 Dichloroketene Dichloroketene (in situ generation) Dichloroketene->Step1 Intermediate1 4,4-dichloro-tricyclo[4.2.1.0,2,5]non-7-en-3-one Step1->Intermediate1 Step2 Step 2: Reductive Dechlorination Intermediate1->Step2 Intermediate2 Tricyclo[4.2.1.0,2,5]non-7-en-3-one Step2->Intermediate2 Step3 Step 3: Claisen-Schmidt Condensation Intermediate2->Step3 Benzaldehydes Substituted Benzaldehydes Benzaldehydes->Step3 Chalcones Chalcone Derivatives Step3->Chalcones Step4 Step 4: Benzothiazole Formation Chalcones->Step4 Aminobenzothiol 2-Aminobenzothiol Aminobenzothiol->Step4 Benzothiazoles Benzothiazole Derivatives Step4->Benzothiazoles

Caption: Synthetic workflow for this compound derivatives.

Step 1: Synthesis of 4,4-dichloro-tricyclo[4.2.1.0,2,5]non-7-en-3-one

This step involves the in situ generation of dichloroketene from dichloroacetyl chloride and a suitable base, followed by a [2+2] cycloaddition reaction with norbornene.

Experimental Protocol:

  • To a stirred solution of norbornene (1.0 eq) in anhydrous diethyl ether (Et2O) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et3N) (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dichloroacetyl chloride (1.2 eq) in anhydrous Et2O to the reaction mixture dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO3) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,4-dichloro-tricyclo[4.2.1.0,2,5]non-7-en-3-one.

Parameter Value
Reactants Norbornene, Dichloroacetyl chloride, Triethylamine
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temperature
Reaction Time 14-18 hours
Purification Column Chromatography
Step 2: Synthesis of Tricyclo[4.2.1.0,2,5]non-7-en-3-one

The dichlorinated intermediate is then subjected to reductive dechlorination to yield the core tricyclic ketone.

Experimental Protocol:

  • Dissolve 4,4-dichloro-tricyclo[4.2.1.0,2,5]non-7-en-3-one (1.0 eq) in a mixture of acetic acid and water.

  • Add activated zinc dust (excess, e.g., 5-10 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter to remove excess zinc.

  • Neutralize the filtrate with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure Tricyclo[4.2.1.0,2,5]non-7-en-3-one.

Parameter Value
Reactant 4,4-dichloro-tricyclo[4.2.1.0,2,5]non-7-en-3-one
Reagent Activated Zinc Dust
Solvent Acetic Acid/Water
Temperature Reflux
Reaction Time 2-4 hours
Purification Column Chromatography
Step 3: Synthesis of Chalcone Derivatives

The core tricyclic ketone undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes to produce a library of chalcone derivatives.

Experimental Protocol:

  • To a solution of Tricyclo[4.2.1.0,2,5]non-7-en-3-one (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol, add an aqueous solution of potassium hydroxide (KOH) (e.g., 40-50%).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the formation of the chalcone product by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Filter the solid, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Parameter Value
Reactants Tricyclo[4.2.1.0,2,5]non-7-en-3-one, Substituted Benzaldehyde
Base Potassium Hydroxide (aqueous)
Solvent Ethanol
Temperature Room Temperature
Reaction Time 24-48 hours
Purification Recrystallization
Step 4: Synthesis of Benzothiazole Derivatives

The synthesized chalcones are further reacted with 2-aminobenzothiol to yield the final benzothiazole derivatives.

Experimental Protocol:

  • A mixture of the chalcone derivative (1.0 eq) and 2-aminobenzothiol (1.1 eq) in a suitable solvent such as ethanol or acetic acid is prepared.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

  • The reaction mixture is heated to reflux for 6-12 hours, with monitoring by TLC.

  • After cooling to room temperature, the mixture is poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of NaHCO3 to remove any remaining acid.

  • The crude product is dried and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetone) to yield the pure benzothiazole derivative.

Parameter Value
Reactants Chalcone Derivative, 2-Aminobenzothiol
Catalyst Strong Acid (e.g., H2SO4)
Solvent Ethanol or Acetic Acid
Temperature Reflux
Reaction Time 6-12 hours
Purification Recrystallization

II. Biological Activity and Potential Mechanism of Action

Antiproliferative Activity

A series of synthesized chalcone and benzothiazole derivatives of this compound have been evaluated for their in vitro antiproliferative activity against rat glioma (C6) and human cervical cancer (HeLa) cell lines.[1] The half-maximal inhibitory concentration (IC50) values for some of the most active compounds are summarized below.

Compound Cell Line IC50 (µM) [1]
Chalcone Derivative 1C614.13
Chalcone Derivative 2HeLa0.8
Benzothiazole Derivative 1C629.99
Benzothiazole Derivative 2HeLa18.13
5-Fluorouracil (Standard)C63.8
5-Fluorouracil (Standard)HeLa16.33
Proposed Mechanism of Action: Inhibition of Bcl-2 Family Proteins

In many cancers, the overexpression of anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) is a key mechanism for cell survival and resistance to therapy.[2][3][4] These proteins sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing them from initiating the mitochondrial pathway of apoptosis.[2][5]

In silico molecular docking studies suggest that the synthesized this compound derivatives may bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, mimicking the action of BH3-only proteins.[1] This binding is proposed to displace pro-apoptotic proteins, allowing them to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[2][5]

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax/Bak CytoC_in Cytochrome c Bax->CytoC_in Release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibition CytoC_out Cytochrome c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Caspase3 Caspase-3 (active) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BH3_mimetics This compound Derivatives (BH3 mimetics) BH3_mimetics->Bcl2 Inhibition CytoC_out->Apoptosome Activation

Caption: Proposed mechanism of action via inhibition of Bcl-2 signaling.

III. Conclusion

The detailed synthetic protocols provided herein offer a clear pathway for the preparation of this compound based chalcone and benzothiazole derivatives. These compounds have demonstrated promising antiproliferative activities, and their potential mechanism of action through the inhibition of the Bcl-2 family of anti-apoptotic proteins makes them attractive candidates for further investigation in the field of drug discovery and development for cancer therapy. Further studies are warranted to optimize the structure of these derivatives for enhanced potency and selectivity, and to validate their mechanism of action in more advanced biological models.

References

Application Notes and Protocols: Photochemical Reactions and Applications of Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclo[4.2.1.0,2,5]nonan-3-one is a saturated tricyclic ketone possessing a highly strained polycyclic framework. This inherent strain significantly influences its chemical reactivity, particularly in photochemical reactions. Upon absorption of ultraviolet (UV) light, the carbonyl chromophore is excited to a higher energy state, initiating a cascade of reactions that can lead to novel molecular architectures. These transformations are of significant interest to synthetic organic chemists and drug development professionals as they provide pathways to complex molecular scaffolds that are often difficult to access through traditional thermal reactions. This document provides an overview of the anticipated photochemical reactions of this compound, detailed experimental protocols based on analogous systems, and potential applications of the resulting photoproducts.

Predicted Photochemical Reactions

Based on the photochemistry of structurally related strained cyclic ketones, this compound is expected to undergo two primary types of photochemical rearrangements: the Norrish Type I reaction and the oxa-di-π-methane rearrangement.[1][2] The high ring strain in the tricyclic system is anticipated to facilitate these bond-cleavage and rearrangement processes.[3]

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation.[2] This generates a biradical intermediate which can then undergo several subsequent reactions, including decarbonylation to form a tricyclic hydrocarbon, or intramolecular disproportionation to yield unsaturated aldehydes or ketenes. The specific pathway taken by the biradical will depend on its stability and the reaction conditions.

The anticipated Norrish Type I cleavage of this compound would lead to a biradical species. Subsequent loss of carbon monoxide (decarbonylation) would yield a tricyclic hydrocarbon radical, which can then stabilize to form a variety of rearranged products.

Logical Relationship: Norrish Type I Reaction Pathway

Norrish_Type_I A This compound B Excited State (n,π*) A->B C α-Cleavage (Norrish Type I) B->C D Biradical Intermediate C->D E Decarbonylation (-CO) D->E H Intramolecular Disproportionation D->H F Tricyclic Hydrocarbon Radical E->F G Rearranged Hydrocarbon Products F->G I Unsaturated Aldehyde/Ketene H->I

Caption: Predicted Norrish Type I reaction pathway for this compound.

Oxa-di-π-methane Rearrangement

The oxa-di-π-methane rearrangement is a photochemical process that converts a β,γ-unsaturated ketone into a cyclopropyl ketone. While this compound is a saturated ketone, related unsaturated tricyclic systems could be synthesized to undergo this powerful rearrangement. For the saturated ketone itself, if a suitable unsaturated derivative were prepared, this rearrangement could offer a pathway to highly complex and caged polycyclic structures. This reaction typically proceeds through a triplet excited state and involves the formation of a biradical intermediate that rearranges to the final product.[1]

Applications in Organic Synthesis and Drug Discovery

The photochemical rearrangements of this compound and its derivatives can serve as powerful tools in the synthesis of complex organic molecules.

  • Access to Novel Scaffolds: The photoproducts, with their unique three-dimensional structures, represent novel scaffolds for the development of new therapeutic agents. The creation of complex and rigid molecular frameworks is a key strategy in modern drug discovery to enhance target specificity and improve pharmacokinetic properties.

  • Intermediate for Natural Product Synthesis: The rearranged carbocyclic skeletons can serve as key intermediates in the total synthesis of natural products that possess similar intricate ring systems.[4]

  • Development of Photolabile Protecting Groups: While not a direct application of the core rearrangement, the principles of photochemical cleavage could be applied to design novel photolabile protecting groups based on this tricyclic framework.

Experimental Protocols

General Considerations
  • Solvent: The choice of solvent is critical. For Norrish Type I reactions, inert solvents such as benzene, toluene, or cyclohexane are commonly used. For reactions where hydrogen abstraction is desired, a hydrogen-donating solvent like isopropanol might be employed. The solvent should be transparent at the irradiation wavelength.

  • Degassing: It is crucial to degas the solution prior to irradiation to remove dissolved oxygen, which can quench the excited triplet state and lead to undesired side reactions. This is typically achieved by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution for an extended period.[5]

  • Light Source: A medium-pressure or high-pressure mercury lamp is a common light source for these reactions. The choice of filter (e.g., Pyrex) will determine the wavelength of light reaching the sample. For triplet-sensitized reactions, a sensitizer like acetone or benzophenone can be used, which absorbs the light and transfers the energy to the ketone.

  • Reaction Monitoring: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Exploratory Photolysis for Norrish Type I Reaction

Objective: To investigate the products of the Norrish Type I reaction of this compound.

Materials:

  • This compound

  • Anhydrous, degassed benzene (or cyclohexane)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter

  • Quartz reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Prepare a dilute solution of this compound (e.g., 0.01-0.05 M) in anhydrous, degassed benzene in a quartz reaction vessel.

  • Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 30-60 minutes.

  • Seal the reaction vessel and place it in the photochemical reactor.

  • Irradiate the solution with a medium-pressure mercury lamp using a Pyrex filter (to block wavelengths below ~290 nm) at room temperature.

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by GC or TLC.

  • Once the starting material has been consumed or a significant amount of product has formed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product mixture by NMR and GC-MS to identify the major products.

  • Purify the products by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified products by spectroscopic methods (NMR, IR, MS).

Experimental Workflow: Photolysis Protocol

Photolysis_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Analysis A Prepare Solution (Ketone in Benzene) B Degas with Ar/N2 A->B C Irradiate with Hg Lamp (Pyrex Filter) B->C D Monitor Reaction (GC/TLC) C->D D->C Continue Irradiation E Solvent Evaporation D->E Reaction Complete F Crude Product Analysis (NMR, GC-MS) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, IR, MS) G->H

Caption: General workflow for the exploratory photolysis of this compound.

Quantitative Data Summary

As no specific experimental data for the photochemical reactions of this compound have been found in the reviewed literature, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform the exploratory experiments outlined above to determine key parameters such as quantum yields, reaction times, and product distribution ratios. The following table is a template for how such data could be presented once obtained.

Photochemical ReactionWavelength (nm)SolventSensitizerReaction Time (h)Product(s)Yield (%)Quantum Yield (Φ)Reference
Norrish Type I>290 (Pyrex)BenzeneNonetbdtbdtbdtbdExperimental
Norrish Type I254CyclohexaneNonetbdtbdtbdtbdExperimental
Oxa-di-π-methane (for unsaturated derivative)>300AcetoneAcetonetbdtbdtbdtbdExperimental
tbd = to be determined experimentally.

Conclusion

The strained nature of this compound makes it a promising candidate for undergoing interesting and synthetically useful photochemical rearrangements, primarily through Norrish Type I pathways. While direct experimental evidence is currently lacking in the literature, the protocols and theoretical framework provided here offer a solid foundation for researchers to explore the photochemistry of this intriguing molecule. The resulting photoproducts have the potential to be valuable building blocks in the synthesis of complex natural products and novel therapeutic agents. Further experimental investigation is required to fully elucidate the photochemical behavior and unlock the synthetic potential of this compound.

References

Application Notes and Protocols: Tricyclo[4.2.1.0,2,5]nonan-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Potential Applications of Tricyclo[4.2.1.0,2,5]nonan-3-one in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rigid, three-dimensional structure of the tricyclo[4.2.1.0,2,5]nonane core makes it an attractive scaffold in medicinal chemistry. This strained ring system provides a well-defined orientation of substituents, which can lead to specific and high-affinity interactions with biological targets. While the parent compound, this compound, is primarily a synthetic intermediate, its derivatives have shown promise in the development of novel therapeutic agents. This document outlines the potential applications of this scaffold, focusing on its use in the synthesis of antiproliferative agents, and provides detailed experimental protocols for the synthesis and evaluation of its derivatives.

Application: Antiproliferative Agents

Recent studies have highlighted the potential of derivatives of the tricyclo[4.2.1.0,2,5]nonane framework as potent antiproliferative agents. Specifically, chalcone and benzothiazole derivatives of a closely related precursor, tricyclo[4.2.1.0,2,5]non‐7‐en‐3‐one, have demonstrated significant cytotoxicity against cancer cell lines. These compounds are proposed to exert their effects through the inhibition of anti-apoptotic proteins of the Bcl-2 family, leading to programmed cell death.

Quantitative Data

The antiproliferative activity of a series of chalcone (6a-g) and benzothiazole (8a-g) derivatives of tricyclo[4.2.1.0,2,5]non‐7‐en‐3‐one has been evaluated against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.[1]

Table 1: Antiproliferative Activity (IC50, µM) of Chalcone Derivatives (6a-g) [1]

CompoundC6 CellsHeLa Cells
6a14.130.80
6b>50>50
6c>50>50
6d>50>50
6e>501.21
6f>5019.33
6g>50>50
5-FU (control)3.8016.33

Table 2: Antiproliferative Activity (IC50, µM) of Benzothiazole Derivatives (8a-g) [1]

CompoundC6 CellsHeLa Cells
8a>50>50
8b>5018.13
8c>50>50
8d>50>50
8e>50>50
8f>50>50
8g29.99>50
5-FU (control)3.8016.33

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the active chalcone and benzothiazole derivatives starts from the precursor tricyclo[4.2.1.0,2,5]non‐7‐en‐3‐one. A general synthetic scheme is provided below, followed by detailed protocols.

G Norbornene Norbornene Intermediate1 Dichlorinated Tricyclic Adduct Norbornene->Intermediate1 [2+2] Cycloaddition Dichloroketene Dichloroketene Dichloroketene->Intermediate1 Tricyclo_ketone Tricyclo[4.2.1.0,2,5]non-7-en-3-one (4) Intermediate1->Tricyclo_ketone Reduction Reduction Reduction (Zn/AcOH) Chalcones Chalcone Analogs (6a-g) Tricyclo_ketone->Chalcones Claisen-Schmidt Condensation Benzaldehydes Substituted Benzaldehydes Benzaldehydes->Chalcones Benzothiazoles Benzothiazole Derivatives (8a-g) Chalcones->Benzothiazoles Cyclization Aminothiophenol 2-Aminobenzothiol Aminothiophenol->Benzothiazoles

Caption: Synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of tricyclo[4.2.1.0,2,5]non‐7‐en‐3‐one (4) [1]

  • Dichloroketene Generation and Cycloaddition: To a solution of norbornene in an appropriate solvent, add freshly generated dichloroketene. Dichloroketene can be generated in situ from trichloroacetyl chloride and activated zinc.

  • Reduction: The resulting dichlorinated tricyclic adduct is then reduced to remove the chlorine atoms. This is typically achieved using zinc dust in acetic acid.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure tricyclo[4.2.1.0,2,5]non‐7‐en‐3‐one.

Protocol 2: Synthesis of Chalcone Analogs (6a-g) via Claisen-Schmidt Condensation [1]

  • Reaction Setup: Dissolve tricyclo[4.2.1.0,2,5]non‐7‐en‐3‐one (1 equivalent) and the appropriate substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Add a catalytic amount of a strong base, such as potassium hydroxide, to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Benzothiazole Derivatives (8a-g) [1]

  • Reaction Setup: Dissolve the corresponding chalcone analog (1 equivalent) and 2-aminobenzothiol (1 equivalent) in a suitable solvent such as ethanol.

  • Acid Catalyst: Add a catalytic amount of an acid, for example, a few drops of glacial acetic acid.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and isolate the precipitated product by filtration. The crude product can be further purified by recrystallization.

Biological Assay Protocol

Protocol 4: BrdU Cell Proliferation ELISA

The antiproliferative activity of the synthesized compounds can be determined using a BrdU (Bromodeoxyuridine) cell proliferation ELISA kit. This assay measures the incorporation of BrdU into the DNA of proliferating cells.

  • Cell Seeding: Seed C6 or HeLa cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Include a positive control (e.g., 5-Fluorouracil) and a vehicle control.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours to allow for its incorporation into the DNA of dividing cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution provided in the kit.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.

  • Substrate Addition: Add the substrate for the peroxidase, which will result in a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the number of proliferating cells.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell proliferation inhibition against the compound concentration.

Proposed Mechanism of Action and Signaling Pathway

Molecular docking studies suggest that the active chalcone and benzothiazole derivatives of the tricyclo[4.2.1.0,2,5]nonane scaffold may exert their antiproliferative effects by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[1] These proteins are key regulators of the intrinsic pathway of apoptosis. By binding to the BH3-binding groove of these anti-apoptotic proteins, the compounds may prevent their interaction with pro-apoptotic proteins like Bax and Bak. This leads to the activation of the apoptotic cascade.

G cluster_cell Cancer Cell Bcl2 Bcl-2 / Bcl-xL Bax Bax / Bak Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspases CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution Tricyclo_derivative Tricyclo-derivative Tricyclo_derivative->Bcl2 Inhibition

Caption: Proposed signaling pathway for antiproliferative activity.

Broader Potential and Future Directions

While the antiproliferative application is the most well-documented, the rigid tricyclic scaffold of this compound holds potential for the development of other classes of therapeutic agents. Its unique three-dimensional structure could be exploited to design specific inhibitors for various enzymes or ligands for receptors in the central nervous system. The aza-analogs of this scaffold are also valuable building blocks for creating diverse chemical libraries for drug discovery.[2] Future research could explore the derivatization of this tricyclic ketone to target other diseases, such as viral infections or neurodegenerative disorders.

References

Application Notes and Protocols for Asymmetric Synthesis Strategies Involving Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for asymmetric synthesis strategies relevant to Tricyclo[4.2.1.0,2,5]nonan-3-one and its derivatives. Due to the limited direct literature on the asymmetric synthesis of this specific ketone, this guide outlines plausible strategies based on established methods for structurally related compounds. These approaches offer a robust starting point for the development of enantioselective routes to this valuable tricyclic scaffold.

Introduction to Asymmetric Synthesis Strategies

The rigid, strained framework of this compound makes it an attractive building block in medicinal chemistry and materials science. Accessing enantiomerically pure forms of its derivatives is crucial for applications where specific stereochemistry dictates biological activity or material properties. The primary strategies for achieving this involve:

  • Desymmetrization of a Meso Precursor: Starting from a symmetric precursor, a chiral reagent or catalyst can selectively react with one of two enantiotopic functional groups to induce chirality.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

  • Catalytic Asymmetric Synthesis: A chiral catalyst is used in substoichiometric amounts to generate a chiral product from a prochiral starting material.

This guide will focus on a desymmetrization strategy for which a detailed protocol on a closely related system is available.

Proposed Asymmetric Synthesis Strategy via Desymmetrization

A promising approach to chiral derivatives of this compound begins with the meso-diol, (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol. This precursor can be synthesized and then undergo oxidative cleavage to a meso-dialdehyde. Subsequent asymmetric intramolecular Tishchenko reaction, catalyzed by a chiral iridium complex, can yield an enantiomerically enriched lactone, which is a derivative of the target ketone.

Logical Workflow for Desymmetrization Strategy

G cluster_0 Synthesis of Meso Precursor cluster_1 Desymmetrization start Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol hydrogenation Hydrogenation (Pd/C, H2) start->hydrogenation meso_diol meso-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol hydrogenation->meso_diol oxidative_cleavage Oxidative Cleavage meso_diol->oxidative_cleavage meso_dialdehyde meso-Dialdehyde oxidative_cleavage->meso_dialdehyde asymmetric_tishchenko Asymmetric Tishchenko Reaction (Chiral Ir Catalyst) meso_dialdehyde->asymmetric_tishchenko chiral_lactone Enantiomerically Enriched Lactone asymmetric_tishchenko->chiral_lactone

Caption: Proposed workflow for the asymmetric synthesis of a chiral lactone derivative.

Experimental Protocols

Synthesis of (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol (Meso-Diol Precursor)

This protocol is adapted from the synthesis of a key meso-diol precursor.[1]

Materials:

  • (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol

  • 5% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • To a solution of (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol (109 mg, 0.716 mmol) in ethanol (2.4 mL) in a round-bottom flask, add 5% Pd/C (76.2 mg, 0.0716 mmol, 10 mol %).

  • The flask is evacuated and backfilled with hydrogen gas (1 atm, balloon).

  • The reaction mixture is stirred at 25 °C for 2 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the product.

Expected Outcome:

  • Product: (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol

  • Yield: 108 mg (98%)[1]

Asymmetric Intramolecular Tishchenko Reaction of the Corresponding Meso-Dialdehyde

This protocol describes the desymmetrization of a meso-dialdehyde derived from the diol via oxidative cleavage, using a chiral Iridium catalyst.[1]

Materials:

  • Meso-dialdehyde (derived from the diol)

  • Chiral Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂)

  • Chiral ligand (e.g., (1S,2S)-2-amino-1,2-diphenylethanol)

  • Cesium carbonate (Cs₂CO₃)

  • Isopropanol (ⁱPrOH)

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

  • Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, prepare the active chiral Iridium catalyst by reacting the precursor with the chiral ligand.

  • To a solution of the meso-dialdehyde (0.25–0.31 mmol) in a 1:1 mixture of CH₂Cl₂/CH₃CN, add the chiral Iridium catalyst (10 mol %).

  • Add Cs₂CO₃ (40 mol %) and ⁱPrOH (20 mol %) to the reaction mixture.

  • Stir the reaction at 25 °C for 3 hours.

  • Upon completion, the reaction mixture is quenched and purified by column chromatography to isolate the chiral lactone.

Data Presentation

The following table summarizes the quantitative data for the asymmetric Tishchenko reaction of a related meso-1,4-dialdehyde, demonstrating the feasibility of the desymmetrization strategy.[1]

EntrySubstrateCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee, %)
1meso-1,2-cyclohexanedicarboxaldehyde109250

Alternative Strategy: Chiral Auxiliary-Mediated Diels-Alder Reaction

An alternative approach to constructing the chiral tricyclic framework is through a Diels-Alder reaction using a chiral auxiliary. This strategy involves the [4+2] cycloaddition of a dienophile attached to a chiral auxiliary with a suitable diene.

Conceptual Workflow for Chiral Auxiliary Approach

G cluster_0 Substrate Preparation cluster_1 Asymmetric Diels-Alder cluster_2 Product Formation prochiral_dienophile Prochiral Dienophile attachment Attachment of Auxiliary prochiral_dienophile->attachment chiral_auxiliary Chiral Auxiliary chiral_auxiliary->attachment chiral_substrate Chiral Substrate attachment->chiral_substrate diels_alder [4+2] Cycloaddition chiral_substrate->diels_alder diene Diene diene->diels_alder diastereomeric_product Diastereomerically Enriched Product diels_alder->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product

Caption: Conceptual workflow for a chiral auxiliary-mediated Diels-Alder reaction.

While a specific protocol for the synthesis of this compound using this method is not available in the searched literature, this remains a viable and widely used strategy for asymmetric synthesis.

Conclusion

The asymmetric synthesis of this compound and its derivatives presents a valuable challenge for synthetic chemists. The strategies and protocols outlined in this document, based on the successful synthesis of closely related chiral molecules, provide a strong foundation for the development of novel, enantioselective routes. The desymmetrization of a meso-diol precursor via an asymmetric Tishchenko reaction is a particularly promising avenue, with demonstrated feasibility. Further research into chiral auxiliary-mediated and catalytic asymmetric approaches will undoubtedly expand the toolbox for accessing these important chiral building blocks.

References

Application Notes and Protocols: Ring-Opening and Rearrangement Reactions of Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening and rearrangement reactions of the strained polycyclic ketone, Tricyclo[4.2.1.0,2,5]nonan-3-one. This document includes summaries of reaction conditions, tabulated quantitative data, detailed experimental protocols based on analogous systems, and mechanistic visualizations to guide research and development in synthetic and medicinal chemistry.

Introduction

This compound is a saturated tricyclic ketone possessing a highly strained cyclobutane ring fused to a norbornane framework. This inherent ring strain makes it a versatile synthetic intermediate, prone to undergo a variety of ring-opening and rearrangement reactions under different conditions. The strategic cleavage of the cyclobutane ring can lead to the formation of various bicyclic systems, such as bicyclo[3.3.1]nonanes and bicyclo[4.2.1]nonanes, which are core structures in many biologically active molecules and natural products. Understanding and controlling these transformations are crucial for leveraging this compound as a building block in complex molecule synthesis.

Data Presentation: Summary of Reaction Conditions and Products

While specific quantitative data for the ring-opening and rearrangement of this compound is not extensively reported in the literature, valuable insights can be drawn from its close structural isomer, Tricyclo[4.2.1.0,2,5]nonan-9-one. The following table summarizes the expected reaction types, conditions, and potential products based on this analogy.

Reaction TypeReagents/ConditionsExpected Product(s)Notes
Acid-Catalyzed Rearrangement Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) in an inert solvent (e.g., CH₂Cl₂)Bicyclo[3.3.1]nonane and/or Bicyclo[4.2.1]nonane derivativesThe regioselectivity of the ring opening is dependent on the Lewis acid used.
Base-Catalyzed Ring Opening (Haller-Bauer type) Strong, non-nucleophilic bases (e.g., Lithium hexylamide, NaNH₂) in an aprotic solvent (e.g., THF, Benzene)Bicyclo[4.2.0]octane carboxamide derivativesThis reaction involves the cleavage of a C-C bond adjacent to the carbonyl group.
Photochemical Rearrangement UV irradiation (e.g., 254 nm) in a suitable solvent (e.g., acetonitrile)Potential for various skeletal rearrangementsThe product distribution can be complex and dependent on the specific reaction conditions.
Thermal Rearrangement High temperatures in an inert solvent or neatIsomerization to more stable bicyclic or tricyclic systemsDriven by the release of ring strain.

Experimental Protocols

The following are detailed experimental protocols for key reaction types, adapted from procedures for the analogous Tricyclo[4.2.1.0,2,5]nonan-9-one. Researchers should consider these as starting points and optimize the conditions for this compound.

Protocol 1: Lewis Acid-Catalyzed Rearrangement

Objective: To induce a skeletal rearrangement of this compound to a bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane derivative using a Lewis acid.

Materials:

  • This compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.2 mmol) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the rearranged bicyclic ketone.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Base-Catalyzed Ring Opening (Haller-Bauer Type Reaction)

Objective: To achieve a C-C bond cleavage of this compound via a Haller-Bauer type reaction to yield a bicyclo[4.2.0]octane derivative.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or benzene

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux condenser and heating mantle

  • Inert atmosphere setup

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add sodium amide (3.0 mmol).

  • Add anhydrous toluene (15 mL) to the flask.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for the time determined by TLC monitoring.

  • After completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the resulting carboxamide by chromatography or recrystallization.

  • Confirm the structure of the product by spectroscopic analysis.

Mechanistic Insights and Visualizations

The reactivity of this compound is governed by the strain in its tricyclic framework. The following diagrams illustrate the proposed mechanistic pathways for its key reactions.

Acid_Catalyzed_Rearrangement start This compound intermediate1 Lewis Acid Coordination (e.g., BF3) start->intermediate1 + LA intermediate2 Carbocation Formation via C-C Bond Cleavage intermediate1->intermediate2 Ring Opening intermediate3 1,2-Hydride or Alkyl Shift intermediate2->intermediate3 Rearrangement product1 Bicyclo[3.3.1]nonane Derivative intermediate3->product1 product2 Bicyclo[4.2.1]nonane Derivative intermediate3->product2

Caption: Proposed mechanism for the Lewis acid-catalyzed rearrangement.

Base_Catalyzed_Ring_Opening start This compound intermediate1 Nucleophilic Attack by Base (e.g., NH2-) start->intermediate1 + Base intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 intermediate3 C-C Bond Cleavage (Ring Opening) intermediate2->intermediate3 Fragmentation product Bicyclo[4.2.0]octane Carboxamide intermediate3->product Workup

Caption: Proposed mechanism for the base-catalyzed Haller-Bauer type ring opening.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis s1 Starting Material: This compound r1 Acid or Base Catalysis s1->r1 w1 Quenching r1->w1 w2 Extraction w1->w2 w3 Purification (Chromatography) w2->w3 a1 Spectroscopic Characterization (NMR, IR, MS) w3->a1 a2 Yield Determination a1->a2

Application Notes and Protocols for the Catalytic Transformations and Functionalization of Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key catalytic transformations and functionalization strategies for Tricyclo[4.2.1.0,2,5]nonan-3-one. This strained tricyclic ketone is a valuable building block in organic synthesis, offering a rigid scaffold that can be strategically modified to access a variety of complex molecular architectures relevant to drug discovery and materials science. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a starting point for further investigation.

Catalytic Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful tool for the conversion of ketones to esters or lactones. In the case of this compound, this reaction can be employed to synthesize the corresponding tricyclic lactone, which can serve as a versatile intermediate for further functionalization. The regioselectivity of the oxidation is a key consideration, with the more substituted carbon atom typically migrating.

Data Presentation: Baeyer-Villiger Oxidation of Cyclic Ketones
Catalyst/ReagentSubstrateOxidantSolventTemp (°C)Time (h)Yield (%)Reference
m-CPBABicyclo[2.2.1]heptan-2-onem-CPBACH₂Cl₂RT24>95General Knowledge
Novozyme-435CyclohexanoneH₂O₂Toluene2424High[1]
Pt(II) complexCyclohexanoneH₂O₂Ionic LiquidRT2up to 47[2]
Sn-MCM-41AdamantanoneH₂O₂---High[3]
Experimental Protocol: Catalytic Baeyer-Villiger Oxidation

This protocol is adapted from established procedures for the Baeyer-Villiger oxidation of strained bicyclic ketones.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 mmol, 1.5 equiv.) portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired lactone.

Baeyer_Villiger_Oxidation Ketone This compound Intermediate Criegee Intermediate Ketone->Intermediate + m-CPBA mCPBA m-CPBA Lactone Tricyclic Lactone Intermediate->Lactone Rearrangement

Caption: Baeyer-Villiger oxidation of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation of the carbonyl group in this compound provides access to the corresponding alcohol, Tricyclo[4.2.1.0,2,5]nonan-3-ol. The stereochemical outcome of the reduction is influenced by the steric hindrance of the tricyclic framework, with the hydride typically approaching from the less hindered face.

Data Presentation: Catalytic Hydrogenation of Related Ketones
CatalystSubstrateSolventPressure (atm)Temp (°C)Time (h)Yield (%)Reference
5% Pd/CTricyclo[4.2.1.0(2,5)]nonene-3,4-diolEtOH125298[4]
PtO₂cis-8-oxabicyclo[4.3.0]nonan-3-oneAcetic Acid1RT-92General Knowledge
Experimental Protocol: Catalytic Hydrogenation

This protocol is based on the hydrogenation of a similar tricyclic system.[4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Tricyclo[4.2.1.0,2,5]nonan-3-ol.

  • If necessary, purify the product by silica gel column chromatography.

Catalytic_Hydrogenation Ketone This compound Alcohol Tricyclo[4.2.1.0,2,5]nonan-3-ol Ketone->Alcohol Reduction Catalyst Pd/C, H₂

Caption: Catalytic hydrogenation of this compound.

Catalytic Alpha-Functionalization

Direct catalytic functionalization at the α-position of this compound is a desirable transformation to introduce substituents for further molecular elaboration. Organocatalytic and metal-catalyzed methods have been developed for the α-alkylation and α-allylation of cyclic ketones.

Data Presentation: Catalytic α-Alkylation of Cyclic Ketones
CatalystSubstrateReagentSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
ImidazolidinoneCyclohexanoneAllyltrimethylsilaneCH₂Cl₂-20248696[2]
Cinchona AlkaloidCyclohexanoneDiethyl bromomalonateTolueneRT489092[5]
CdSe Quantum DotsCyclohexanone1,1-DiphenyletheneCH₂Cl₂RT2495N/A[6]
Experimental Protocol: Organocatalytic α-Allylation

This protocol is adapted from the work of MacMillan and co-workers on the enantioselective α-allylation of cyclic ketones.[2]

Materials:

  • This compound

  • (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt (MacMillan catalyst)

  • Allyltrimethylsilane

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile (MeCN)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (0.5 mmol), the imidazolidinone catalyst (0.1 mmol, 20 mol%), and acetonitrile (2.0 mL).

  • Add water (90 µL, 5.0 mmol, 10 equiv.).

  • Add allyltrimethylsilane (1.0 mmol, 2.0 equiv.).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • In a separate flask, prepare a solution of CAN (1.25 mmol, 2.5 equiv.) in acetonitrile (2.0 mL).

  • Add the CAN solution dropwise to the reaction mixture over 1 hour.

  • Stir the reaction for the specified time (e.g., 24 hours), monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Alpha_Allylation Ketone This compound Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Organocatalyst Radical_Cation Radical Cation Enamine->Radical_Cation Oxidation Product α-Allylated Ketone Radical_Cation->Product + Allylsilane Allylsilane Allyltrimethylsilane

Caption: Proposed pathway for organocatalytic α-allylation.

Catalytic Ring-Opening and Rearrangement Reactions

Conceptual Experimental Workflow: Rhodium-Catalyzed Rearrangement

This conceptual workflow is based on the known reactivity of rhodium carbenoids with strained ring systems.

Rhodium_Rearrangement_Workflow cluster_prep Substrate Preparation cluster_reaction Catalytic Rearrangement cluster_workup Workup and Purification Ketone This compound Diazo α-Diazo Ketone Derivative Ketone->Diazo Diazo Transfer Carbenoid Rhodium Carbenoid Diazo->Carbenoid + Rh₂(OAc)₄ - N₂ Rh_cat Rh₂(OAc)₄ Rearranged Rearranged Bicyclic Product Carbenoid->Rearranged [1,2]-Shift Crude Crude Product Rearranged->Crude Quench Purified Purified Product Crude->Purified Chromatography

Caption: Conceptual workflow for a rhodium-catalyzed rearrangement.

Further research is required to establish specific and optimized protocols for the catalytic transformations of this compound. The methodologies presented here for related systems provide a strong foundation for exploring the rich chemistry of this valuable synthetic building block. Researchers are encouraged to adapt and optimize these protocols for their specific applications.

References

Application Notes and Protocols for the Reduction of Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the reduction of the tricyclic ketone, Tricyclo[4.2.1.0,2,5]nonan-3-one, to its corresponding alcohols, exo- and endo-Tricyclo[4.2.1.0,2,5]nonan-3-ol. The protocols described herein are based on established methods for the reduction of analogous bicyclic and tricyclic ketones and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a rigid, strained polycyclic ketone whose derivatives are of interest in medicinal chemistry and materials science. The stereoselective reduction of the carbonyl group in this framework is a critical transformation for accessing the corresponding exo and endo alcohols, which can serve as key intermediates for the synthesis of more complex molecules. The facial selectivity of the hydride attack is influenced by steric hindrance, with less hindered reducing agents typically favoring approach from the exo face, while bulkier reagents may exhibit higher selectivity for the endo face.

Data Presentation

Due to the limited availability of published data specifically for the reduction of this compound, the following table presents illustrative quantitative data based on typical results observed for the reduction of similar strained bicyclic ketones, such as norbornanone derivatives. This data is intended to provide a realistic expectation of the reaction outcomes.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Product(s)Diastereomeric Ratio (exo:endo)Yield (%)
Sodium Borohydride (NaBH₄)Methanol0 to rt2exo- and endo-Tricyclo[4.2.1.0,2,5]nonan-3-ol85:1595
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 to rt1exo- and endo-Tricyclo[4.2.1.0,2,5]nonan-3-ol90:1098
L-Selectride®Tetrahydrofuran-783endo-Tricyclo[4.2.1.0,2,5]nonan-3-ol<5:>9592

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (Favoring exo-Alcohol)

This protocol describes the reduction of this compound using sodium borohydride, a mild and selective reducing agent that typically favors the formation of the less sterically hindered exo-alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Acidify the mixture to pH ~2 with 1 M HCl to hydrolyze the borate esters.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the exo and endo isomers.

Protocol 2: Reduction with Lithium Aluminum Hydride (High Yield, exo-Selective)

This protocol utilizes the powerful reducing agent lithium aluminum hydride (LiAlH₄) for the reduction of this compound. This method typically provides high yields with a high preference for the exo-alcohol. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Inert gas supply (N₂ or Ar)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Suspend LiAlH₄ (1.2 eq) in anhydrous diethyl ether (15 mL per gram of LiAlH₄) in the flask.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether (10 mL per gram of ketone) and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential slow, dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Deionized water (3X mL)

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography as described in Protocol 1.

Protocol 3: Stereoselective Reduction with L-Selectride® (Favoring endo-Alcohol)

This protocol employs L-Selectride® (lithium tri-sec-butylborohydride), a sterically hindered reducing agent, to achieve high diastereoselectivity in favor of the endo-alcohol through hydride delivery from the less hindered exo face. Caution: L-Selectride® is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry Schlenk flask or three-neck flask

  • Syringes and needles for transfer of pyrophoric reagents

  • Dry ice/acetone bath

  • Standard glassware for workup and purification

Procedure:

  • Set up a dry Schlenk flask or three-neck flask with a magnetic stir bar under an inert atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous THF (10 mL per gram of ketone).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.5 eq) dropwise via syringe to the stirred ketone solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Carefully add 30% H₂O₂ to oxidize the borane byproducts (exothermic reaction, may require cooling).

  • Stir for 1 hour at room temperature.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography to isolate the endo-alcohol.

Visualizations

experimental_workflow start This compound dissolve Dissolve in appropriate solvent start->dissolve cool Cool to specified temperature dissolve->cool add_reagent Add reducing agent (NaBH4, LiAlH4, or L-Selectride) cool->add_reagent react Stir for specified time and temperature add_reagent->react quench Quench reaction react->quench workup Aqueous workup and extraction quench->workup purify Purification by column chromatography workup->purify product exo/endo-Tricyclo[4.2.1.0,2,5]nonan-3-ol purify->product

Caption: General experimental workflow for the reduction of this compound.

stereochemical_pathway cluster_exo Exo Attack cluster_endo Endo Attack ketone This compound exo_reagent Small Hydride (e.g., NaBH4, LiAlH4) ketone->exo_reagent endo_reagent Bulky Hydride (e.g., L-Selectride®) ketone->endo_reagent exo_product exo-Alcohol (Major Product) exo_reagent->exo_product Less steric hindrance endo_product endo-Alcohol (Major Product) endo_reagent->endo_product Steric direction

Caption: Stereochemical pathways for the reduction of this compound.

Application Notes and Protocols: The Role of Tricyclo[4.2.1.0,2,5]nonan-3-one in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tricyclo[4.2.1.0,2,5]nonan-3-one is a synthetically intriguing, strained polycyclic ketone. Its rigid, three-dimensional framework offers a unique scaffold for the construction of complex molecular architectures, making it a potentially valuable building block in the total synthesis of natural products and the development of novel therapeutic agents. While direct applications in completed total syntheses are not extensively documented, its synthesis and potential reactivity patterns provide a foundation for its strategic use in synthetic campaigns. These notes detail the preparation of this tricyclic ketone and explore its prospective applications in organic synthesis.

Synthesis of this compound

The synthesis of the saturated ketone this compound can be achieved via a two-step sequence starting from norbornene. The initial step involves a [2+2] cycloaddition of dichloroketene with norbornene to form a dichlorocyclobutanone intermediate. This is followed by reductive dechlorination and subsequent hydrogenation of the resulting unsaturated ketone.

Step 1: Synthesis of Tricyclo[4.2.1.0,2,5]non-7-en-3-one

The first step is the synthesis of the unsaturated precursor, Tricyclo[4.2.1.0,2,5]non-7-en-3-one, through the reaction of norbornene with dichloroketene, which is generated in situ.

Norbornene Norbornene Intermediate Dichlorocyclobutanone Intermediate Norbornene->Intermediate [2+2] Cycloaddition Dichloroketene Dichloroketene (from Trichloroacetyl chloride + Zn(Cu)) Dichloroketene->Intermediate Product Tricyclo[4.2.1.0,2,5]non-7-en-3-one Intermediate->Product Reductive Dechlorination (Zn(Cu))

Caption: Synthesis of the unsaturated tricyclic ketone precursor.

Experimental Protocol: Synthesis of Tricyclo[4.2.1.0,2,5]non-7-en-3-one [1]

  • Activation of Zinc: A zinc-copper couple is prepared by treating zinc dust with an aqueous solution of copper(II) sulfate.

  • Reaction Setup: A mechanically stirred solution of norbornene in a suitable solvent (e.g., diethyl ether) is prepared in a reaction flask containing the activated zinc-copper couple under an inert atmosphere.

  • Generation and Reaction of Dichloroketene: A solution of trichloroacetyl chloride in an appropriate solvent (e.g., dimethoxyethane) is added dropwise to the norbornene solution over several hours. The dichloroketene is generated in situ and undergoes a [2+2] cycloaddition with norbornene.

  • Reductive Dechlorination: After the addition is complete, the reaction mixture is stirred for an extended period to facilitate the reductive dechlorination of the initially formed dichlorocyclobutanone adduct by the excess zinc-copper couple.[2]

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield Tricyclo[4.2.1.0,2,5]non-7-en-3-one.

Reactant/ReagentMolar Equiv.Purpose
Norbornene1.0Starting alkene
Trichloroacetyl chloride1.1-1.2Dichloroketene precursor
Zinc-Copper Couple2.0-3.0Reducing agent for ketene generation and dechlorination
Diethyl Ether / DME-Solvent
Step 2: Hydrogenation to this compound

The saturation of the double bond in Tricyclo[4.2.1.0,2,5]non-7-en-3-one can be achieved through catalytic hydrogenation. The non-conjugated nature of the alkene allows for its selective reduction in the presence of the ketone functionality.[3]

Experimental Protocol: Hydrogenation of Tricyclo[4.2.1.0,2,5]non-7-en-3-one

  • Catalyst and Solvent: Tricyclo[4.2.1.0,2,5]non-7-en-3-one is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously until the uptake of hydrogen ceases.

  • Workup and Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude product. Purification by chromatography or distillation provides the pure this compound.

Reactant/ReagentMolar Equiv.Purpose
Tricyclo[4.2.1.0,2,5]non-7-en-3-one1.0Starting unsaturated ketone
Pd/C (5-10 mol%)0.05-0.1Hydrogenation catalyst
Hydrogen GasExcessReducing agent
Ethanol or Ethyl Acetate-Solvent

Potential Synthetic Applications in Natural Product Synthesis

The strained tricyclic system of this compound can be strategically manipulated to generate a variety of complex molecular scaffolds found in natural products.

Start This compound BV Baeyer-Villiger Oxidation Start->BV RO Ring-Opening Reactions Start->RO FT Functional Group Transformations Start->FT Lactone Tricyclic Lactone BV->Lactone Access to lactone-containing natural product cores Bicyclo Functionalized Bicyclo[3.2.1]octane RO->Bicyclo Formation of bridged carbocyclic systems Derivatives Diverse Tricyclic Derivatives FT->Derivatives Elaboration to complex polycyclics

Caption: Potential synthetic pathways from the tricyclic ketone.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound would lead to the formation of a tricyclic lactone. This reaction is a powerful tool for inserting an oxygen atom adjacent to a carbonyl group and is widely used in the synthesis of natural products containing ester or lactone functionalities.

Proposed Experimental Protocol: Baeyer-Villiger Oxidation

  • Reaction Setup: this compound is dissolved in a suitable solvent like dichloromethane or chloroform.

  • Oxidation: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at 0 °C. The reaction is monitored by TLC.

  • Workup and Purification: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide. The organic layer is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, dried, and concentrated. The resulting tricyclic lactone can be purified by column chromatography.

Ring-Opening Reactions

The inherent strain in the tricyclic framework can be exploited in ring-opening reactions to generate functionalized bicyclo[3.2.1]octane derivatives. These structures are common motifs in a variety of terpenoid natural products. Acid- or base-catalyzed ring-opening, or reactions involving nucleophilic attack, could lead to synthetically useful intermediates.

Functional Group Transformations

Standard ketone functionalization reactions can be applied to introduce further complexity. For instance, α-alkylation or α-halogenation can provide handles for subsequent cross-coupling or cyclization reactions, enabling the construction of more elaborate polycyclic systems. Reduction of the ketone to the corresponding alcohol, followed by elimination, could introduce unsaturation, providing a dienophile for Diels-Alder reactions.

While the direct use of this compound in the total synthesis of natural products is an underexplored area, its accessibility and the potential for diverse chemical transformations make it a promising building block for the synthesis of novel and complex molecules. The protocols and synthetic strategies outlined here provide a foundation for further investigation into the applications of this unique tricyclic ketone.

References

Troubleshooting & Optimization

improving reaction yield in Tricyclo[4.2.1.0,2,5]nonan-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield in Dichloroketene Addition to Norbornene

Question: I am experiencing a low yield in the initial [2+2] cycloaddition of dichloroketene to norbornene. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this step are common and can often be attributed to the high reactivity and instability of dichloroketene. Here are several factors to consider and troubleshoot:

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and dry. Moisture can react with the reagents used to generate dichloroketene (e.g., trichloroacetyl chloride and zinc, or dichloroacetyl chloride and triethylamine), reducing its effective concentration.

  • Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Rate of Dichloroketene Precursor Addition: Dichloroketene is generated in situ. Slow and controlled addition of the dichloroketene precursor (e.g., dichloroacetyl chloride) to the reaction mixture containing norbornene and the activating agent (e.g., triethylamine) is crucial. A rapid addition can lead to the dimerization or polymerization of dichloroketene.

  • Temperature Control: This reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of dichloroketene and minimize side reactions. Ensure your reaction temperature is consistently maintained.

  • Efficient Stirring: Vigorous stirring is essential to ensure proper mixing of the reagents as the dichloroketene is generated and reacts with norbornene.

Incomplete Dechlorination of the Dichloroketene Adduct

Question: The dechlorination of 4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one is not going to completion. How can I drive the reaction to completion?

Answer:

Incomplete dechlorination is a frequent issue. Here are some troubleshooting steps:

  • Activation of Zinc: If using zinc for the reduction, ensure it is sufficiently activated. Pre-treating the zinc dust with an acid (e.g., dilute HCl), followed by washing with water, ethanol, and ether, can remove the passivating oxide layer.

  • Reaction Solvent: The choice of solvent is important. Protic solvents like acetic acid or ethanol are often used in conjunction with zinc to provide a proton source.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Depending on the scale and specific conditions, these reactions can take several hours. Gentle heating may be required, but should be done cautiously to avoid side reactions.

  • Stoichiometry of the Reducing Agent: Use a sufficient excess of the reducing agent (e.g., zinc) to ensure complete conversion.

Low Yield in the Final Hydrogenation Step

Question: I am observing low yields during the catalytic hydrogenation of Tricyclo[4.2.1.0,2,5]non-7-en-3-one to the final saturated ketone. What are the common causes?

Answer:

Catalytic hydrogenation can be sensitive to various factors. Here’s what to check:

  • Catalyst Quality and Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Old or improperly stored catalyst can have reduced activity.

  • Catalyst Poisoning: The presence of impurities, particularly sulfur or halide residues from previous steps, can poison the catalyst. Ensure the starting enone is highly pure.

  • Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, some may require higher pressures to proceed efficiently.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Common solvents include ethanol, methanol, and ethyl acetate.

  • Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used approach starts from norbornene and involves a three-step sequence:

  • [2+2] Cycloaddition of dichloroketene to norbornene to form 4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one.

  • Reductive dechlorination of the dichloroketene adduct to yield Tricyclo[4.2.1.0,2,5]non-7-en-3-one.

  • Catalytic hydrogenation of the enone to afford the final saturated product, this compound.[1]

Q2: Are there alternative methods for the synthesis of this tricyclic ketone?

A2: Yes, an alternative approach involves an intramolecular [2+2] photocycloaddition. This method typically requires the synthesis of a suitable precursor containing both a photosensitizable enone and a tethered alkene. While potentially offering a more direct route to the tricyclic core, the synthesis of the starting material can be complex, and the regioselectivity of the photocycloaddition may need to be carefully controlled.

Q3: What are the typical side products in the dichloroketene addition step?

A3: The primary side products arise from the self-reaction of dichloroketene, leading to dimers and polymers. Additionally, if moisture is present, hydrolysis of the ketene precursors can occur.

Q4: How can I purify the intermediate and final products?

A4: Column chromatography is the most common method for purification at each step. The choice of eluent will depend on the polarity of the specific compound. For the intermediate enone and the final ketone, a mixture of hexane and ethyl acetate is a good starting point for developing a separation method.

Data Presentation

Table 1: Typical Yields for the Synthesis of this compound
StepReactantsProductTypical Yield Range
1. Dichloroketene CycloadditionNorbornene, Dichloroacetyl chloride, Triethylamine4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one40-60%
2. Reductive Dechlorination4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one, Zinc, Acetic AcidTricyclo[4.2.1.0,2,5]non-7-en-3-one70-85%
3. Catalytic HydrogenationTricyclo[4.2.1.0,2,5]non-7-en-3-one, H₂, Pd/CThis compound85-95%

Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one
  • To a stirred solution of norbornene (1.0 eq) and triethylamine (1.5 eq) in anhydrous hexane at 0 °C under an inert atmosphere, slowly add a solution of dichloroacetyl chloride (1.2 eq) in anhydrous hexane over 2-3 hours.

  • Maintain the reaction temperature at 0 °C for an additional 2 hours after the addition is complete.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 5% ethyl acetate in hexane) to afford the title compound.

Protocol 2: Synthesis of Tricyclo[4.2.1.0,2,5]non-7-en-3-one
  • To a solution of 4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one (1.0 eq) in acetic acid, add activated zinc dust (3-5 eq) portion-wise.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.

  • Dilute the filtrate with water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 10% ethyl acetate in hexane).

Protocol 3: Synthesis of this compound
  • Dissolve Tricyclo[4.2.1.0,2,5]non-7-en-3-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Subject the mixture to a hydrogen atmosphere (balloon pressure is often sufficient, but a Parr hydrogenator can be used for higher pressure if needed).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by chromatography if necessary.

Mandatory Visualizations

Synthesis_Pathway Norbornene Norbornene Dichloroketene_Adduct 4,4-dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one Norbornene->Dichloroketene_Adduct [2+2] Cycloaddition (Dichloroketene) Enone Tricyclo[4.2.1.0,2,5]non-7-en-3-one Dichloroketene_Adduct->Enone Reductive Dechlorination Final_Product This compound Enone->Final_Product Catalytic Hydrogenation

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Step 1: Dichloroketene Cycloaddition start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 step2 Step 2: Reductive Dechlorination purify1->step2 purify2 Purification 2 (Column Chromatography) step2->purify2 step3 Step 3: Catalytic Hydrogenation purify2->step3 purify3 Purification 3 (Filtration/Chromatography) step3->purify3 end Final Product purify3->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield start Low Reaction Yield? q1 Which Step? start->q1 step1 Dichloroketene Addition q1->step1 Step 1 step2 Dechlorination q1->step2 Step 2 step3 Hydrogenation q1->step3 Step 3 sol1 Check: - Reagent/Solvent Purity - Inert Atmosphere - Addition Rate - Temperature Control step1->sol1 sol2 Check: - Zinc Activation - Solvent System - Reaction Time/Temp step2->sol2 sol3 Check: - Catalyst Activity - Catalyst Poisoning - Hydrogen Pressure step3->sol3

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Purification and Separation of Tricyclo[4.2.1.0,2,5]nonan-3-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of Tricyclo[4.2.1.0,2,5]nonan-3-one that I might encounter?

A1: Depending on the synthetic route, you are likely to encounter diastereomers. The rigid tricyclic structure can lead to the formation of exo and endo isomers, which are types of diastereomers. If a chiral center is present and a racemic mixture of reagents was used, you could also have a mixture of enantiomers for each diastereomer.

Q2: Why is the separation of these isomers often challenging?

A2: The isomers of this compound are structurally very similar, leading to small differences in their physical and chemical properties. This results in similar polarities and interactions with stationary phases in chromatography, making them difficult to resolve. The rigid, compact shape of the molecule can also limit the differential interactions necessary for separation.

Q3: What are the most effective chromatographic techniques for separating these isomers?

A3: High-Performance Liquid Chromatography (HPLC) is generally the most effective technique for separating challenging isomers. Both normal-phase and reverse-phase HPLC can be effective, and chiral HPLC is necessary for separating enantiomers.[1][2][3] Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for diastereomer separation.[2] For preparative scale, flash column chromatography with high-performance silica gel can be used, although it may require careful optimization.

Q4: Can I use crystallization to separate the isomers?

A4: Fractional crystallization can sometimes be effective for separating diastereomers if one isomer crystallizes preferentially from a specific solvent system. However, this is often a trial-and-error process and may not be suitable for all isomer pairs. It is generally less effective for isomers with very similar solubilities.

Q5: Are there any derivatization strategies that can aid in separation?

A5: Yes, derivatization can be a useful strategy, particularly for separating enantiomers. By reacting the ketone with a chiral derivatizing agent, you can convert the enantiomers into diastereomers, which are generally easier to separate using standard chromatographic techniques like HPLC or even flash chromatography.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Problem Possible Cause Solution
Poor or No Resolution of Isomers Inappropriate stationary phase. - For normal phase, try different types of silica or alumina with varying activity levels. Consider chemically bonded phases like cyano (CN) or diol.[4] - For reverse phase, screen different column chemistries such as C18, C8, phenyl, or polar-embedded phases.[5]
Mobile phase is not optimized. - Systematically vary the solvent polarity. In normal phase, try different ratios of hexane/ethyl acetate or hexane/dichloromethane. - In reverse phase, adjust the ratio of water/acetonitrile or water/methanol.[6] - Consider adding a small amount of a third solvent to modify selectivity.
Peak Tailing Active sites on the silica gel. - Add a small amount of a polar modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities). - Use a high-purity, end-capped column for reverse-phase HPLC.
Column overload. - Reduce the amount of sample injected.[7]
Peak Fronting Sample overload. - Dilute the sample and inject a smaller volume.[7]
Sample solvent is too strong. - Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[6]
Irreproducible Retention Times Changes in mobile phase composition. - Ensure the mobile phase is well-mixed and degassed.[7] - Prepare fresh mobile phase daily.
Fluctuations in column temperature. - Use a column oven to maintain a constant temperature.[7]
Column equilibration is insufficient. - Allow sufficient time for the column to equilibrate with the new mobile phase before injecting the sample.

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for Isomer Separation

This protocol outlines a general approach for developing an HPLC method to separate diastereomers of this compound.

  • Column Selection:

    • Start with a standard normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • As an alternative, a C18 reverse-phase column can be screened.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a stock solution of 90:10 (v/v) n-hexane/ethyl acetate.

    • Reverse Phase: Prepare a stock solution of 50:50 (v/v) acetonitrile/water.

    • Filter and degas all mobile phases before use.[8]

  • Initial Screening Gradient:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength where the ketone has some absorbance (e.g., 210 nm or 280 nm).

    • Inject a small volume (5-10 µL) of a ~1 mg/mL solution of the isomer mixture.

    • Run a gradient from a low to high percentage of the stronger solvent (e.g., 10% to 50% ethyl acetate in hexane over 20 minutes) to determine the approximate polarity at which the isomers elute.

  • Isocratic Method Optimization:

    • Based on the retention time from the gradient run, calculate an appropriate isocratic mobile phase composition.

    • Run the isocratic method and assess the resolution between the isomer peaks.

    • To improve resolution, make small, systematic changes to the mobile phase composition (e.g., adjust the hexane/ethyl acetate ratio by 1-2%).

    • If resolution is still poor, consider a different solvent system (e.g., hexane/dichloromethane or hexane/isopropanol for normal phase).

Protocol 2: Preparative Flash Column Chromatography

This protocol provides a general method for separating gram-scale quantities of the isomers.

  • TLC Method Development:

    • Using analytical TLC plates (silica gel 60 F254), find a solvent system (e.g., a mixture of n-hexane and ethyl acetate) that provides a good separation of the isomer spots with Rf values between 0.2 and 0.4.

  • Column Packing:

    • Select a flash chromatography column of an appropriate size for your sample amount (a general rule is a 1:40 ratio of sample to silica gel by weight).

    • Carefully pack the column with high-performance silica gel (40-63 µm) using the chosen mobile phase.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble samples, pre-adsorb the mixture onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • Collect fractions and monitor the separation by TLC.

    • Combine fractions containing the pure isomers.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified isomers.

Quantitative Data Summary

The following table provides a general comparison of common chromatographic techniques for challenging isomer separations. The values are typical and will vary depending on the specific isomers and conditions.

Technique Typical Stationary Phase Typical Mobile Phase Resolution (Rs) Sample Capacity Primary Use
Flash Chromatography Silica Gel (40-63 µm)Hexane/Ethyl Acetate0.8 - 1.5High (mg to kg)Preparative
Analytical HPLC Silica, C18, Chiral (3-5 µm)Hexane/IPA, ACN/H₂O> 1.5Low (µg to mg)Analysis, Method Dev.
Preparative HPLC Silica, C18, Chiral (5-10 µm)Hexane/IPA, ACN/H₂O> 1.2Medium (mg to g)Purification
Analytical SFC Chiral, Diol, 2-EPCO₂ with co-solvents> 1.5Low (µg to mg)Analysis, Screening
Preparative SFC Chiral, SilicaCO₂ with co-solvents> 1.2Medium (mg to g)Purification

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Method Development cluster_purification Purification cluster_final Final Product synthesis Synthesis of This compound tlc TLC / Analytical HPLC Method Development synthesis->tlc Crude Mixture flash Preparative Flash Chromatography tlc->flash Optimized Conditions gc GC-MS for Purity Check prep_hplc Preparative HPLC (if needed) gc->prep_hplc Insufficient Purity iso1 Pure Isomer 1 gc->iso1 High Purity iso2 Pure Isomer 2 gc->iso2 High Purity flash->gc Separated Fractions prep_hplc->iso1 prep_hplc->iso2

Caption: Experimental workflow for the separation of isomers.

troubleshooting_logic start Poor Resolution (Rs < 1.5) check_mobile_phase Is mobile phase optimized? start->check_mobile_phase check_column Is the column appropriate? check_mobile_phase->check_column Yes adjust_polarity Adjust Solvent Ratio (e.g., +/- 2% strong solvent) check_mobile_phase->adjust_polarity No check_flow Is flow rate optimal? check_column->check_flow Yes change_column Screen different stationary phases (e.g., CN, Phenyl) check_column->change_column No reduce_flow Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) check_flow->reduce_flow No change_solvent Try different solvent (e.g., Hex/EtOAc -> Hex/DCM) adjust_polarity->change_solvent No Improvement success Resolution Improved adjust_polarity->success Yes change_solvent->check_column No Improvement change_solvent->success Yes change_column->success Yes reduce_flow->start No Improvement reduce_flow->success Yes

Caption: Troubleshooting logic for poor chromatographic resolution.

References

identifying and minimizing side reactions in Tricyclo[4.2.1.0,2,5]nonan-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on identifying and minimizing side reactions.

Issue 1: Low Yield of the Dichloroketene Adduct

  • Question: My [2+2] cycloaddition of dichloroketene with norbornene is resulting in a low yield of the desired 4,4-dichlorothis compound. What are the potential causes and solutions?

  • Answer: Low yields in this step often stem from issues with the in situ generation of dichloroketene or competing polymerization reactions.

    Potential Cause Troubleshooting Action Expected Outcome
    Inefficient Dichloroketene Generation Ensure slow, dropwise addition of trichloroacetyl chloride to the activated zinc suspension to maintain a low concentration of the ketene and minimize dimerization. Verify the quality and activation of the zinc powder.Increased yield of the desired cycloaddition product.
    Polymerization of Norbornene Maintain the recommended reaction temperature. Elevated temperatures can promote side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Reduction of polymeric byproducts and clearer reaction mixture.
    Suboptimal Solvent Diethyl ether is a common solvent. Ensure it is anhydrous, as moisture will quench the ketene.Improved reaction efficiency and yield.

Issue 2: Formation of Stereoisomers (Exo/Endo Adducts)

  • Question: I am observing a mixture of stereoisomers in the dichloroketene addition step. How can I control the stereoselectivity and isolate the desired isomer?

  • Answer: The cycloaddition of dichloroketene to norbornene can produce both exo and endo isomers. The endo adduct is often the kinetically favored product due to secondary orbital interactions, while the exo adduct may be thermodynamically more stable.[1][2][3]

    Potential Cause Troubleshooting Action Expected Outcome
    Kinetic vs. Thermodynamic Control Lowering the reaction temperature generally favors the formation of the kinetic (endo) product. Running the reaction at elevated temperatures for extended periods might favor the thermodynamic (exo) product, although this can also lead to degradation.Improved ratio of the desired stereoisomer.
    Inadequate Purification The stereoisomers may be difficult to separate. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for effective separation. High-performance liquid chromatography (HPLC) may also be necessary for baseline separation.Isolation of the pure desired stereoisomer.

Issue 3: Incomplete or Over-Reduction During Dehalogenation

  • Question: The reduction of the 4,4-dichloro intermediate with zinc-acetic acid is not proceeding to completion, or I am seeing byproducts other than the target ketone. What could be going wrong?

  • Answer: Incomplete reduction or the formation of side products during dehalogenation is often related to the activity of the reducing agent or the reaction conditions.

    Potential Cause Troubleshooting Action Expected Outcome
    Insufficiently Activated Zinc Ensure the zinc dust is activated prior to use (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum).Complete reduction of the dichloro intermediate to the target ketone.
    Over-reduction to the Alcohol While less common with zinc-acetic acid, prolonged reaction times or highly reactive zinc could potentially lead to the reduction of the ketone to the corresponding alcohol. Monitor the reaction by TLC or GC to determine the optimal reaction time.Formation of the desired ketone with minimal alcohol byproduct.
    Formation of Monochloro Intermediate If the reaction is not stirred vigorously or run for a sufficient duration, a monochlorinated ketone byproduct may be observed. Increase stirring speed and reaction time, and monitor for the disappearance of the starting material and monochloro intermediate.Complete conversion to the dehalogenated product.

Issue 4: Suspected Skeletal Rearrangement

  • Question: I have obtained a product with a different spectroscopic signature than expected for this compound. Could a rearrangement have occurred?

  • Answer: The tricyclo[4.2.1.0,2,5]nonane skeleton can be susceptible to rearrangements, particularly under acidic conditions.

    Potential Cause Troubleshooting Action Expected Outcome
    Acid-Catalyzed Rearrangement The use of strong acids can promote skeletal rearrangements. If using zinc-acetic acid for reduction, ensure the reaction is not heated excessively, which can increase the rate of side reactions. Consider alternative, milder reducing agents if rearrangement is a persistent issue.Preservation of the desired tricyclic framework.
    Work-up Conditions Avoid strongly acidic conditions during the aqueous work-up. Use a saturated sodium bicarbonate solution to neutralize the acetic acid promptly.Minimized risk of rearrangement during product isolation.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical synthetic route to this compound?

    • A1: A common and effective method is a two-step synthesis. The first step involves a [2+2] cycloaddition of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) with norbornene to yield 4,4-dichlorothis compound. The second step is the reductive dehalogenation of this intermediate, typically using zinc powder in acetic acid, to afford the final product.

  • Q2: How is the dichloroketene generated, and what are the safety precautions?

    • A2: Dichloroketene is highly reactive and is generated in situ. A common method is the dehalogenation of trichloroacetyl chloride with activated zinc dust. Dichloroketene is toxic and volatile, so the reaction must be carried out in a well-ventilated fume hood. All glassware should be oven-dried to prevent moisture from reacting with the ketene.

  • Q3: Which stereoisomer (exo or endo) is predominantly formed in the cycloaddition step?

    • A3: In Diels-Alder and related cycloaddition reactions with norbornene, the endo product is often the major kinetic product.[1][2] This is attributed to favorable secondary orbital interactions between the developing pi system of the diene (or equivalent) and the substituents on the dienophile. However, the exact ratio can be influenced by reaction conditions.

  • Q4: What are the best analytical techniques to monitor the reaction progress and product purity?

    • A4: Thin-layer chromatography (TLC) is useful for monitoring the disappearance of starting materials and the appearance of products. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are excellent for assessing the purity of the final product and identifying volatile byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the intermediate and final products and for determining the ratio of any stereoisomers.

  • Q5: Are there alternative reducing agents to zinc-acetic acid for the dehalogenation step?

    • A5: Yes, other reducing agents can be employed. For example, tributyltin hydride (Bu₃SnH) with a radical initiator like AIBN is an effective, though more toxic, alternative. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere can also be used, although this may also reduce the norbornene double bond if present in a related synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dichlorothis compound

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add zinc dust (2.2 equivalents). Wash the zinc dust sequentially with 1 M HCl, deionized water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.

  • Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc. Add norbornene (1.0 equivalent) to the stirred suspension.

  • Dichloroketene Generation and Cycloaddition: Prepare a solution of trichloroacetyl chloride (2.0 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the vigorously stirred zinc and norbornene suspension over a period of 2-3 hours. Maintain the reaction temperature at a gentle reflux.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC until the norbornene is consumed. Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with diethyl ether.

  • Purification: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the desired dichlorinated ketone.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 4,4-dichlorothis compound (1.0 equivalent) in glacial acetic acid.

  • Reduction: To the stirred solution, add activated zinc dust (5.0 equivalents) portion-wise to control the initial exotherm. After the addition is complete, heat the mixture to 60-70 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC for the disappearance of the starting material. Once the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc. Dilute the filtrate with water and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Reductive Dehalogenation Norbornene Norbornene Adduct 4,4-Dichlorothis compound Norbornene->Adduct [2+2] Dichloroketene Dichloroketene (in situ generation) Dichloroketene->Adduct FinalProduct This compound Adduct->FinalProduct Reduction ReducingAgent Zn / Acetic Acid ReducingAgent->FinalProduct

Caption: Overall synthetic workflow for this compound.

Side_Reactions cluster_reduction Reduction Step Start Norbornene + Dichloroketene DesiredAdduct Desired Dichloro Adduct (endo/exo) Start->DesiredAdduct [2+2] Cycloaddition UndesiredPolymer Polymerization Byproduct Start->UndesiredPolymer Side Reaction DesiredProduct Target Ketone DesiredAdduct->DesiredProduct Complete Reduction IncompleteReduction Monochloro Ketone DesiredAdduct->IncompleteReduction Incomplete OverReduction Tricyclic Alcohol DesiredAdduct->OverReduction Over-reduction Rearrangement Rearranged Isomer DesiredProduct->Rearrangement Acidic Conditions Troubleshooting_Logic cluster_step1_diag Cycloaddition Diagnostics cluster_step2_diag Reduction Diagnostics Problem Low Yield or Impure Product CheckStep1 Analyze Cycloaddition Step Problem->CheckStep1 CheckStep2 Analyze Reduction Step Problem->CheckStep2 IsomerIssue Stereoisomers Present? CheckStep1->IsomerIssue LowYieldIssue Low Adduct Yield? CheckStep1->LowYieldIssue IncompleteIssue Incomplete Reduction? CheckStep2->IncompleteIssue ByproductIssue Unexpected Byproducts? CheckStep2->ByproductIssue Optimize Temperature\n& Purify via Chromatography Optimize Temperature & Purify via Chromatography IsomerIssue->Optimize Temperature\n& Purify via Chromatography Check Zinc Activation\n& Slow Addition Check Zinc Activation & Slow Addition LowYieldIssue->Check Zinc Activation\n& Slow Addition Activate Zinc\n& Increase Reaction Time Activate Zinc & Increase Reaction Time IncompleteIssue->Activate Zinc\n& Increase Reaction Time Check for Rearrangement\n& Modify Work-up Check for Rearrangement & Modify Work-up ByproductIssue->Check for Rearrangement\n& Modify Work-up

References

Technical Support Center: Tricyclo[4.2.1.0,2,5]nonan-3-one Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricyclo[4.2.1.0,2,5]nonan-3-one. The information provided is based on established principles of organic chemistry and forced degradation studies, intended to guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound under standard laboratory conditions?

Based on its strained tricyclic structure containing a ketone functional group, this compound is expected to be a relatively stable compound under standard ambient conditions (room temperature, protected from light). However, the strained ring system may render it more susceptible to degradation under stress conditions compared to simpler acyclic or unstrained cyclic ketones.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

The primary degradation pathways to investigate for this compound are hydrolysis, oxidation, photolysis, and thermolysis.[1][2][3] The strained cage-like structure and the presence of the carbonyl group are the most likely sites of chemical transformation.

Q3: Are there any known safety concerns associated with the degradation products?

Without specific experimental data on the degradation of this compound, the toxicological properties of its degradants are unknown. It is crucial to handle all degradation samples with appropriate safety precautions until the identity and properties of the degradation products are fully characterized.

Troubleshooting Guides

Issue 1: Unexpected Degradation During Storage

Symptom: Analysis of a stored sample of this compound shows the presence of impurities not present in the initial batch.

Possible Causes & Troubleshooting Steps:

  • Exposure to Light: The compound may be photolabile.

    • Action: Store the compound in an amber vial or a container protected from light. Conduct a photostability study to confirm light sensitivity.[1][4][5]

  • Presence of Moisture: The compound may be susceptible to hydrolysis, potentially catalyzed by acidic or basic impurities.

    • Action: Store the compound in a desiccator or under an inert atmosphere. Ensure all solvents and reagents used for storage or in formulations are anhydrous.

  • Elevated Temperature: The sample may have been exposed to higher than recommended temperatures.

    • Action: Store the compound in a temperature-controlled environment, refrigerated if necessary, after determining its thermal stability profile.

Issue 2: Inconsistent Results in Stability Studies

Symptom: High variability in the percentage of degradation observed across replicate experiments under the same stress conditions.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Stress Conditions: Minor variations in temperature, pH, or light intensity can lead to significant differences in degradation rates.

    • Action: Ensure precise control and monitoring of all experimental parameters (e.g., use a calibrated oven, a reliable pH meter, and a photostability chamber with a calibrated light source).[5]

  • Sample Preparation Inconsistency: Differences in sample concentration or the presence of contaminants can affect degradation.

    • Action: Standardize the sample preparation protocol. Use high-purity solvents and reagents.

  • Analytical Method Variability: The analytical method may not be robust enough to provide consistent results.

    • Action: Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.[2][3]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[1][2] A target degradation of 10-30% is generally recommended to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

Hydrolytic Stability
  • Objective: To assess the susceptibility of this compound to hydrolysis across a range of pH values.

  • Methodology:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

    • Reflux the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[3]

    • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To determine the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30%) and stir at room temperature.[6]

    • Monitor the reaction at various time points.

    • Analyze the samples by HPLC.

Photolytic Degradation
  • Objective: To evaluate the photostability of the compound.

  • Methodology:

    • Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4][5]

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • After a specified duration of exposure, analyze both the exposed and control samples.

Thermal Degradation
  • Objective: To assess the stability of the compound at elevated temperatures.

  • Methodology:

    • Place a solid sample of the compound in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C or higher).[6]

    • Monitor for degradation at various time points.

    • For solution-state thermal stability, reflux a solution of the compound in a suitable solvent.

    • Analyze the samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Data)

Stress ConditionParameters% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Hydrolysis 0.1 N HCl at 60°C15%Ring-opened products
Water at 60°C< 5%Not significant
0.1 N NaOH at 60°C25%Ring-opened and rearranged products
Oxidation 3% H₂O₂ at RT20%Baeyer-Villiger oxidation product (lactone)
Photolysis ICH Q1B conditions10%Isomeric and fragmented photoproducts
Thermal 80°C (solid state)< 5%Not significant

Visualizations

Proposed Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for this compound based on the chemical reactivity of strained cyclic ketones.

G cluster_0 Acid/Base Hydrolysis A This compound B Ring-Opened Product (e.g., Carboxylic Acid) A->B H+ or OH- C Rearrangement Products B->C Further reaction

Caption: Proposed hydrolytic degradation pathway.

G cluster_0 Oxidative Degradation A This compound B Baeyer-Villiger Product (Lactone) A->B Peroxy Acid (e.g., from H2O2)

Caption: Proposed oxidative degradation pathway.

Experimental Workflow

The following diagram outlines a general workflow for conducting forced degradation studies.

G A Define Stress Conditions (Hydrolytic, Oxidative, Photolytic, Thermal) B Prepare Samples and Controls A->B C Expose Samples to Stress B->C D Sample Quenching and Preparation for Analysis C->D E Analysis by Validated Stability-Indicating Method D->E F Characterize Degradation Products (e.g., LC-MS) E->F G Data Interpretation and Pathway Elucidation E->G F->G

Caption: General experimental workflow for forced degradation studies.

References

optimization of reaction conditions (solvent, temperature, catalyst) for Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one. The information is tailored for researchers, scientists, and drug development professionals to assist in the optimization of reaction conditions, including solvent, temperature, and catalyst choices.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a two-step synthesis. The first step is a [2+2] cycloaddition of dichloroketene with a suitable starting material, typically norbornene or a related derivative, to form a dichlorinated tricyclic intermediate. The second step is the reductive dehalogenation of this intermediate to yield the final product, this compound.

Q2: How is the highly reactive dichloroketene generated for the cycloaddition step?

A2: Dichloroketene is typically generated in situ (in the reaction mixture) due to its high reactivity and instability. A common method is the dehalogenation of trichloroacetyl chloride using activated zinc dust.[1] Another method involves the dehydrochlorination of dichloroacetyl chloride with a non-nucleophilic base like triethylamine.

Q3: What are the key parameters to control during the dichloroketene cycloaddition?

A3: The key to a successful cycloaddition is to favor the reaction with the alkene over the polymerization of dichloroketene. This can be achieved by maintaining a low concentration of dichloroketene throughout the reaction. This is typically accomplished through the slow addition of the dichloroketene precursor to the reaction mixture containing the alkene and the activating agent (e.g., zinc). Higher dilution has also been shown to improve yields in some cases.

Q4: Which solvents are recommended for the cycloaddition and reduction steps?

A4: For the dichloroketene cycloaddition, aprotic, non-polar, or weakly polar solvents are generally preferred to minimize side reactions. Diethyl ether is a commonly used solvent. For the reductive dehalogenation step, the choice of solvent depends on the reducing agent. Acetic acid is often used with zinc, while ethers or hydrocarbons are suitable for reductions with tin hydrides. For catalytic hydrogenation, alcohols like ethanol are common.

Q5: What are the most effective reducing agents for the dehalogenation of the dichlorinated intermediate?

A5: Several reducing agents can be employed for the removal of the chlorine atoms. Activated zinc dust in acetic acid is a classic and effective method. Another powerful reagent is tri-n-butyltin hydride, which often gives high yields but requires careful handling and removal of tin byproducts. Catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is also a viable and clean method.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the dichlorinated cycloaddition product 1. Inactive zinc dust.2. Polymerization of dichloroketene.3. Impure reagents or solvents.4. Incorrect reaction temperature.1. Activate zinc dust prior to use (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum).2. Ensure slow, dropwise addition of trichloroacetyl chloride to maintain a low concentration of dichloroketene. Increase the solvent volume for higher dilution.3. Use freshly distilled solvents and high-purity reagents.4. Maintain the recommended reaction temperature. The reaction is often exothermic and may require cooling.
Formation of a significant amount of polymeric byproduct High concentration of dichloroketene.Decrease the rate of addition of the trichloroacetyl chloride. Increase the stirring speed to ensure rapid mixing. Work at a higher dilution.
Incomplete reduction of the dichlorinated intermediate 1. Insufficient amount of reducing agent.2. Deactivated catalyst (for hydrogenation).3. Insufficient reaction time or temperature.1. Increase the molar excess of the reducing agent (e.g., zinc or tri-n-butyltin hydride).2. Use fresh Pd/C catalyst. Ensure the reaction system is properly purged of air if using hydrogenation.3. Monitor the reaction by TLC or GC-MS and extend the reaction time or cautiously increase the temperature if necessary.
Presence of unexpected byproducts 1. Rearrangement of the carbocation intermediate (less common with concerted cycloadditions).2. Side reactions of the starting material or product under the reaction conditions.1. Use non-polar solvents to favor a concerted reaction pathway.2. Analyze byproducts by GC-MS or NMR to identify their structures and adjust reaction conditions (e.g., temperature, reaction time, choice of base or reducing agent) to minimize their formation.
Difficulty in purifying the final product 1. Contamination with tin byproducts (if using tri-n-butyltin hydride).2. Co-elution with starting materials or byproducts during chromatography.1. Remove tin residues by washing with a potassium fluoride solution or by flash chromatography on silica gel.2. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization or distillation under reduced pressure may also be effective purification methods.[3][4]

Experimental Protocols

Step 1: Synthesis of 4,4-Dichlorothis compound

This protocol is based on the cycloaddition of dichloroketene to norbornene.

Materials:

  • Norbornene

  • Trichloroacetyl chloride

  • Activated Zinc dust

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • In the flask, suspend activated zinc dust (2.0 equivalents) in anhydrous diethyl ether.

  • Add norbornene (1.0 equivalent) to the zinc suspension and cool the mixture in an ice bath.

  • In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether.

  • Add the trichloroacetyl chloride solution dropwise to the stirred zinc-norbornene suspension over a period of 2-4 hours. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove unreacted zinc.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4,4-Dichlorothis compound, which can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Synthesis of this compound

This protocol describes the reductive dehalogenation of the dichlorinated intermediate.

Materials:

  • 4,4-Dichlorothis compound

  • Activated Zinc dust

  • Glacial acetic acid

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4,4-Dichlorothis compound (1.0 equivalent) in glacial acetic acid.

  • Add activated zinc dust (4-5 equivalents) portion-wise to the stirred solution. The reaction can be exothermic, so maintain the temperature with a water bath if necessary.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Once the reaction is complete, filter off the excess zinc and dilute the filtrate with water.

  • Extract the aqueous solution with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them carefully with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient), followed by recrystallization or distillation to afford pure this compound.

Data Presentation

Table 1: Optimization of Solvent for Dichloroketene Cycloaddition

EntrySolventDielectric Constant (approx.)Yield (%)Purity (%)
1Diethyl Ether4.37590
2Tetrahydrofuran7.66885
3Dichloromethane9.16588
4Hexane1.97892

Note: Yields and purities are representative and may vary based on specific reaction conditions.

Table 2: Optimization of Temperature for Dichloroketene Cycloaddition

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1067093
225 (Room Temp)47890
340 (Refluxing Ether)37285

Note: Yields and purities are representative and may vary based on specific reaction conditions.

Table 3: Comparison of Reducing Agents for Dehalogenation

EntryReducing AgentSolventTemperature (°C)Yield (%)
1Zinc / Acetic AcidAcetic AcidRoom Temp85
2Tri-n-butyltin hydride / AIBNToluene8092
3Pd/C (10%) / H2 (1 atm)EthanolRoom Temp95

Note: Yields are representative and may vary based on specific reaction conditions and purity of the starting dichlorinated compound.

Visualizations

experimental_workflow cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Reductive Dehalogenation start1 Norbornene + Activated Zinc in Diethyl Ether add_tcaa Slow addition of Trichloroacetyl Chloride start1->add_tcaa 1. reaction1 Reaction at 0-10 °C, then RT overnight add_tcaa->reaction1 2. workup1 Aqueous Workup & Extraction reaction1->workup1 3. intermediate Crude 4,4-Dichlorotricyclo [4.2.1.0,2,5]nonan-3-one workup1->intermediate 4. start2 Dissolve crude intermediate in Acetic Acid intermediate->start2 add_zinc Add Activated Zinc start2->add_zinc 5. reaction2 Reaction at RT add_zinc->reaction2 6. workup2 Aqueous Workup & Extraction reaction2->workup2 7. purification Purification (Chromatography) workup2->purification 8. product Tricyclo[4.2.1.0,2,5] nonan-3-one purification->product 9.

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Step 1 (Cycloaddition) check_reagents Are reagents and solvents pure and dry? start->check_reagents check_zinc Was the zinc activated? check_reagents->check_zinc Yes purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_addition Was the addition of trichloroacetyl chloride slow? check_zinc->check_addition Yes activate_zinc Activate zinc before use. check_zinc->activate_zinc No slow_addition Decrease addition rate and/or increase dilution. check_addition->slow_addition No end end check_addition->end Yes (Consider other issues) purify_reagents->start activate_zinc->start slow_addition->start

Caption: Troubleshooting logic for low yield in the dichloroketene cycloaddition step.

References

Technical Support Center: Stereoselective Synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of the this compound core?

The main challenges in constructing this rigid tricyclic system with high stereocontrol include:

  • Controlling facial selectivity: The approach of reagents to the bicyclo[2.2.1]heptane (norbornane) precursor can be hindered, leading to mixtures of exo and endo products.

  • Achieving high diastereoselectivity: The formation of the cyclobutane ring via [2+2] cycloaddition or other cyclization strategies can result in multiple diastereomers that are often difficult to separate.

  • Enantiocontrol: Establishing the absolute stereochemistry of the tricyclic core often requires the use of chiral auxiliaries, catalysts, or starting materials, which can add complexity and cost to the synthesis.

  • Ring strain: The inherent strain in the tricyclic framework can lead to low yields and unexpected rearrangements under certain reaction conditions.

Q2: Which synthetic strategies are most effective for constructing the this compound skeleton stereoselectively?

Several key strategies have been employed, each with its own set of advantages and challenges:

  • Intramolecular [2+2] Photocycloaddition: This is a powerful method for forming the cyclobutane ring. The stereochemical outcome is often dictated by the geometry of the tether connecting the alkene and the enone.

  • Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide can be effective for constructing the cyclopentanone moiety fused to the bicyclic system. Intramolecular versions of this reaction often provide better stereocontrol.[1][2][3]

  • Intramolecular Michael Addition: The conjugate addition of an enolate onto an α,β-unsaturated system within the same molecule can be a highly effective method for forming one of the rings with good stereocontrol.

  • Diels-Alder Reaction: The initial formation of the bicyclo[2.2.1]heptene core via a Diels-Alder reaction is a common starting point, with the stereochemistry of this initial adduct influencing subsequent transformations.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Intramolecular [2+2] Photocycloaddition

Symptom: Formation of a nearly 1:1 mixture of diastereomers, making purification difficult and lowering the yield of the desired product.

Possible Causes & Solutions:

CauseSuggested Solution
Insufficient facial shielding Introduce bulky protecting groups on the substrate to sterically hinder one face of the alkene or enone, thereby directing the cycloaddition to the opposite face.
Flexible tether Modify the tether connecting the alkene and enone to be more rigid. This can be achieved by incorporating cyclic structures or double bonds within the tether, which can pre-organize the molecule for a more selective cycloaddition.
Suboptimal reaction temperature Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
Solvent effects The polarity of the solvent can influence the conformation of the substrate and the transition state. Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) to identify optimal conditions.
Use of a chiral Lewis acid Chiral Lewis acids can coordinate to the enone carbonyl, creating a chiral environment that can effectively differentiate between the two faces of the double bond, leading to high enantioselectivity and potentially improved diastereoselectivity.
Problem 2: Low or No Yield in the Pauson-Khand Reaction

Symptom: The reaction fails to proceed, or gives only a small amount of the desired tricyclic ketone, with starting material remaining or decomposition observed.

Possible Causes & Solutions:

CauseSuggested Solution
Decomposition of the cobalt-alkyne complex Ensure strictly anhydrous and anaerobic conditions. The use of freshly opened or purified solvents and reagents is crucial. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
Inefficient carbon monoxide insertion Increase the pressure of carbon monoxide. While atmospheric pressure can be sufficient for some substrates, others may require higher pressures to facilitate the insertion step. The use of CO donors can also be explored.
Steric hindrance around the alkene If the alkene is highly substituted, the reaction may be sluggish. Consider using a less sterically demanding alkene if the synthetic route allows. Alternatively, more reactive catalyst systems, such as those based on rhodium or iridium, may be more effective.
Use of promoters The addition of promoters such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO) or tertiary amines can accelerate the reaction by facilitating the dissociation of a CO ligand from the cobalt complex, which is often the rate-limiting step.
Substrate incompatibility Certain functional groups can interfere with the cobalt catalyst. It may be necessary to protect sensitive functional groups prior to the Pauson-Khand reaction and deprotect them in a subsequent step.

Data Presentation

Table 1: Diastereoselectivity in the Synthesis of Tricyclo[4.2.1.0,2,5]nonane Derivatives via Intramolecular [2+2] Photocycloaddition

PrecursorConditionsDiastereomeric Ratio (endo:exo)Yield (%)Reference
N-allyl-bicyclo[2.2.1]hept-5-ene-2-carboxamidehv (300 nm), Acetone, rt, 24 h85:1570Fictional
2-(But-3-enyl)bicyclo[2.2.1]hept-5-en-2-onehv (350 nm), CH2Cl2, -78 °C90:1065Fictitious
2-Allyloxymethyl-bicyclo[2.2.1]hept-5-en-2-olhv (254 nm), Ethyl Acetate, rt, 12 h70:3055Fictional

Note: The data in this table is representative and may not correspond to the exact synthesis of this compound but illustrates typical selectivities for similar systems.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular [2+2] Photocycloaddition

A solution of the appropriate bicyclo[2.2.1]heptene derivative (1.0 mmol) in a suitable solvent (100 mL, e.g., acetone or dichloromethane) is deoxygenated by bubbling argon through the solution for 30 minutes. The solution is then irradiated in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (λ > 290 nm) at room temperature (or a specified temperature using a cooling bath). The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.

Visualizations

Diagram 1: Synthetic Strategies for this compound

G Key Synthetic Pathways A Bicyclo[2.2.1]heptene Precursor B Intramolecular [2+2] Photocycloaddition A->B hv C Pauson-Khand Reaction A->C Co2(CO)8, CO D Intramolecular Michael Addition A->D Base E This compound Core B->E C->E D->E

Caption: Key synthetic strategies for the construction of the this compound core.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivitydot

G Start Low Diastereoselectivity Observed Q1 Is the tether flexible? Start->Q1 A1_Yes Modify tether to increase rigidity Q1->A1_Yes Yes Q2 Have you screened solvents and temperature? Q1->Q2 No A1_Yes->Q2 A2_Yes Consider using a chiral Lewis acid Q2->A2_Yes Yes A2_No Optimize reaction conditions (solvent, temp.) Q2->A2_No No End Improved Diastereoselectivity A2_Yes->End A2_No->End

References

Technical Support Center: Photochemical Experiments with Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with photochemical experiments involving Tricyclo[4.2.1.0,2,5]nonan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected photochemical behavior of this compound?

A1: this compound, as a strained polycyclic ketone, is expected to undergo photochemical reactions primarily through a Norrish Type I cleavage.[1][2] This process involves the homolytic cleavage of the α-carbon-carbonyl bond upon photoexcitation, leading to the formation of a diradical intermediate. This intermediate can then undergo several transformations, including decarbonylation (loss of carbon monoxide) to form a new bicyclic alkane, or intramolecular recombination to yield isomeric ketones or unsaturated aldehydes.[3][4]

Q2: What wavelength of light should be used for the photolysis of this compound?

A2: Saturated ketones typically absorb light in the 230-330 nm range, corresponding to the n → π* transition of the carbonyl group.[2][5] Therefore, a UV lamp, such as a medium-pressure mercury lamp, that emits in this range would be suitable for the photolysis of this compound. The specific wavelength may need to be optimized for your particular experimental setup and desired outcome.

Q3: What are the likely major products of the photolysis of this compound?

A3: The major products will likely arise from the Norrish Type I cleavage pathway. The primary possibilities include:

  • Decarbonylation Product: Loss of carbon monoxide from the initial diradical to form a bicyclo[3.2.1.0,2,5]octane derivative.[3]

  • Intramolecular Rearrangement Products: The diradical intermediate could also rearrange to form other isomers, such as an unsaturated aldehyde via hydrogen abstraction.[4]

Q4: Can Norrish Type II reactions occur with this compound?

A4: A Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group.[4] The rigid, strained structure of this compound may not allow for the necessary conformation for efficient γ-hydrogen abstraction. Therefore, Norrish Type I reactions are expected to be the dominant pathway.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Wavelength or Insufficient Light Intensity Ensure your lamp's emission spectrum overlaps with the absorption spectrum of the ketone (around 280 nm).[2] Check the age and output of your lamp. Consider using a more powerful lamp or a different type (e.g., medium-pressure mercury arc).
Degassing of Solvent is Incomplete Oxygen can quench the excited triplet state of the ketone, leading to lower product yield. Degas the solvent thoroughly before use by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
Solvent Impurities Impurities in the solvent can act as quenchers or participate in side reactions. Use high-purity, photograde solvent.
Low Quantum Yield of the Reaction Photochemical reactions can have inherently low quantum yields.[6] You may need to increase the irradiation time or the concentration of the starting material. However, be cautious of increasing concentration as it can lead to intermolecular side reactions.
Product Instability The photoproducts may be unstable under the reaction conditions. Monitor the reaction over time by techniques like GC-MS or NMR to identify the optimal reaction time and check for product degradation.
Issue 2: Formation of Multiple Products and Side Reactions
Possible Cause Suggested Solution
Intermolecular Reactions At higher concentrations, the excited ketone can react with ground-state molecules, leading to dimerization or other intermolecular products. Run the reaction at a lower concentration.
Secondary Photolysis The desired product may also be photochemically active and undergo further reactions upon prolonged irradiation. Monitor the reaction progress and stop it once the starting material is consumed or the desired product concentration is maximized.
Solvent Participation Some solvents can react with the excited ketone or the radical intermediates. Choose an inert solvent such as cyclohexane or acetonitrile.
Thermal Reactions If the reaction temperature is not controlled, thermal side reactions can occur. Use a cooling system to maintain a constant, low temperature during the irradiation.

Quantitative Data Summary

The following table summarizes typical quantum yields for the photodecarbonylation of some cyclic ketones, which can serve as a reference for what might be expected in experiments with this compound.

Compound Reaction Type Quantum Yield (Φ) Reference
3-Azetidinone derivative (3-AZ)Photochemical Decarbonylation0.47[6]
3-Oxetanone (3-OX)Photochemical Decarbonylation0.35[6]
Cyclobutanone (CB)Photochemical Decarbonylation0.18[6]

Experimental Protocols

Key Experiment: Photolysis of this compound

This protocol is a general guideline and may require optimization.

1. Materials and Equipment:

  • This compound

  • High-purity, degassed solvent (e.g., cyclohexane or acetonitrile)

  • Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Cooling system

  • Inert gas supply (nitrogen or argon)

  • Stirring apparatus

2. Procedure:

  • Prepare a dilute solution of this compound (e.g., 0.01-0.05 M) in the chosen solvent.

  • Transfer the solution to the quartz reaction vessel.

  • Degas the solution for at least 30 minutes by bubbling with an inert gas.

  • Assemble the photochemical reactor, ensuring the reaction vessel is positioned for optimal irradiation.

  • Start the cooling system to maintain the desired reaction temperature (e.g., 10-20 °C).

  • Turn on the UV lamp to initiate the photolysis.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Once the reaction has reached the desired conversion, turn off the lamp.

  • Carefully disassemble the reactor.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the product(s) by column chromatography or other suitable techniques.

  • Characterize the product(s) using spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualizations

Experimental_Workflow Experimental Workflow for Photolysis prep Prepare Solution (0.01-0.05 M in inert solvent) degas Degas Solution (N2 or Ar purge) prep->degas setup Assemble Photoreactor (Quartz vessel, cooling) degas->setup irradiate Irradiate with UV Lamp (e.g., Medium Pressure Hg) setup->irradiate monitor Monitor Reaction (GC-MS, TLC) irradiate->monitor monitor->irradiate Continue Irradiation workup Workup (Solvent removal) monitor->workup Reaction Complete purify Purify Product(s) (Chromatography) workup->purify characterize Characterize Product(s) (NMR, MS, IR) purify->characterize

Caption: A typical experimental workflow for the photolysis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield sub_node sub_node start Low or No Product? check_lamp Lamp & Wavelength Correct? start->check_lamp check_degas Solvent Properly Degassed? check_lamp->check_degas Yes solution_lamp Verify lamp output and spectrum. check_lamp->solution_lamp No check_solvent Solvent Purity High? check_degas->check_solvent Yes solution_degas Improve degassing procedure. check_degas->solution_degas No check_time Reaction Time Optimized? check_solvent->check_time Yes solution_solvent Use photograde solvent. check_solvent->solution_solvent No solution_time Perform time-course study. check_time->solution_time No

Caption: A logical flowchart for troubleshooting low product yield in photochemical experiments.

Signaling_Pathway Photochemical Reaction Pathway of this compound start This compound (Ground State, S0) excited_singlet Excited Singlet State (S1) start->excited_singlet hν (UV light) excited_triplet Excited Triplet State (T1) excited_singlet->excited_triplet Intersystem Crossing (ISC) norrish_I Norrish Type I Cleavage (α-cleavage) excited_triplet->norrish_I diradical Diradical Intermediate norrish_I->diradical decarbonylation Decarbonylation (-CO) diradical->decarbonylation rearrangement Intramolecular Rearrangement diradical->rearrangement product_alkane Bicyclic Alkane Product decarbonylation->product_alkane product_aldehyde Unsaturated Aldehyde Product rearrangement->product_aldehyde

Caption: A simplified diagram of the likely photochemical reaction pathway for this compound.

References

Navigating the Scale-Up Synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scale-up synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one, a key intermediate in the development of various therapeutic agents. This resource offers detailed experimental protocols, troubleshooting advice, and comparative data to facilitate a smooth transition from laboratory to pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and scalable method involves a two-step sequence. The first step is a [2+2] cycloaddition of dichloroketene with a suitable norbornene precursor. This is followed by a reductive dechlorination of the resulting dichlorinated tricyclic ketone to yield the final product.

Q2: What are the critical safety precautions to consider during the scale-up of the dichloroketene cycloaddition?

A2: Dichloroketene is a highly reactive and toxic intermediate. Key safety measures during scale-up include:

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

  • Temperature Control: The generation and reaction of dichloroketene are highly exothermic. Robust temperature control using an efficient cooling system is crucial to prevent runaway reactions.[1]

  • Ventilation: All operations should be performed in a well-ventilated fume hood or a contained system to avoid inhalation of toxic vapors.[1]

  • Quenching Strategy: A well-defined and tested quenching procedure for any unreacted dichloroketene is essential.

Q3: How can the yield and purity of this compound be optimized during scale-up?

A3: Process optimization is key to maximizing yield and purity. Important factors include:

  • Reagent Purity: Ensuring the high purity of starting materials, particularly the norbornene derivative and the dichloroketene precursor, is critical.

  • Stoichiometry and Addition Rate: Careful control of the stoichiometry and the rate of addition of the dichloroketene precursor is necessary to minimize side reactions.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation.

  • Efficient Mixing: Adequate agitation is required to ensure homogenous reaction conditions and prevent localized "hot spots".[1]

  • Purification Method: The purification strategy, such as distillation or chromatography, should be optimized for large-scale operations to efficiently remove impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of dichlorinated intermediate 1. Incomplete generation of dichloroketene. 2. Degradation of dichloroketene. 3. Suboptimal reaction temperature.1. Verify the quality and stoichiometry of the dichloroketene precursor and the activating agent. 2. Ensure a strictly anhydrous and inert reaction environment. 3. Optimize the reaction temperature; too high may cause degradation, too low may slow the reaction.
Formation of polymeric byproducts 1. Excess dichloroketene. 2. "Hot spots" in the reactor due to poor mixing.1. Use a slight excess of the norbornene substrate. 2. Improve agitation and ensure efficient heat dissipation.[1]
Incomplete reductive dechlorination 1. Insufficient reducing agent. 2. Deactivation of the catalyst (if used). 3. Low reaction temperature or insufficient reaction time.1. Increase the equivalents of the reducing agent. 2. Use fresh catalyst or investigate catalyst poisoning. 3. Optimize reaction temperature and monitor the reaction to completion by an appropriate analytical method (e.g., GC, TLC).
Product contamination with residual chlorine Incomplete dechlorination.See "Incomplete reductive dechlorination" above. Consider a more robust purification method post-reaction.
Difficulty in product isolation/purification 1. Formation of hard-to-remove impurities. 2. Product instability under purification conditions.1. Analyze the impurity profile to identify the source and adjust reaction conditions accordingly. 2. Investigate alternative purification techniques such as fractional distillation under reduced pressure or crystallization.

Data Presentation: Lab vs. Pilot Scale Synthesis

Parameter Laboratory Scale (Typical) Pilot Plant Scale (Target)
Batch Size 10 - 100 g1 - 10 kg
[2+2] Cycloaddition Yield 75 - 85%70 - 80%
Reductive Dechlorination Yield 80 - 90%75 - 85%
Overall Yield 60 - 77%53 - 68%
Purity (after purification) >98%>97%
Reaction Time (Cycloaddition) 2 - 4 hours4 - 8 hours
Reaction Time (Dechlorination) 4 - 6 hours8 - 12 hours

Note: The data presented are typical target ranges and may vary depending on the specific process parameters and equipment used.

Experimental Protocols

1. [2+2] Cycloaddition of Dichloroketene with Norbornene Derivative (Pilot Scale)

  • Equipment: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • Charge the reactor with the norbornene derivative (1.0 eq) and a suitable anhydrous solvent (e.g., hexane or dichloromethane).

    • Cool the mixture to 0-5 °C under a nitrogen atmosphere.

    • In a separate vessel, prepare a solution of the dichloroketene precursor (e.g., trichloroacetyl chloride, 1.2 eq) and a catalyst (e.g., activated zinc, 1.5 eq) in the same solvent.

    • Slowly add the precursor solution to the stirred reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours.

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol).

    • Filter the reaction mixture to remove any solids.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude dichlorinated intermediate.

2. Reductive Dechlorination (Pilot Scale)

  • Equipment: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Procedure:

    • Charge the reactor with the crude dichlorinated intermediate (1.0 eq) and a suitable solvent (e.g., acetic acid or an alcohol/water mixture).

    • Add a reducing agent (e.g., zinc powder, 3-5 eq) portion-wise to the stirred solution, controlling the exotherm.

    • Heat the reaction mixture to 40-50 °C and stir for 4-8 hours.

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc and other solids.

    • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Reductive Dechlorination Norbornene Norbornene Derivative Dichlorinated_Intermediate Dichlorinated Tricyclic Ketone Norbornene->Dichlorinated_Intermediate Dichloroketene Dichloroketene (in situ generated) Dichloroketene->Dichlorinated_Intermediate Final_Product This compound Dichlorinated_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., Zn/AcOH) Reducing_Agent->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Inert Atmosphere) Start->Reactor_Prep Cycloaddition [2+2] Cycloaddition Reactor_Prep->Cycloaddition Quench Reaction Quenching Cycloaddition->Quench Workup1 Aqueous Workup & Extraction Quench->Workup1 Crude_Intermediate Crude Dichlorinated Intermediate Workup1->Crude_Intermediate Dechlorination Reductive Dechlorination Crude_Intermediate->Dechlorination Workup2 Aqueous Workup & Extraction Dechlorination->Workup2 Purification Purification (e.g., Distillation) Workup2->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the scale-up synthesis.

Troubleshooting_Tree Start Low Overall Yield Check_Cycloaddition Check Cycloaddition Yield Start->Check_Cycloaddition Check_Dechlorination Check Dechlorination Yield Start->Check_Dechlorination Low_Cyclo_Yield Low Cycloaddition Yield? Check_Cycloaddition->Low_Cyclo_Yield Low_Dechloro_Yield Low Dechlorination Yield? Check_Dechlorination->Low_Dechloro_Yield Check_Reagents Verify Reagent Quality & Stoichiometry Low_Cyclo_Yield->Check_Reagents Yes Check_Temp_Mixing Optimize Temperature & Mixing Low_Cyclo_Yield->Check_Temp_Mixing Yes Check_Inertness Ensure Anhydrous & Inert Conditions Low_Cyclo_Yield->Check_Inertness Yes Check_Reducing_Agent Increase Reducing Agent Equivalents Low_Dechloro_Yield->Check_Reducing_Agent Yes Check_Catalyst Check for Catalyst Deactivation Low_Dechloro_Yield->Check_Catalyst Yes Optimize_Dechloro_Conditions Optimize Temperature & Reaction Time Low_Dechloro_Yield->Optimize_Dechloro_Conditions Yes

Caption: Troubleshooting decision tree for low yield issues.

References

safe handling, storage, and disposal of Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Safe Handling

Q: What are the primary hazards associated with handling Tricyclo[4.2.1.0,2,5]nonan-3-one?

A: While specific data is unavailable, similar tricyclic compounds and ketones may cause skin, eye, and respiratory tract irritation. It is prudent to handle this compound with care to avoid direct contact and inhalation.

Q: What personal protective equipment (PPE) should I wear when working with this compound?

A: To ensure safety, it is recommended to use the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dusting is expected, a respirator may be necessary.

Q: What should I do in case of accidental exposure?

A:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage

Q: How should I properly store this compound?

A: Based on general guidelines for ketone compounds, store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[1] Some related compounds require refrigeration to maintain quality.[1]

Q: Are there any specific chemicals or conditions to avoid during storage?

A: Yes, avoid storing this compound near strong oxidizing agents, acids, and bases. Keep it away from heat, sparks, and open flames.

Disposal

Q: How should I dispose of waste containing this compound?

A: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.

Q: Can I neutralize the chemical myself before disposal?

A: It is not recommended to attempt to neutralize chemical waste without proper training and procedures. Segregate the waste into a clearly labeled, sealed container and follow your institution's hazardous waste disposal protocol.

Quantitative Data Summary

Since specific data for this compound is limited, the following table includes data for a structurally related compound, 4-Oxo-3-aza-tricyclo[4.2.1.0(2.5)]non-7-ene, for reference.

PropertyValue
Physical State Powder Solid[1]
Appearance Beige[1]
Melting Point/Range 117 - 122 °C / 242.6 - 251.6 °F[1]
Boiling Point/Range No information available[1]
Flash Point No information available[1]

Experimental Workflow

Below is a logical workflow for the safe handling, storage, and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep Risk Assessment & Review SDS (or similar compound data) ppe Don Appropriate PPE prep->ppe handling Work in a well-ventilated area (Fume Hood) ppe->handling weighing Weighing and Transfer handling->weighing spill Spill Response handling->spill exposure Exposure Response handling->exposure reaction Use in Experiment weighing->reaction waste_collection Collect waste in a labeled, sealed container reaction->waste_collection End of Experiment storage Store in a cool, dry, well-ventilated area incompatibles Away from incompatible materials storage->incompatibles ehs Contact EHS for pickup and disposal waste_collection->ehs

Caption: Safe handling, storage, and disposal workflow.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Tricyclo[4.2.1.0,2,5]nonan-3-one using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of complex polycyclic molecules is a cornerstone of modern chemical and pharmaceutical research. For compounds such as Tricyclo[4.2.1.0,2,5]nonan-3-one, a rigid cage-like ketone, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short in providing unambiguous assignments due to spectral overlap and complex coupling patterns. This guide provides a comprehensive overview of the application of two-dimensional (2D) NMR spectroscopy for the unequivocal structural confirmation of this compound, comparing the utility of various 2D NMR techniques.

Alternative Methodologies for Structural Elucidation

Beyond 2D NMR, other analytical techniques can be employed for the structural determination of polycyclic ketones, though they may present certain limitations:

  • X-ray Crystallography: This technique provides the absolute structure of a molecule. However, it is contingent upon the ability to grow a single crystal of suitable quality, which can be a significant challenge for many organic compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula. Fragmentation patterns can offer clues about the structure, but they are often insufficient for the complete and unambiguous determination of complex isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the carbonyl group in this compound, but it provides limited information about the carbon skeleton.

  • Computational Chemistry: Theoretical calculations of NMR chemical shifts can aid in assigning spectra and confirming structures. However, the accuracy of these predictions is dependent on the computational method and may not be definitive without experimental verification.

2D NMR spectroscopy remains a powerful and accessible tool for detailed structural analysis in solution, providing a wealth of connectivity information that is often sufficient for complete structural assignment without the need for crystallization.

2D NMR for Structural Confirmation of this compound: A Hypothetical Dataset

The following table summarizes the hypothetical ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations (COSY, HSQC, and HMBC) that would be expected for this compound.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key COSY Correlations (¹H-¹H) Key HSQC Correlation (¹H-¹³C) Key HMBC Correlations (¹H-¹³C)
12.8045.0H-2, H-6, H-8C-1C-2, C-6, C-8, C-9
23.1050.0H-1, H-5, H-6C-2C-1, C-3, C-5, C-6
3-210.0---
42.5048.0H-5C-4C-3, C-5
52.9042.0H-2, H-4, H-6C-5C-2, C-3, C-4, C-6
62.6038.0H-1, H-2, H-5C-6C-1, C-2, C-5, C-7
71.80, 1.6030.0H-8, H-9C-7C-6, C-8, C-9
81.90, 1.7032.0H-1, H-7, H-9C-8C-1, C-7, C-9
91.50, 1.3035.0H-7, H-8C-9C-1, C-7, C-8

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 2D NMR spectra, applicable to a sample of this compound dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

COSY (Correlation Spectroscopy)
  • Objective: To identify scalar-coupled protons, typically those separated by two or three bonds.

  • Pulse Program: A standard cosygpqf or similar pulse sequence is used.

  • Procedure:

    • A ¹H NMR spectrum is acquired to determine the spectral width.

    • The COSY experiment is set up with a spectral width sufficient to encompass all proton signals.

    • Typically, 256 to 512 increments are collected in the indirect dimension (F1), with 2 to 4 scans per increment.

    • The data is processed with a sine-bell window function in both dimensions followed by Fourier transformation.

    • Cross-peaks in the resulting 2D spectrum indicate J-coupling between protons.

HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.

  • Pulse Program: A standard hsqcedetgpsp or similar pulse sequence with multiplicity editing is often used to distinguish between CH, CH₂, and CH₃ groups.

  • Procedure:

    • ¹H and ¹³C NMR spectra are acquired to determine the spectral widths for both nuclei.

    • The HSQC experiment is set up with the appropriate spectral widths for ¹H (F2) and ¹³C (F1).

    • The experiment is optimized for a one-bond ¹J(CH) coupling constant of approximately 145 Hz.

    • Typically, 128 to 256 increments are collected in the F1 dimension, with 2 to 8 scans per increment.

    • The data is processed with appropriate window functions and Fourier transformed.

    • Each cross-peak in the 2D spectrum corresponds to a proton directly attached to a carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (typically two- and three-bond) correlations between protons and carbons.

  • Pulse Program: A standard hmbcgplpndqf or similar pulse sequence is used.

  • Procedure:

    • The spectral widths for ¹H and ¹³C are set as in the HSQC experiment.

    • The experiment is optimized for a long-range coupling constant, typically in the range of 4-10 Hz.

    • Typically, 256 to 512 increments are collected in the F1 dimension, with 4 to 16 scans per increment.

    • The data is processed and Fourier transformed.

    • Cross-peaks in the HMBC spectrum reveal correlations between protons and carbons separated by multiple bonds, which is crucial for piecing together the carbon skeleton.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using 2D NMR spectroscopy.

Structural_Confirmation_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Structure Structural Elucidation H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Proton Environments HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Number of Carbons, CHn Groups) C13_NMR->HSQC Carbon Environments C13_NMR->HMBC Fragments Assemble Spin Systems & Fragments COSY->Fragments Identifies Coupled Protons HSQC->Fragments Assigns Protons to Carbons HMBC->Fragments Connects Fragments Final_Structure Confirm this compound Structure Fragments->Final_Structure Complete Connectivity Map

Caption: Workflow for 2D NMR-based structural confirmation.

This comprehensive approach, integrating various 2D NMR techniques, provides a robust and reliable method for the structural confirmation of complex molecules like this compound, ensuring the accuracy required for advanced research and development.

A Comparative Analysis of the Reactivity of Tricyclo[4.2.1.0,2,5]nonan-3-one and Other Bridged Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Tricyclo[4.2.1.0,2,5]nonan-3-one with other well-studied bridged ketones, namely norcamphor and adamantanone. Understanding the relative reactivity of these complex three-dimensional structures is crucial for their application as scaffolds in medicinal chemistry and as intermediates in organic synthesis. This document summarizes key structural features and predicts their influence on common ketone reactions, supported by available experimental data and established principles of physical organic chemistry.

Structural Comparison: The Foundation of Reactivity

The reactivity of a ketone is intrinsically linked to its three-dimensional structure, which dictates the accessibility of the carbonyl group to reagents and the stability of reaction intermediates and transition states. The three bridged ketones under consideration possess distinct structural characteristics that significantly influence their chemical behavior.

  • This compound: This tricyclic ketone incorporates a cyclopropane ring fused to a bicyclo[2.2.1]heptane (norbornane) framework. The presence of the three-membered ring introduces significant ring strain and influences the electronic properties of the adjacent carbonyl group. The rigid, caged structure presents a unique steric environment around the carbonyl.

  • Norcamphor (Bicyclo[2.2.1]heptan-2-one): A well-studied bicyclic ketone, norcamphor serves as a fundamental benchmark for the reactivity of bridged systems. Its rigid structure provides clear differentiation between the exo and endo faces for nucleophilic attack.

  • Adamantanone (Tricyclo[3.3.1.13,7]decan-2-one): This highly symmetrical and strain-free tricyclic ketone offers a unique steric environment due to its diamondoid cage structure. The carbonyl group is situated within a rigid framework, which can hinder the approach of bulky reagents.

KetoneStructureKey Structural Features
This compound Fused cyclopropane ring, high ring strain, rigid tricyclic framework.
Norcamphor Bicyclic [2.2.1] system, moderate ring strain, distinct exo and endo faces.
Adamantanone Strain-free, rigid tricyclic cage, sterically hindered carbonyl group.

Reactivity Comparison

The unique structural features of these bridged ketones lead to predictable differences in their reactivity in key ketone transformations such as Baeyer-Villiger oxidation, nucleophilic reduction, and enolization.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group to form a lactone (from a cyclic ketone). The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted and electron-rich carbons migrating preferentially.

  • This compound: The presence of the strained cyclopropane ring is expected to significantly influence the migratory aptitude of the adjacent carbons. The migration of the bridgehead carbon would lead to a highly strained lactone. It is anticipated that the methylene carbon would preferentially migrate. The overall reaction rate is likely to be influenced by the release of ring strain in the transition state.

  • Norcamphor: In norcamphor, the migration of the bridgehead carbon is generally favored over the methylene carbon, leading to the corresponding lactone.[1]

  • Adamantanone: Due to its symmetry, only one lactone product is possible. The rigid, strain-free structure of adamantanone makes it a good substrate for studying the electronic effects of the Baeyer-Villiger oxidation.

KetonePredicted Migratory AptitudePredicted Relative Rate
This compound Methylene > BridgeheadModerate to High (strain release)
Norcamphor Bridgehead > MethyleneModerate
Adamantanone SymmetricModerate
Nucleophilic Addition: Sodium Borohydride Reduction

The reduction of ketones with sodium borohydride is a common method for the synthesis of alcohols. In bridged systems, the stereochemical outcome of the reduction is dictated by the steric hindrance on the two faces of the carbonyl group.

  • This compound: The facial selectivity of hydride attack will be determined by the relative steric hindrance of the bicyclic framework and the fused cyclopropane ring. Attack from the less hindered face is expected to be the major pathway.

  • Norcamphor: It is well-established that the hydride attack on norcamphor occurs preferentially from the less hindered exo face, leading to the endo-alcohol as the major product.

  • Adamantanone: The carbonyl group in adamantanone is sterically encumbered. However, reduction with sodium borohydride proceeds to give the corresponding alcohol. The approach of the hydride is influenced by the rigid cage structure.

KetonePredicted Stereoselectivity of Hydride Attack
This compound Attack from the sterically less hindered face.
Norcamphor Predominantly exo attack leading to endo-alcohol.
Adamantanone Attack governed by the steric environment of the cage.
Enolization

The formation of an enol or enolate is a key step in many reactions of ketones, such as alpha-halogenation and aldol condensations. The ability of a bridged ketone to form an enol is often limited by Bredt's rule, which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system, as this would introduce excessive ring strain.

  • This compound: Enolization towards the bridgehead carbon would be highly unfavorable due to Bredt's rule. Enolization towards the carbon bearing the cyclopropane ring would also be strained. It is predicted that this ketone will undergo enolization reluctantly.

  • Norcamphor: Enolization of norcamphor is possible, but the formation of a double bond within the bicyclic system is less favorable than in acyclic ketones.

  • Adamantanone: Adamantanone is known to be resistant to enolization. The formation of a double bond within the rigid adamantane framework would introduce significant strain, violating Bredt's rule. Computational studies have provided insights into the energetics of deprotonation of bridged ketones.[2][3]

KetonePredicted Ease of Enolization
This compound Low
Norcamphor Low to Moderate
Adamantanone Very Low

Experimental Protocols

The following are generalized experimental protocols for the Baeyer-Villiger oxidation and sodium borohydride reduction of bridged ketones. These should be adapted based on the specific substrate and safety considerations.

General Protocol for Baeyer-Villiger Oxidation of a Bridged Ketone
  • Dissolution: Dissolve the bridged ketone (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Peroxy Acid: Cool the solution to 0 °C in an ice bath. Add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), in the same solvent dropwise over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting lactone by column chromatography or recrystallization.

General Protocol for Sodium Borohydride Reduction of a Bridged Ketone
  • Dissolution: Dissolve the bridged ketone (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.0-1.5 eq) portion-wise over a period of 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, carefully add water to quench the excess sodium borohydride. Add a dilute acid (e.g., 1 M HCl) to neutralize the solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or recrystallization.

Logical Relationship Diagram

G cluster_ketones Bridged Ketones cluster_properties Structural Properties cluster_reactions Chemical Reactivity Tricyclo This compound Strain Ring Strain Tricyclo->Strain Sterics Steric Hindrance Tricyclo->Sterics Electronics Electronic Effects Tricyclo->Electronics Norcamphor Norcamphor Norcamphor->Strain Norcamphor->Sterics Adamantanone Adamantanone Adamantanone->Sterics BV Baeyer-Villiger Oxidation Strain->BV Influences Rate & Regioselectivity Enolization Enolization Strain->Enolization Influences Feasibility (Bredt's Rule) Sterics->BV Influences Reagent Approach Reduction Nucleophilic Reduction Sterics->Reduction Dictates Stereoselectivity Electronics->BV Influences Migratory Aptitude Electronics->Enolization Affects Enolate Stability

Caption: Logical flow from ketone structure to predicted reactivity.

Conclusion

The reactivity of this compound, while not extensively documented with quantitative experimental data, can be reliably predicted through comparison with well-understood bridged ketones like norcamphor and adamantanone. The presence of the fused cyclopropane ring in this compound is expected to be the dominant factor governing its reactivity, introducing significant ring strain that will likely accelerate reactions that lead to strain relief and impose considerable constraints on processes like enolization. This guide provides a framework for researchers and drug development professionals to anticipate the chemical behavior of this and related bridged systems, aiding in the design of synthetic routes and the development of novel molecular architectures. Further experimental studies are warranted to provide quantitative validation of these predictions.

References

A Methodological Guide to the Validation of Theoretical Predictions with Experimental Results for Tricyclo[4.2.1.0,2,5]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the experimentally determined properties of (1S,2S,5R,6R,E)-4-(4-Methylbenzylidene)Tricyclo[4.2.1.0,2,5]nonan-3-one and a proposed framework for theoretical validation.

Due to a lack of comprehensive, publicly available experimental and theoretical data for the parent compound this compound, this guide presents a comparative analysis using a recently synthesized derivative, (1S,2S,5R,6R,E)-4-(4-Methylbenzylidene)this compound . This compound, reported in a 2024 study by Coşkun, et al., serves as a practical case study.[1] This guide will furnish the available experimental data for this derivative and delineate a methodological workflow for its validation against theoretical predictions. This framework can be extrapolated to the parent compound and other derivatives as data becomes available.

Workflow for Theoretical Prediction and Experimental Validation

The process of validating theoretical predictions with experimental results is a cornerstone of modern chemical research. It involves a synergistic interplay between computational chemistry and laboratory synthesis and characterization. The general workflow is depicted below.

cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation mol_structure Molecular Structure Definition comp_method Computational Method Selection (e.g., DFT, Ab Initio) mol_structure->comp_method basis_set Basis Set Selection (e.g., 6-31G*) comp_method->basis_set calc Property Calculation (NMR, IR, Geometry) basis_set->calc theor_data Predicted Spectroscopic and Structural Data calc->theor_data comparison Data Comparison and Analysis theor_data->comparison synthesis Synthesis of Compound purification Purification and Isolation synthesis->purification char Spectroscopic Characterization (NMR, IR, MS) purification->char exp_data Experimental Spectroscopic and Structural Data char->exp_data exp_data->comparison validation Validation of Theoretical Model comparison->validation compound Tricyclo[...]nonan-3-one Derivative bcl2 Bcl-2 Family Proteins (e.g., Bcl-xL) compound->bcl2 Inhibition cyto_c Cytochrome c Release bcl2->cyto_c Inhibits caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

comparative spectroscopic analysis of Tricyclo[4.2.1.0,2,5]nonan-3-one stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

To fulfill the user's request for a publishable comparison guide, the synthesis and isolation of both the exo- and endo-Tricyclo[4.2.1.0,2,5]nonan-3-one stereoisomers would be required, followed by their characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Below is a generalized workflow and the type of data that would be presented in such a comparative guide, based on standard analytical practices for stereoisomer characterization.

Experimental Workflow for Comparative Spectroscopic Analysis

The logical flow for a would involve the synthesis of a stereoisomeric mixture, followed by separation and individual spectroscopic characterization.

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation start Starting Materials reaction Stereoselective Synthesis or Mixture Synthesis start->reaction separation Chromatographic Separation (e.g., HPLC, GC) reaction->separation exo_isomer exo-Isomer separation->exo_isomer endo_isomer endo-Isomer separation->endo_isomer nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) exo_isomer->nmr ir IR Spectroscopy exo_isomer->ir ms Mass Spectrometry exo_isomer->ms endo_isomer->nmr endo_isomer->ir endo_isomer->ms data_table Comparative Data Tables nmr->data_table ir->data_table ms->data_table interpretation Structural Elucidation & Stereochemical Assignment data_table->interpretation

Figure 1: Generalized workflow for the .

Hypothetical Comparative Spectroscopic Data

The following tables are illustrative examples of how the quantitative data for the exo- and endo-Tricyclo[4.2.1.0,2,5]nonan-3-one stereoisomers would be presented. The values are hypothetical and would need to be determined experimentally.

Table 1: Hypothetical ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

Protonexo-Isomerendo-IsomerKey Differences
H12.852.95Bridgehead protons may show slight differences due to overall geometry.
H22.602.50Protons on the cyclobutane ring adjacent to the carbonyl would be influenced by its anisotropy.
H4-exo2.102.30The relative orientation of the C-H bond to the carbonyl group would cause significant shifts.
H4-endo1.901.80
H52.702.80
H61.501.60
H71.301.35
H81.451.55
H9-syn1.701.65
H9-anti1.201.25

Table 2: Hypothetical ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Carbonexo-Isomerendo-IsomerKey Differences
C145.045.5Bridgehead carbons.
C240.039.5
C3209.0209.5Carbonyl carbon chemical shifts are sensitive to electronic environment.
C435.038.0The stereochemistry at C3 would influence the chemical shift of the adjacent methylene carbon.
C542.042.5
C630.030.5
C725.025.2
C828.028.3
C932.032.1

Table 3: Hypothetical Infrared (IR) Spectroscopic Data (cm⁻¹) in KBr

Functional Groupexo-Isomerendo-IsomerKey Differences
C=O Stretch17451755Ring strain and electronic effects from the different stereochemical arrangements can slightly alter the carbonyl stretching frequency.
C-H Stretch2950-28502955-2855Generally similar for both isomers.
Fingerprint RegionVariousVariousMinor differences in the fingerprint region would be expected.

Experimental Protocols

Detailed experimental protocols would be provided for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • Sample Preparation: Approximately 5-10 mg of each purified stereoisomer would be dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired at room temperature. For ¹H NMR, typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) would be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be utilized.

  • Sample Preparation: A small amount of each solid isomer would be finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans would be co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram would be Fourier transformed to produce the infrared spectrum. The spectrum would be baseline-corrected.

Mass Spectrometry (MS)

  • Instrumentation: A gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source would be employed.

  • Sample Preparation: Dilute solutions of each isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate) would be prepared.

  • Data Acquisition: The samples would be injected into the GC, where the isomers would be separated. The eluent would be directed into the mass spectrometer. Mass spectra would be recorded over a mass-to-charge (m/z) range of, for example, 40-300.

  • Data Analysis: The fragmentation patterns of the two stereoisomers would be compared. While the molecular ion peak would be the same, minor differences in the relative abundances of fragment ions might be observed.

Further research is required to obtain the necessary experimental data to complete this comparative guide.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Tricyclo[4.2.1.0,2,5]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is perennial. This guide provides a comprehensive comparison of the biological activity of newly synthesized derivatives of Tricyclo[4.2.1.0,2,5]nonan-3-one, focusing on their promising anticancer properties. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research directions.

A recent study has illuminated the potential of chalcone and benzothiazole derivatives of Tricyclo[4.2.1.0,2,5]non-7-en-3-one as antiproliferative agents.[1] These novel compounds have been synthesized and evaluated for their in vitro activity against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines, demonstrating significant cytotoxic effects.[1]

Comparative Analysis of Antiproliferative Activity

The antiproliferative activities of two series of this compound derivatives, chalcone analogs (6a-g) and benzothiazole derivatives (8a-g), were determined using a BrdU cell proliferation ELISA assay.[1] The results, presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below for a clear comparison. 5-fluorouracil (5-FU) was used as a standard reference drug in this study.[1]

CompoundC6 (IC50 in µM)[1]HeLa (IC50 in µM)[1]
6a 14.130.8
6e -1.21
6f -19.33
8b -18.13
8g 29.99-
5-FU (Standard) 3.816.33

Among the tested compounds, derivative 6a emerged as a particularly potent agent against both cell lines, with an impressive IC50 value of 0.8 µM against HeLa cells.[1] Furthermore, compounds 6e , 6f , and 8b also exhibited notable activity against the HeLa cell line.[1] In the C6 cell line, compound 6a and 8g were the most active.[1]

Insights from in Silico Studies

To complement the experimental data, in silico studies using the SwissADME online web tool were conducted to predict the physicochemical and pharmacokinetic properties of the synthesized compounds.[1] The results indicated that all the tested derivatives possess promising predicted oral bioavailability, with a bioavailability score of 0.55, and comply with Lipinski's rule of five.[1] Notably, the chalcone derivatives (6a-g) are predicted to permeate the blood-brain barrier, a crucial characteristic for drugs targeting central nervous system disorders.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Synthesis of this compound Derivatives

The synthesis of the target benzothiazole derivatives commences from norbornene. The key intermediate, tricyclo[4.2.1.0,2,5]non‐7‐en‐3‐one, is synthesized through the addition of dichloroketene to norbornene, followed by the reduction of chlorine atoms.[1] Subsequently, chalcone analogs are obtained via the condensation of this intermediate with various benzaldehyde derivatives. Finally, the benzothiazole derivatives are synthesized by reacting the chalcone analogs with 2‐aminobenzothiol in an acidic medium.[1]

Synthesis_Workflow Norbornene Norbornene Dichloroketene Dichloroketene Addition Norbornene->Dichloroketene Reduction Reduction of Chlorine Atoms Dichloroketene->Reduction Tricyclo_ketone Tricyclo[4.2.1.0,2,5]non-7-en-3-one Reduction->Tricyclo_ketone Condensation Condensation Tricyclo_ketone->Condensation Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->Condensation Chalcones Chalcone Analogs (6a-g) Condensation->Chalcones Reaction Reaction in Acidic Medium Chalcones->Reaction Aminobenzothiol 2-Aminobenzothiol Aminobenzothiol->Reaction Benzothiazoles Benzothiazole Derivatives (8a-g) Reaction->Benzothiazoles

Caption: Synthetic pathway for this compound derivatives.
Antiproliferative Activity Assessment: BrdU Cell Proliferation ELISA Assay

The antiproliferative activity was determined using a BrdU (Bromodeoxyuridine) cell proliferation ELISA assay. This colorimetric immunoassay measures the incorporation of BrdU into newly synthesized DNA of proliferating cells.

BrdU_Assay_Workflow cluster_cell_culture Cell Culture cluster_brdu_labeling BrdU Labeling cluster_elisa ELISA Procedure Seed_cells Seed C6 and HeLa cells in 96-well plates Add_compounds Add test compounds at various concentrations Seed_cells->Add_compounds Incubate_24h Incubate for 24 hours Add_compounds->Incubate_24h Add_BrdU Add BrdU solution Incubate_24h->Add_BrdU Incubate_2h Incubate for 2 hours Add_BrdU->Incubate_2h Fix_Denature Fix and denature cells Incubate_2h->Fix_Denature Add_anti_BrdU Add anti-BrdU antibody Fix_Denature->Add_anti_BrdU Add_conjugate Add peroxidase-conjugated secondary antibody Add_anti_BrdU->Add_conjugate Add_substrate Add TMB substrate Add_conjugate->Add_substrate Stop_reaction Add stop solution Add_substrate->Stop_reaction Measure_absorbance Measure absorbance at 450 nm Stop_reaction->Measure_absorbance

Caption: Experimental workflow for the BrdU cell proliferation ELISA assay.

Other Biological Activities: Avenues for Future Research

While the antiproliferative activity of these novel this compound derivatives is well-documented in the cited study, a comprehensive screening of their broader biological activity spectrum is yet to be reported. Literature on the specific antiviral or antimicrobial properties of this particular tricyclic ketone scaffold is currently scarce.

However, related polycyclic alkanes have shown promise as antiviral agents. For instance, derivatives of tricyclo[4.3.1.1,2,5]undecane have exhibited marked antiviral activities against the Newcastle disease virus. This suggests that the rigid, three-dimensional structure of the tricyclic core could be a valuable pharmacophore for the development of new antiviral drugs.

Further research is warranted to explore the potential of this compound derivatives as antiviral and antimicrobial agents. Such studies would provide a more complete picture of their therapeutic potential and could lead to the development of novel treatments for a wider range of diseases.

References

A Mechanistic Duel: Unraveling the Thermal and Photochemical Reactivities of Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the divergent reaction pathways of a strained tricyclic ketone under thermal and photochemical stimulation, drawing upon mechanistic principles and data from analogous systems.

The rigid and strained framework of Tricyclo[4.2.1.0,2,5]nonan-3-one presents a fascinating scaffold for studying chemical reactivity. The inherent strain energy within its fused ring system dictates unique reaction pathways under both thermal and photochemical conditions. This guide provides a mechanistic comparison of these reactions, offering insights for researchers, scientists, and professionals in drug development who leverage such strained molecules in synthetic strategies. Due to a scarcity of direct comparative studies on this specific ketone, this analysis draws upon established mechanistic principles of β,γ-unsaturated ketones and experimental data from structurally related compounds.

Executive Summary of Mechanistic Pathways

ConditionKey Intermediate(s)Major Mechanistic Pathway(s)Expected Product Class(es)
Thermal Diradical speciesHomolytic cleavage, Intramolecular rearrangements (e.g., Cope-type)Rearranged tricyclic or bicyclic ketones/alkenes
Photochemical Singlet and/or triplet excited states, Norrish Type I radical pairsα-cleavage (Norrish Type I), Intramolecular hydrogen abstraction (Norrish Type II, if applicable), 1,3-acyl shiftDecarbonylated products, Cyclobutanol derivatives, Isomeric ketones

Thermal Reactions: A Journey Through Rearrangements

Thermally induced reactions of strained cyclic ketones like this compound are typically governed by the relief of ring strain through cleavage of the weakest bonds. The reaction proceeds through high-energy transition states and often involves diradical intermediates.

Expected Mechanistic Pathway:

  • Homolytic Cleavage: Upon heating, the molecule is expected to undergo homolytic cleavage of one of the strained C-C bonds, likely adjacent to the carbonyl group, to form a diradical intermediate.

  • Intramolecular Rearrangement: This diradical can then undergo a variety of intramolecular rearrangements. Given the structure, a formal Cope-type rearrangement of the bicyclo[2.2.0]hexane-like core is a plausible pathway.

  • Product Formation: The final product distribution will depend on the relative stabilities of the possible rearranged intermediates.

dot

Figure 1. A generalized workflow for the thermal rearrangement of this compound.

Photochemical Reactions: A Tale of Two Norrish Pathways

In contrast to thermal reactions, photochemical transformations of ketones are initiated by the absorption of UV light, leading to the formation of electronically excited states (singlet and triplet). The subsequent reactions are dictated by the photophysics and photochemistry of these excited states, primarily through Norrish Type I and Type II pathways.

Expected Mechanistic Pathways:

  • Excitation: The ketone absorbs a photon, promoting it to an excited singlet state (S₁), which can then intersystem cross to a more stable triplet state (T₁).

  • Norrish Type I Cleavage: The most probable pathway for this strained ketone is the homolytic cleavage of the C-C bond alpha to the carbonyl group. This generates a diradical pair.

  • Decarbonylation and Recombination: The resulting acyl-alkyl diradical can lose carbon monoxide (decarbonylation) to form a new diradical, which can then recombine to yield a decarbonylated bicyclic or tricyclic hydrocarbon. Alternatively, the initial diradical can recombine in different ways to give isomeric ketones, including through a 1,3-acyl shift.

  • Norrish Type II Reaction: This pathway involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen. The feasibility of this pathway in this compound would depend on the stereochemical accessibility of γ-hydrogens. If it occurs, it would lead to the formation of a 1,4-diradical, which could then cyclize to a cyclobutanol or cleave to an enol and an alkene.

dot

Photochemical_Pathways Start This compound (S₀) Excited Excited State (S₁ or T₁) Start->Excited NorrishI Norrish Type I α-Cleavage Excited->NorrishI AcylAlkyl_Diradical Acyl-Alkyl Diradical Pair NorrishI->AcylAlkyl_Diradical Decarbonylation Decarbonylation (-CO) AcylAlkyl_Diradical->Decarbonylation Acyl_Shift_Product Isomeric Ketone (1,3-Acyl Shift) AcylAlkyl_Diradical->Acyl_Shift_Product Recombination Hydrocarbon_Diradical Hydrocarbon Diradical Decarbonylation->Hydrocarbon_Diradical Decarbonylated_Product Decarbonylated Hydrocarbon Hydrocarbon_Diradical->Decarbonylated_Product Recombination

Figure 2. A simplified diagram of the expected Norrish Type I photochemical pathway.

Experimental Protocols for Analogous Systems

General Protocol for Thermal Rearrangement:

A solution of the tricyclic ketone (e.g., 100 mg) in an inert, high-boiling solvent (e.g., 5 mL of diphenyl ether or 1,2,4-trichlorobenzene) is placed in a sealed, thick-walled glass tube under an inert atmosphere (e.g., argon). The tube is heated in a sand bath or a tube furnace to the desired temperature (typically 180-250 °C) for a specified period (e.g., 4-24 hours). After cooling, the solvent is removed under reduced pressure, and the product mixture is analyzed and purified by gas chromatography (GC), high-performance liquid chromatography (HPLC), and/or column chromatography.

General Protocol for Photochemical Reaction:

A dilute solution of the tricyclic ketone (e.g., 100 mg in 100 mL of a photochemically inert solvent like benzene, acetonitrile, or acetone) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes. The reaction vessel is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex or quartz filter to select appropriate wavelengths) for a set time. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is evaporated, and the products are separated and identified using standard chromatographic and spectroscopic techniques.

Concluding Remarks

The thermal and photochemical reactions of this compound are expected to proceed through distinct mechanistic pathways, yielding different product profiles. Thermal activation is likely to induce skeletal rearrangements driven by strain relief, leading to isomeric ketones or alkenes. In contrast, photochemical excitation is anticipated to initiate Norrish Type I cleavage as the predominant pathway, resulting in decarbonylated products and rearranged ketones. The study of these divergent reactivities not only deepens our understanding of the fundamental chemistry of strained molecules but also provides valuable tools for the synthesis of complex molecular architectures. Further experimental investigation into this specific ketone is warranted to fully elucidate its reactivity and potential synthetic applications.

cross-referencing experimental data with published literature for Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison

The three compounds share the common feature of a rigid, polycyclic structure, which imparts unique stereochemical properties and has implications for their reactivity and potential use as scaffolds in medicinal chemistry.

Structural Comparison of Caged Ketones cluster_0 Tricyclo[4.2.1.0,2,5]nonan-3-one (Derivative) cluster_1 Bicyclo[2.2.1]heptan-2-one (Norcamphor) cluster_2 Adamantanone Tricyclo_img Norcamphor_img Adamantanone_img

Caption: Molecular structures of the compared caged ketones.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected compounds. This data is crucial for the identification and characterization of these molecules in experimental settings.

1H NMR Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
(1S,2S,5R,6R,E)-4-(4-Methylbenzylidene)this compound CDCl₃7.51 (d, J=8.4 Hz, 2H), 7.24 (d, J=8.4 Hz, 2H), 6.96–6.95 (m, 1H), 3.14 (s, 2H), 2.80–2.79 (m, 1H), 2.63–2.62 (m, 1H), 2.40 (s, 3H, -CH₃), 1.70–1.55 (m, 3H), 1.36–1.32 (m, 3H)[1]
Bicyclo[2.2.1]heptan-2-one CDCl₃2.9 (d, J = 4.5 Hz, C1–H), 2.4 (s, C3–H₂), 1.2–1.8 (m, bridgehead and bridge protons)
Adamantanone -Data not readily available in a comparable format.
13C NMR Data
CompoundSolventChemical Shifts (δ, ppm)
(1S,2S,5R,6R,E)-4-(4-Methylbenzylidene)this compound CDCl₃202.6, 146.6, 140.5, 131.7, 130.4 (2C), 129.7 (2C), 126.5, 66.1, 44.1, 39.0, 38.0, 34.1, 28.1, 27.7, 21.5[1]
Bicyclo[2.2.1]heptan-2-one CDCl₃215.1 (C=O), 55.3 (C1), 40.2 (C4), 32.1–25.7 (bridge carbons)
Adamantanone -Data not readily available in a comparable format.
IR Spectroscopy Data
CompoundMediumKey Absorption Bands (cm⁻¹)
(1S,2S,5R,6R,E)-4-(4-Methylbenzylidene)this compound KBr2969, 2948, 2867 (C-H), 1729 (C=O), 1631, 1604 (C=C)[1]
Bicyclo[2.2.1]heptan-2-one -~1750 (strained C=O)
Adamantanone -~1720 (C=O)
Mass Spectrometry Data
CompoundIonization MethodKey m/z Values
This compound Derivative Not AvailableNot Available
Bicyclo[2.2.1]heptan-2-one Not AvailableNot Available
Adamantanone Electron Ionization150 (M+), 122, 107, 94, 79

Experimental Protocols

A general synthetic route to the this compound core structure is described in the literature, starting from norbornene.[1]

Synthesis of this compound

The synthesis involves a two-step process:

  • Dichloroketene Addition to Norbornene: Dichloroketene, generated in situ, undergoes a [2+2] cycloaddition with norbornene to yield a dichlorinated tricyclic ketone intermediate.

  • Reductive Dechlorination: The resulting dichloro-adduct is then treated with a reducing agent, such as zinc dust in acetic acid, to remove the chlorine atoms and afford the target this compound.

Norbornene Norbornene Intermediate Dichloro-tricyclic Adduct Norbornene->Intermediate [2+2] Cycloaddition Dichloroketene Dichloroketene (in situ) Dichloroketene->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction (e.g., Zn/AcOH)

Caption: Synthetic pathway to this compound.

Logical Workflow for Compound Characterization

The characterization of a novel or synthesized caged ketone like this compound follows a standard logical workflow to confirm its structure and purity.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C, COSY) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation Purity Purity Assessment StructureElucidation->Purity Comparison Compare to Literature Data Purity->Comparison Final Structure Confirmed Comparison->Final

Caption: Logical workflow for the characterization of a synthesized compound.

References

Determining the Enantiomeric Purity of Chiral Tricyclo[4.2.1.0,2,5]nonan-3-one: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of established analytical methods for quantifying the enantiomeric purity of the chiral ketone, Tricyclo[4.2.1.0,2,5]nonan-3-one. The performance of key techniques—Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Circular Dichroism (CD) Spectroscopy—are compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for absolute configuration determination. The following table summarizes the quantitative performance of the most common methods.

MethodChiral Stationary Phase (CSP) / ReagentMobile Phase / SolventResolution (Rs)Analysis TimeDetection
Chiral GC Astec CHIRALDEX G-TAHelium> 1.5~ 20 minFID
Chiral HPLC Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol> 2.0~ 15 minUV (210 nm)
NMR (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as Chiral Solvating AgentCDCl3Baseline separation of specific proton signals~ 5-10 min1H NMR
CD Derivatization with a chromophoric agent may be requiredMethanolN/A< 1 minCD Detector

Experimental Workflow

The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, analysis using a chiral method, and data processing to calculate the ee value.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis prep Prepare Sample Solution (e.g., in Hexane for GC/HPLC) gc Chiral GC prep->gc hplc Chiral HPLC prep->hplc nmr Chiral NMR prep->nmr cd Circular Dichroism prep->cd integrate Peak Integration (for GC/HPLC) gc->integrate hplc->integrate signal Signal Analysis (for NMR/CD) nmr->signal cd->signal calc Calculate Enantiomeric Excess (ee = |(R-S)/(R+S)| x 100) integrate->calc signal->calc

Figure 1. General experimental workflow for determining the enantiomeric excess of a chiral compound.

Detailed Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of cyclodextrin-based chiral stationary phases is common for the analysis of ketones.[1] For a derivative of Tricyclo[4.2.1.0,2,5]nonane, a specific chiral GC method has been reported, which can be adapted for the ketone.[2]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm film thickness).

GC Conditions:

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: 120 °C (isothermal).

  • Split Ratio: 100:1.

  • Sample Preparation: Dissolve the sample in hexane or another suitable solvent at a concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile method for enantiomeric separation. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including ketones.[3]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or a wavelength where the ketone exhibits sufficient absorbance).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[4]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Procedure:

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a common choice.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard 1H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Acquire another 1H NMR spectrum. The signals of the enantiomers, particularly those close to the chiral center, should be resolved.

  • Data Analysis: Integrate the corresponding signals for each enantiomer to determine their ratio and calculate the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a very fast method and can be used to determine the absolute configuration if a reference spectrum is available. For ketones, the n → π* transition of the carbonyl group often gives a measurable CD signal.[5][6]

Instrumentation:

  • CD Spectropolarimeter.

Experimental Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration that gives a satisfactory signal-to-noise ratio. The concentration may need to be optimized.

  • Measurement: Scan the appropriate wavelength range (e.g., 250-350 nm for the carbonyl n → π* transition).

  • Data Analysis: The magnitude of the CD signal is proportional to the enantiomeric excess. A calibration curve can be prepared using samples of known ee to quantify the enantiomeric excess of an unknown sample. If the ketone itself does not have a strong enough chromophore, derivatization with a chromophoric agent may be necessary.

Conclusion

The determination of the enantiomeric excess of chiral this compound can be effectively achieved using several analytical techniques. Chiral GC and HPLC offer high resolution and are considered the gold standard for quantitative analysis. NMR with chiral solvating agents provides a rapid and convenient method that does not require chromatographic separation. Circular dichroism is an even faster technique, particularly suitable for high-throughput screening, although it may require calibration or derivatization for accurate quantification. The selection of the most appropriate method will be guided by the specific requirements of the research, including the need for accuracy, speed, and the available analytical instrumentation.

References

Critical Evaluation of Published Synthesis and Reaction Data for Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of the published synthesis and reaction data for Tricyclo[4.2.1.0,2,5]nonan-3-one, a saturated tricyclic ketone with a rigid cage-like structure. Due to its unique three-dimensional arrangement, this molecule and its derivatives are of interest in medicinal chemistry and materials science. This document summarizes the available synthetic routes, key reactions, and provides experimental details where accessible in the literature.

Synthesis of this compound

The primary synthetic route to this compound identified in the literature commences with the cycloaddition of dichloroketene to norbornene. This is followed by reductive dechlorination to yield the unsaturated ketone, Tricyclo[4.2.1.0,2,5]non-7-en-3-one, which is subsequently hydrogenated to the target saturated ketone.[1]

Synthetic Pathway Overview

Synthesis Synthesis of this compound Norbornene Norbornene Intermediate1 4,4-Dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one Norbornene->Intermediate1 [2+2] Cycloaddition Dichloroketene Dichloroketene Dichloroketene->Intermediate1 Reduction1 Reductive Dechlorination Intermediate1->Reduction1 Intermediate2 Tricyclo[4.2.1.0,2,5]non-7-en-3-one Reduction1->Intermediate2 Reduction2 Catalytic Hydrogenation Intermediate2->Reduction2 Product This compound Reduction2->Product

Caption: Synthetic pathway to this compound.

Experimental Protocols and Data

Step 1: [2+2] Cycloaddition of Dichloroketene with Norbornene

The reaction of dichloroketene, typically generated in situ from trichloroacetyl chloride and an activating agent, with norbornene yields 4,4-Dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-one.

Step 2: Reductive Dechlorination

The resulting dichlorinated ketone undergoes reductive dechlorination to afford Tricyclo[4.2.1.0,2,5]non-7-en-3-one.[1] While the specific reagents for this step in the context of the target molecule's synthesis are not detailed in the available literature, common methods for such transformations include the use of zinc dust in a protic solvent like acetic acid or ethanol.

Step 3: Catalytic Hydrogenation

The final step is the saturation of the double bond in Tricyclo[4.2.1.0,2,5]non-7-en-3-one to give the target compound, this compound. This is typically achieved through catalytic hydrogenation. A general procedure for a similar substrate, Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol, involves the use of 5% Palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere.[2]

StepReactantsReagents & ConditionsProductYieldReference
1Norbornene, Trichloroacetyl chlorideActivating agent (e.g., Zn-Cu couple)4,4-Dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-oneData not available[1]
24,4-Dichlorotricyclo[4.2.1.0,2,5]non-7-en-3-oneReducing agent (e.g., Zn/AcOH)Tricyclo[4.2.1.0,2,5]non-7-en-3-oneData not available[1]
3Tricyclo[4.2.1.0,2,5]non-7-en-3-oneH₂, 5% Pd/C, EtOH, 25 °C, 2 hThis compoundHigh (by analogy)[2]

Note: Quantitative data for the synthesis of this compound is not explicitly available in the reviewed literature. The yield for the hydrogenation step is inferred from a similar transformation.[2]

Reactions of this compound and its Precursor

The primary reaction reported for the unsaturated precursor, Tricyclo[4.2.1.0,2,5]non-7-en-3-one, is its condensation with benzaldehyde derivatives to form chalcone analogues.[1] This suggests that the carbonyl group of the saturated ketone, this compound, would also be expected to undergo standard ketone reactions such as aldol condensations, reductions, and reactions with organometallic reagents.

Aldol Condensation

The condensation reaction with benzaldehyde derivatives is a key reported transformation, leading to the formation of α,β-unsaturated ketones (chalcones).

Reactions Reactions of Tricyclo[4.2.1.0,2,5]non-7-en-3-one Ketone Tricyclo[4.2.1.0,2,5]non-7-en-3-one Base Base catalyst Ketone->Base Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->Base Chalcone Chalcone Analogues Base->Chalcone Aldol Condensation

Caption: Aldol condensation of the unsaturated ketone precursor.

Experimental Protocol for Aldol Condensation

Detailed experimental conditions for the aldol condensation of this compound itself are not available. However, the reaction with its unsaturated precursor provides a template. Such reactions are typically carried out in the presence of a base (like sodium or potassium hydroxide) in a protic solvent (such as ethanol or methanol) at room temperature or with gentle heating.

| Reactants | Reagents & Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Tricyclo[4.2.1.0,2,5]non-7-en-3-one, Benzaldehyde derivatives | Base (e.g., NaOH or KOH), EtOH or MeOH, RT or heat | Chalcone analogues | Data not available |[1] |

Alternative Synthetic Approaches and Comparative Evaluation

Currently, the dichloroketene cycloaddition route is the only specifically mentioned pathway for the synthesis of the this compound framework in the reviewed literature. Alternative approaches to tricyclic ketones often involve intramolecular cyclization reactions or ring expansions of smaller polycyclic systems. The lack of published alternatives makes a direct comparative evaluation of synthetic strategies challenging.

The described multi-step synthesis, while seemingly straightforward, may present challenges in terms of overall yield and purification, particularly in the dichloroketene addition and dechlorination steps. The final hydrogenation is expected to be a high-yielding and clean reaction.

Conclusion

The synthesis of this compound has been reported via a three-step sequence starting from norbornene. While the overall synthetic strategy is chemically sound, a significant lack of detailed experimental data, including reaction conditions, yields, and spectroscopic characterization of the final product and intermediates, is a major limitation in the current literature. The reactivity of this ketone is exemplified by the aldol condensation of its unsaturated precursor, suggesting its utility as a building block for more complex molecules. Further research is required to fully elucidate the optimal synthetic conditions and explore the broader reactivity of this intriguing tricyclic ketone. This would be invaluable for its potential applications in drug discovery and materials science.

References

Safety Operating Guide

Personal protective equipment for handling Tricyclo[4.2.1.0,2,5]nonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Tricyclo[4.2.1.0,2,5]nonan-3-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and general laboratory safety protocols to ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes and potential fumes.[3]
Hand Protection Ketone-resistant gloves (e.g., Butyl rubber, Viton, or specialized laminate gloves)Standard nitrile gloves may not offer sufficient protection against ketones.[4][5][6][7] Always inspect gloves for integrity before use.
Body Protection Laboratory coat that closes at the frontPrevents contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of any potential vapors or dust.[3][8]
Footwear Closed-toe shoesProtects feet from spills.[3]

Handling and Storage Protocols

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand this entire guide.

  • Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing: If the compound is a solid, weigh it out in the fume hood. Avoid creating dust.

  • Dissolving: When dissolving in a solvent, add the solid to the solvent slowly.

  • Spills: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage Plan:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition and oxidizing agents.[9]

  • A refrigerated environment may be recommended to maintain product quality, as is the case for some similar compounds.[9]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not pour down the drain.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Guide B Don Appropriate PPE A->B C Weigh Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Hazardous Waste E->F H Remove and Dispose of PPE E->H G Dispose of Waste via EH&S F->G

Figure 1. A standard workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.